molecular formula C5H7Cl2NO2S B15584591 DCVC CAS No. 1948-28-3

DCVC

Cat. No.: B15584591
CAS No.: 1948-28-3
M. Wt: 216.08 g/mol
InChI Key: PJIHCWJOTSJIPQ-AGFFZDDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(1,2-dichlorovinyl)-L-cysteine is an L-alpha-amino acid that is L-cysteine in which the hydrogen attached to the sulfur is replaced by a 1,2-dichlorovinyl group. It is an organochlorine compound, a monocarboxylic acid, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid.

Properties

IUPAC Name

(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHCWJOTSJIPQ-AGFFZDDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S/C(=C/Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-72-5, 1948-28-3, 1932786-76-9
Record name S-(1,2-Dichlorovinyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-((1,2-dichlorovinyl)thio)-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1,2-Dichloroethenyl)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1932786769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1,2-DICHLOROETHENYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9M8NNK4D4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

S-(1,2-dichlorovinyl)-L-cysteine (DCVC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a highly toxic metabolite of the common environmental contaminant trichloroethylene (B50587) (TCE).[1] Formed through the glutathione (B108866) conjugation pathway, this compound is a potent nephrotoxin, with the kidneys being its primary target.[1] Its toxicity is multifaceted, involving bioactivation to reactive intermediates, induction of oxidative stress, mitochondrial dysfunction, and the triggering of apoptotic and necrotic cell death pathways. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, mechanisms of toxicity, and analytical methodologies related to this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a cysteine S-conjugate of dichloroethene.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Formal Name S-(1,2-dichloroethenyl)-L-cysteine, monohydrochloride[2]
Synonyms S-(1,2-dichlorovinyl)-L-Cysteine, S-(trans-1,2-dichlorovinyl)-L-Cysteine, this compound[2]
Molecular Formula C₅H₇Cl₂NO₂S • HCl[2]
Molecular Weight 216.08 g/mol [3]
CAS Number 13419-46-0[4]
Appearance Solid[2]
Solubility Soluble in DMSO, Methanol, and Water[2]
InChI InChI=1S/C5H7Cl2NO2S.ClH/c6-1-4(7)11-2-3(8)5(9)10;/h1,3H,2,8H2,(H,9,10);1H/b4-1-;/t3-;/m0./s1[2]
SMILES Cl/C=C(Cl)\SC--INVALID-LINK--C(O)=O.Cl[2]

Metabolism and Bioactivation of this compound

The toxicity of this compound is intrinsically linked to its metabolic activation into reactive species. The primary routes of this compound metabolism are bioactivation by cysteine S-conjugate β-lyases and oxidation by flavin-containing monooxygenases (FMOs).

Cysteine S-conjugate β-lyase Pathway

Cysteine S-conjugate β-lyases, pyridoxal (B1214274) 5'-phosphate-dependent enzymes, catalyze the bioactivation of this compound.[5][6] This enzymatic reaction leads to the formation of pyruvate, ammonia, and an unstable sulfur-containing fragment, 1,2-dichloroethylenethiol.[7] This intermediate can then lose a molecule of HCl to form the highly reactive chlorothioketene, which can acylate cellular nucleophiles, leading to cellular damage.[7]

G This compound Bioactivation by Cysteine S-conjugate β-lyase This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase Products Pyruvate + Ammonia + 1,2-dichloroethylenethiol BetaLyase->Products ReactiveSpecies Chlorothioketene Products->ReactiveSpecies -HCl CellularDamage Covalent Binding to Cellular Macromolecules ReactiveSpecies->CellularDamage

This compound Bioactivation by β-lyase.
Flavin-Containing Monooxygenase (FMO) Pathway

An alternative bioactivation pathway involves the oxidation of this compound by FMO3 in the liver to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS).[8] DCVCS is a reactive electrophile that can modify cellular molecules and contribute to nephrotoxicity.[8] The toxicity of DCVCS and its N-acetylated form (NA-DCVCS) can differ from that of this compound, affecting different segments of the renal proximal tubules.[8]

G This compound Bioactivation by FMO3 This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) FMO3 Flavin-containing monooxygenase 3 (FMO3) This compound->FMO3 DCVCS S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) FMO3->DCVCS CellularDamage Covalent Binding and Cellular Injury DCVCS->CellularDamage

This compound Oxidation by FMO3.
N-Acetylation and Deacetylation

This compound can be acetylated by N-acetyltransferases to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC or NA-DCVC).[8] This is generally considered a detoxification step, as N-acetyl-DCVC can be excreted in the urine.[8][9] However, N-acetyl-DCVC can be deacetylated back to this compound, and it can also be transported into renal cells via the organic anion transport system, where it can then be deacetylated and exert toxicity.[10]

Mechanisms of this compound-Induced Toxicity

The toxicity of this compound is complex, involving multiple interconnected mechanisms that ultimately lead to cell death, primarily in the renal proximal tubules.

Oxidative Stress and Mitochondrial Dysfunction

This compound is known to induce oxidative stress by generating reactive oxygen species (ROS).[11] This is linked to its ability to inhibit the glutathione redox cycle, impairing cellular antioxidant defenses.[12] this compound also causes progressive mitochondrial dysfunction, leading to elevated oxygen consumption, mitochondrial proton leak, and dissipation of the mitochondrial membrane potential.[13]

Apoptosis and Necrosis

This compound induces both apoptosis (programmed cell death) and necrosis in target cells.[14][15] It can trigger both the intrinsic and extrinsic apoptosis pathways.[15] At lower concentrations and earlier time points, apoptosis is the predominant form of cell death, while higher concentrations and longer exposure times lead to necrosis.[14]

Signaling Pathway Modulation

This compound exposure has been shown to modulate various cellular signaling pathways. For instance, it can induce the expression of proto-oncogenes such as c-fos and c-myc in kidney cells.[16] Additionally, this compound can inhibit the release of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α in response to pathogen stimulation, suggesting an immunomodulatory role.[4][17]

G Key Mechanisms of this compound-Induced Nephrotoxicity This compound This compound Bioactivation Bioactivation (β-lyase, FMO) This compound->Bioactivation ReactiveMetabolites Reactive Metabolites Bioactivation->ReactiveMetabolites MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolites->OxidativeStress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath G General Experimental Workflow for In Vitro this compound Toxicity CellCulture Cell Culture (e.g., hPT cells, HTR-8/SVneo) DCVCExposure This compound Exposure (Varying concentrations and durations) CellCulture->DCVCExposure EndpointAnalysis Endpoint Analysis DCVCExposure->EndpointAnalysis Cytotoxicity Cytotoxicity Assays (LDH release) EndpointAnalysis->Cytotoxicity Apoptosis Apoptosis Assays (TUNEL, Caspase activity) EndpointAnalysis->Apoptosis MitochondrialFunction Mitochondrial Function (Oxygen consumption, Membrane potential) EndpointAnalysis->MitochondrialFunction GeneExpression Gene/Protein Expression (qPCR, Western Blot) EndpointAnalysis->GeneExpression

References

An In-depth Technical Guide to the Mechanism of Action of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Renal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the environmental contaminant trichloroethylene. The focus is on the intricate signaling pathways, mitochondrial dysfunction, and induction of oxidative stress that culminate in renal cell death. This document is intended to serve as a valuable resource for researchers in toxicology, nephrology, and drug development.

Core Mechanism of this compound-Induced Renal Cell Injury

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a potent nephrotoxicant that selectively targets the proximal tubule cells of the kidney.[1][2][3] Its toxicity is not inherent but arises from its bioactivation within these cells into reactive metabolites. Two primary bioactivation pathways have been identified:

  • Cysteine Conjugate β-lyase Pathway: This is the most extensively studied pathway where this compound is metabolized by the enzyme cysteine conjugate β-lyase, leading to the formation of reactive intermediates.[4]

  • Flavin-containing Monooxygenase (FMO) Pathway: this compound can also be oxidized by FMO to produce this compound sulfoxide (B87167) (DCVCS), another highly reactive and nephrotoxic species.[4][5]

These reactive metabolites can covalently bind to cellular macromolecules, including proteins, leading to widespread cellular dysfunction.[2] The primary consequences of this compound bioactivation are mitochondrial dysfunction, oxidative stress, and the initiation of programmed cell death pathways, ultimately resulting in either apoptosis or necrosis depending on the concentration and duration of exposure.[1][6]

Quantitative Data on this compound Effects in Renal Cells

The following tables summarize the quantitative effects of this compound on various parameters in renal proximal tubular cells, as reported in the scientific literature.

Table 1: Effects of this compound on Cell Viability and Death Pathways in Human Proximal Tubular (hPT) Cells

This compound ConcentrationExposure TimeObservationReference
≥ 50 µM≥ 24 hrInduction of necrosis[1]
< 50 µM≤ 24 hrInduction of apoptosis[1]
As low as 1 µMNot specifiedDecrease in cellular DNA content (cell loss)[1]
10 µM24 hrEnhanced MTT reduction (suggesting increased proliferation)[6]
300 µM24 hrLower than control MTT reduction (suggesting cytotoxicity)[6]

Table 2: Effects of this compound Sulfoxide (DCVCS) on Human Proximal Tubular (hPT) Cells

DCVCS ConcentrationExposure TimeObservationReference
10 µM24 hrMorphological changes[4]
≥ 200 µM48 hrAcute cellular necrosis[4]
10 µM1 hrApoptosis occurs[5]

Table 3: this compound-Induced Mitochondrial Dysfunction in Human Proximal Tubular (hPT) Cells

This compound ConcentrationExposure TimeObservationReference
Not specifiedNot specifiedModest depletion of cellular ATP[1]
Not specifiedNot specifiedInhibition of respiration[1]
Not specifiedNot specifiedActivation of caspase-3/7[1]

Signaling Pathways in this compound-Induced Renal Cell Death

The toxicity of this compound in renal cells is orchestrated by a complex interplay of signaling pathways that converge on mitochondrial-mediated apoptosis and necrosis.

Bioactivation and Initial Insult

The bioactivation of this compound is the initiating event in its toxic cascade.

This compound This compound BetaLyase Cysteine Conjugate β-lyase This compound->BetaLyase FMO Flavin-containing Monooxygenase (FMO) This compound->FMO ReactiveMetabolites Reactive Metabolites BetaLyase->ReactiveMetabolites DCVCS This compound Sulfoxide (DCVCS) FMO->DCVCS CellularTargets Covalent Binding to Cellular Macromolecules ReactiveMetabolites->CellularTargets DCVCS->CellularTargets

Caption: Bioactivation pathways of this compound in renal cells.

Mitochondrial Dysfunction and Oxidative Stress

Reactive metabolites of this compound directly impact mitochondrial function and induce oxidative stress.

ReactiveMetabolites Reactive Metabolites Mitochondria Mitochondria ReactiveMetabolites->Mitochondria OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress MitoDysfunction Mitochondrial Dysfunction Mitochondria->MitoDysfunction GSHDepletion GSH Depletion OxidativeStress->GSHDepletion LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ATPDepletion ATP Depletion MitoDysfunction->ATPDepletion RespirationInhibition Inhibition of Respiration MitoDysfunction->RespirationInhibition

Caption: this compound-induced mitochondrial dysfunction and oxidative stress.

Apoptosis Signaling Cascade

Mitochondrial dysfunction is a critical step in the activation of the intrinsic apoptotic pathway.

MitoDysfunction Mitochondrial Dysfunction MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) MitoDysfunction->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on renal cells.

Primary Human Renal Proximal Tubular (hPT) Cell Culture

This protocol outlines the isolation and culture of primary human renal proximal tubular cells.

Materials:

  • Normal human kidney tissue (from nephrectomy)

  • Complete growth medium (e.g., DMEM/F12 supplemented with growth factors)

  • Collagenase solution

  • Percoll density gradient solutions

  • Culture dishes or flasks

  • Sterile dissection tools

Procedure:

  • Obtain fresh, sterile human kidney cortical tissue.

  • Mince the tissue into small fragments (approximately 1 mm³).

  • Digest the tissue with a collagenase solution to release renal tubules.

  • Isolate proximal tubules from other nephron segments using a Percoll density gradient centrifugation method.

  • Wash the isolated tubules with a sterile buffer.

  • Resuspend the tubules in a complete growth medium.

  • Plate the tubule suspension onto culture dishes or flasks.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

  • Change the medium every 2-3 days.

  • Cells will form a confluent monolayer and can be used for experiments.

Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes the quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cultured renal cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed renal cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time points.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Measurement of Mitochondrial Respiration

This protocol details the use of an extracellular flux analyzer to measure mitochondrial oxygen consumption rate (OCR).

Materials:

  • Cultured renal cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test reagents (oligomycin, FCCP, rotenone (B1679576)/antimycin A)

Procedure:

  • Seed renal cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.

  • Treat the cells with this compound as required.

  • One hour before the assay, replace the culture medium with pre-warmed assay medium.

  • Incubate the plate at 37°C in a non-CO2 incubator for one hour.

  • Load the mitochondrial stress test reagents into the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture microplate into the analyzer and initiate the measurement protocol.

  • Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Quantification of Cellular ATP Levels

This protocol describes the measurement of intracellular ATP using a bioluminescence assay.

Materials:

  • Cultured renal cells

  • This compound

  • ATP Assay Kit (containing a cell lysis reagent and a luciferin/luciferase reagent)

  • Luminometer

Procedure:

  • Plate renal cells in a multi-well plate.

  • Treat the cells with this compound.

  • At the end of the treatment period, add the cell lysis reagent to each well to release intracellular ATP.

  • Add the luciferin/luciferase reagent to each well.

  • Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Normalize the ATP levels to the total protein concentration in each well.

Western Blot Analysis of Caspase Activation

This protocol details the detection of cleaved (active) caspases by western blotting.

Materials:

  • Cultured renal cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies against specific caspases (e.g., cleaved caspase-3, cleaved caspase-9)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat renal cells with this compound.

  • Lyse the cells and collect the total protein lysate.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the protein bands using an imaging system. The presence of cleaved caspase bands indicates caspase activation.

Assessment of Lipid Peroxidation

This protocol describes the measurement of malondialdehyde (MDA), a marker of lipid peroxidation.

Materials:

  • Cultured renal cells or kidney tissue homogenates

  • This compound

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer or fluorometer

Procedure:

  • Treat cells or animals with this compound.

  • Homogenize the cells or tissue.

  • Precipitate proteins in the homogenate with TCA.

  • Centrifuge to collect the supernatant.

  • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes. This reaction forms a colored adduct with MDA.

  • Cool the samples and measure the absorbance or fluorescence of the MDA-TBA adduct.

  • Calculate the MDA concentration based on a standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound-induced nephrotoxicity in vitro.

CellCulture Primary Renal Cell Culture DCVCExposure This compound Exposure (Dose- and Time-Response) CellCulture->DCVCExposure ViabilityAssay Cell Viability Assays (e.g., MTT, LDH) DCVCExposure->ViabilityAssay ApoptosisAssay Apoptosis/Necrosis Assay (Flow Cytometry) DCVCExposure->ApoptosisAssay MitoFunction Mitochondrial Function (Respiration, ATP levels) DCVCExposure->MitoFunction OxidativeStress Oxidative Stress Markers (GSH, Lipid Peroxidation) DCVCExposure->OxidativeStress WesternBlot Western Blotting (Caspase Activation) DCVCExposure->WesternBlot DataAnalysis Data Analysis and Interpretation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis MitoFunction->DataAnalysis OxidativeStress->DataAnalysis WesternBlot->DataAnalysis

Caption: In vitro experimental workflow for this compound toxicity studies.

References

An In-depth Technical Guide to S-(1,2-dichlorovinyl)-L-cysteine: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a highly toxic metabolite of the common industrial solvent trichloroethylene (B50587) (TCE). Formed in the body through the glutathione (B108866) conjugation pathway, this compound is a potent nephrotoxin, inducing cellular damage through mechanisms that include mitochondrial dysfunction and apoptosis. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and the experimental protocols used to study its toxicological effects. Detailed data is presented in structured tables, and key metabolic and signaling pathways are illustrated using logical diagrams to facilitate a deeper understanding of this critical xenobiotic metabolite.

Synthesis of S-(1,2-dichlorovinyl)-L-cysteine

The primary method for the chemical synthesis of S-(1,2-dichlorovinyl)-L-cysteine was first described by McKinney et al. in 1959. This method involves the reaction of trichloroethylene with L-cysteine in the presence of a base. While the original publication provides the foundational methodology, various adaptations have been employed by researchers.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the thiol group of L-cysteine attacks one of the carbon atoms of the double bond in trichloroethylene, leading to the displacement of a chlorine atom.

G cluster_product Product TCE Trichloroethylene (Cl2C=CHCl) This compound S-(1,2-dichlorovinyl)-L-cysteine TCE->this compound L_Cysteine L-Cysteine (HS-CH2-CH(NH2)-COOH) L_Cysteine->this compound

Figure 1: General synthesis of this compound.
Experimental Protocol (Adapted from McKinney et al., 1959)

A detailed experimental protocol for the synthesis of this compound is outlined below. It is important to note that this procedure involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

Procedure:

  • A solution of L-cysteine hydrochloride monohydrate in water is prepared.

  • A solution of sodium hydroxide in ethanol is separately prepared and cooled.

  • The L-cysteine solution is added dropwise to the ethanolic sodium hydroxide solution with stirring, maintaining a low temperature.

  • Trichloroethylene is then added to the reaction mixture, and the solution is stirred at room temperature for an extended period (e.g., 24-48 hours).

  • The reaction mixture is then acidified with hydrochloric acid to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water and diethyl ether.

  • Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water.

  • The final product is dried under vacuum.

Note: Purity is often assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Several studies report purities of >98% being achieved.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of S-(1,2-dichlorovinyl)-L-cysteine is presented below.

Physical Properties
PropertyValueReference(s)
Appearance Tan-colored solid[2]
Molecular Formula C₅H₇Cl₂NO₂S[3]
Molecular Weight 216.08 g/mol [3]
Melting Point 144-151 °C[2]
Boiling Point 339.7 ± 42.0 °C (Predicted)[2]
Solubility Soluble in methanol, DMSO, and water.[2][4]
pKa 1.82 ± 0.10 (Predicted)[2]
Stability Stable for ≥ 4 years when stored at room temperature.[4]
Spectroscopic Data

¹H NMR of L-cysteine (in D₂O):

  • Shift (ppm): ~4.35 (t, 1H, α-CH), ~3.15 (m, 2H, β-CH₂)

  • Note: Chemical shifts can vary depending on the solvent and pH.

¹³C NMR of L-cysteine (in D₂O):

  • Shift (ppm): ~172 (C=O), ~55 (α-CH), ~26 (β-CH₂)

  • Note: The presence of the S-(1,2-dichlorovinyl) group in this compound would significantly alter these chemical shifts, particularly for the β-carbon and the vinyl carbons.

Mass Spectrometry:

  • Specific transitions for this compound are monitored during LC-MS/MS analysis.

Chemical Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions.[4] However, its chemical reactivity is central to its biological activity. The dichlorovinyl moiety makes the molecule susceptible to metabolic activation. The sulfur atom is nucleophilic, but the key to its toxicity lies in its enzymatic conversion to reactive intermediates.

Biological Properties and Toxicological Profile

This compound is primarily known for its potent nephrotoxicity.[2] Its toxic effects are a consequence of its metabolic activation within the proximal tubules of the kidney.

Metabolic Activation and Toxicity

The bioactivation of this compound is a critical step in its mechanism of toxicity.

G This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine Conjugate β-lyase This compound->BetaLyase Metabolism in Kidney Proximal Tubules ReactiveThiol Reactive Thiol Intermediate BetaLyase->ReactiveThiol CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveThiol->CovalentBinding CellularDamage Cellular Damage and Necrosis CovalentBinding->CellularDamage

Figure 2: Metabolic activation of this compound.

This metabolic activation leads to the formation of a reactive thiol that can covalently bind to cellular macromolecules, leading to cellular damage and necrosis.[2]

Toxicological Data
ParameterSpeciesRoute of AdministrationValueReference(s)
LD₅₀ RatOral66-83 mg/kg[4]
Cellular Mechanisms of Toxicity

This compound induces toxicity through multiple cellular mechanisms, primarily centered around mitochondrial dysfunction and the induction of programmed cell death (apoptosis).

Key Cellular Effects:

  • Inhibition of mitochondrial respiration.

  • Depletion of cellular ATP.

  • Induction of oxidative stress.[5]

  • Initiation of both intrinsic and extrinsic apoptotic pathways.

Experimental Protocols for Studying this compound Toxicity

A variety of in vitro experimental models are used to investigate the mechanisms of this compound-induced toxicity.

Cell Culture and Treatment
  • Cell Lines: Human kidney proximal tubule cells (e.g., HK-2), or other relevant cell lines.

  • Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO₂) in appropriate culture media.

  • This compound Treatment: Cells are typically exposed to varying concentrations of this compound (e.g., 10-100 µM) for different time periods (e.g., 4-24 hours) to assess dose- and time-dependent effects.

Assays for Cytotoxicity and Apoptosis
  • Cytotoxicity Assays: MTT, LDH release, or similar assays to measure cell viability.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.

    • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9).

    • Western Blotting: To detect the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

Signaling Pathways in this compound-Induced Apoptosis

This compound is known to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bax Bax Caspase8->Bax Cleavage of Bid (tBid activation) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activation Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->DeathReceptor Upregulation of Death Ligands This compound->Mitochondria Mitochondrial Dysfunction

References

The Genesis of a Nephrotoxin: An In-depth Technical Guide to the Metabolic Pathways of Trichloroethylene to DCVC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Trichloroethylene (B50587) (TCE), a ubiquitous environmental contaminant, undergoes complex metabolic processing in the body, leading to the formation of various metabolites, some of which exhibit significant toxicity. Among the most critical of these is S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin implicated in renal injury and carcinogenesis. The primary route to this compound formation is the glutathione (B108866) (GSH) conjugation pathway, a lower-capacity but highly significant metabolic route compared to the main cytochrome P450-mediated oxidative pathway. This technical guide provides a detailed examination of the core metabolic pathways involved in the biotransformation of TCE to this compound, offering quantitative data, in-depth experimental methodologies, and visual representations of the key processes to support further research and drug development efforts in toxicology and environmental health.

Introduction

Trichloroethylene (TCE) is a volatile organic compound with a history of extensive industrial use, leading to its persistence as a significant environmental and occupational hazard. While TCE itself exhibits toxicity, its metabolites are responsible for many of its adverse health effects.[1] This guide focuses on the formation of S-(1,2-dichlorovinyl)-L-cysteine (this compound), a critical metabolite formed via the glutathione (GSH) conjugation pathway.[1] Understanding the metabolic intricacies of this compound formation is paramount for assessing the health risks associated with TCE exposure and for developing potential therapeutic interventions.

Key Metabolic Pathways of Trichloroethylene to this compound

TCE is primarily metabolized in the liver through two main pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation catalyzed by glutathione S-transferases (GSTs).[1] While the CYP-dependent pathway is the major route of TCE metabolism, the GSH conjugation pathway is the direct route to the formation of the nephrotoxic metabolite, this compound.[1][2]

The Glutathione Conjugation Pathway

The formation of this compound from TCE is a multi-step process that begins with the conjugation of TCE with glutathione (GSH).

Step 1: Formation of S-(1,2-dichlorovinyl)glutathione (DCVG)

The initial and rate-limiting step in this pathway is the conjugation of TCE with GSH to form S-(1,2-dichlorovinyl)glutathione (DCVG). This reaction is catalyzed by glutathione S-transferases (GSTs).[3] This initial conjugation can occur in various tissues, but the liver is the primary site due to its high concentration of GSTs.[3]

Step 2: Conversion of DCVG to S-(1,2-dichlorovinyl)-L-cysteine (this compound)

DCVG, whether formed in the liver or other tissues, is then transported to the kidneys for further processing.[3] In the proximal tubules of the kidneys, DCVG is sequentially metabolized by two brush-border membrane enzymes:

  • γ-Glutamyltransferase (GGT): This enzyme removes the glutamate (B1630785) residue from DCVG.

  • Cysteinylglycine dipeptidase (DP): This enzyme cleaves the glycine (B1666218) residue, yielding the final product, this compound.[3]

Bioactivation of this compound

This compound itself is not the ultimate toxic species but serves as a precursor to a highly reactive thiol. The bioactivation of this compound is primarily mediated by the enzyme cysteine S-conjugate β-lyase, which is present in both the cytosol and mitochondria of kidney cells.[2] This enzymatic cleavage of the C-S bond generates a reactive thiol that can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.[2]

Quantitative Data on TCE Metabolism to this compound

The following tables summarize key quantitative data related to the metabolism of TCE to this compound, providing a basis for comparative analysis across different species and experimental systems.

Table 1: Kinetic Parameters of Trichloroethylene Glutathione Conjugation in Human Tissues

TissueSubcellular FractionKm (µM TCE)Vmax (nmol DCVG/min/mg protein)
Liver Cytosol333 and 22.78.77 and 4.27
Microsomes250 and 29.43.10 and 1.42
Kidney Cytosol26.30.81
Microsomes1676.29
Data from Lash et al. (1999)[4]

Table 2: Tissue Concentrations of TCE Glutathione Conjugation Metabolites in Male B6C3F1 Mice 2 Hours After a Single Oral Dose of TCE

TCE Dose (mg/kg)TissueDCVG (pmol/g or mL)This compound (pmol/g or mL)NActhis compound (pmol/g or mL)
24 Liver13.6 ± 2.40.8 ± 0.23.1 ± 0.5
Kidney1.2 ± 0.21.9 ± 0.30.5 ± 0.1
Serum0.4 ± 0.10.1 ± 0.00.2 ± 0.0
240 Liver114.2 ± 18.35.9 ± 1.025.1 ± 4.0
Kidney8.7 ± 1.414.8 ± 2.43.7 ± 0.6
Serum3.2 ± 0.50.8 ± 0.11.8 ± 0.3
800 Liver321.5 ± 51.415.1 ± 2.468.3 ± 10.9
Kidney23.5 ± 3.839.9 ± 6.49.9 ± 1.6
Serum8.9 ± 1.42.2 ± 0.44.9 ± 0.8
Data are presented as mean ± SEM. Data adapted from a study on inter-tissue and inter-strain variability in mice.[5]

Table 3: Comparative Metabolism of Trichloroethylene in Rats and Mice

SpeciesKey Metabolic FeaturesReference
Rat Glutathione conjugation is higher in males than in females.[6]
Mouse Metabolism rates are generally faster in males than in females and are higher than in rats. Oxidative metabolism is 2- to 3-fold higher than in rats.[6]
This table provides a qualitative comparison of TCE metabolism between rats and mice.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of TCE metabolism and this compound toxicity.

In Vitro Metabolism of Trichloroethylene in Liver Microsomes

This protocol is a general guideline for assessing the metabolism of TCE in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • 100 mM Phosphate (B84403) buffer, pH 7.4

  • 20 mM NADPH, solubilized in 100 mM phosphate buffer

  • Trichloroethylene (TCE) stock solution

  • Organic solvent (e.g., ethyl acetate) for reaction termination

Procedure:

  • Thaw liver microsomes on ice.

  • Prepare a reaction mixture containing phosphate buffer and the desired concentration of TCE.

  • Pre-incubate the reaction mixture and microsomes at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold organic solvent.

  • Vortex the samples and centrifuge to pellet the protein.

  • Collect the supernatant for analysis of metabolites by LC-MS/MS.

Controls:

  • No NADPH control: to assess non-enzymatic degradation.

  • Time-zero control: to determine the background levels of metabolites.

Quantification of this compound and Related Metabolites by LC-MS/MS

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of DCVG, this compound, and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NActhis compound) in biological matrices.

Sample Preparation:

  • Homogenize tissue samples in an appropriate buffer.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing internal standards.

  • Centrifuge to pellet the precipitated protein.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and internal standard.

Cytotoxicity Assessment of this compound

The cytotoxicity of this compound can be evaluated in relevant cell lines, such as renal proximal tubule epithelial cells (e.g., LLC-PK1 or primary kidney cells), using various assays.

MTT Assay Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance.

Lactate Dehydrogenase (LDH) Release Assay:

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available kit.

  • Lyse the remaining cells to determine the maximum LDH release.

  • Calculate the percentage of LDH release as an indicator of cytotoxicity.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows.

TCE_to_DCVC_Metabolism cluster_TCE Trichloroethylene (TCE) cluster_GSH_Conjugation Glutathione Conjugation Pathway (Liver) cluster_Kidney_Metabolism Kidney Metabolism cluster_Bioactivation Bioactivation (Kidney) TCE TCE DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG Glutathione S-transferases (GSTs) + GSH DCVC_intermediate Intermediate DCVG->DCVC_intermediate γ-Glutamyltransferase (GGT) This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) DCVC_intermediate->this compound Dipeptidase Reactive_Thiol Reactive Thiol This compound->Reactive_Thiol Cysteine S-conjugate β-lyase Toxicity Nephrotoxicity Reactive_Thiol->Toxicity Covalent Binding to Macromolecules

Caption: Metabolic pathway of Trichloroethylene (TCE) to S-(1,2-dichlorovinyl)-L-cysteine (this compound).

Experimental_Workflow_Metabolism cluster_in_vitro In Vitro Metabolism Study cluster_in_vivo In Vivo Animal Study Microsomes Liver Microsomes TCE_Incubation Incubate with TCE and NADPH Microsomes->TCE_Incubation Termination Terminate Reaction TCE_Incubation->Termination Analysis LC-MS/MS Analysis of Metabolites Termination->Analysis Animal_Dosing Administer TCE to Animals Tissue_Collection Collect Tissues (Liver, Kidney, Serum) Animal_Dosing->Tissue_Collection Sample_Prep Sample Preparation Tissue_Collection->Sample_Prep Metabolite_Quantification Quantify Metabolites by LC-MS/MS Sample_Prep->Metabolite_Quantification

Caption: General experimental workflows for studying TCE metabolism.

Cytotoxicity_Assay_Workflow cluster_assay Cytotoxicity Assay Workflow cluster_readout Readout Cell_Seeding Seed Renal Cells in 96-well Plate DCVC_Treatment Treat with varying concentrations of this compound Cell_Seeding->DCVC_Treatment Incubation Incubate for 24-48 hours DCVC_Treatment->Incubation MTT_Assay MTT Assay (Measures metabolic activity) Incubation->MTT_Assay LDH_Assay LDH Release Assay (Measures membrane integrity) Incubation->LDH_Assay

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion

The metabolic transformation of trichloroethylene to S-(1,2-dichlorovinyl)-L-cysteine via the glutathione conjugation pathway is a critical process in mediating the nephrotoxicity of this widespread environmental contaminant. This technical guide has provided a comprehensive overview of the key enzymatic steps, quantitative data on metabolic kinetics and tissue concentrations, and detailed experimental protocols for the study of this pathway. The provided visualizations offer a clear depiction of the metabolic cascade and associated experimental approaches. A thorough understanding of these metabolic pathways is essential for researchers, scientists, and drug development professionals working to elucidate the mechanisms of TCE toxicity and to develop strategies for mitigating its adverse health effects. Further research is warranted to fully characterize the inter-individual and species-specific differences in this metabolic pathway to improve human health risk assessment.

References

Cellular Targets of DCVC-Induced Nephrotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the common environmental contaminants trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (perchloroethylene). Its selective toxicity to the proximal tubules of the kidney has been a subject of extensive research, providing valuable insights into the mechanisms of chemically induced renal injury. This technical guide provides a comprehensive overview of the cellular targets of this compound, focusing on the molecular mechanisms, key organelles, and signaling pathways involved in its nephrotoxic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of toxicology, nephrology, and pharmacology.

Bioactivation of this compound in the Kidney

The nephrotoxicity of this compound is not caused by the compound itself but by its reactive metabolites. The bioactivation process is a critical initiating event and primarily occurs within the proximal tubular cells, the main target of this compound. Two key enzymatic pathways are responsible for the metabolic activation of this compound:

  • Cysteine Conjugate β-lyase (C-S lyase): This pyridoxal (B1214274) phosphate-dependent enzyme, present in both the cytosol and mitochondria of renal proximal tubular cells, cleaves the C-S bond of this compound. This cleavage generates pyruvate, ammonia, and a reactive thiol, 1,2-dichlorovinylthiol. This thiol is unstable and rearranges to form a highly electrophilic thioacylating intermediate, which is believed to be the ultimate toxic species responsible for covalent binding to cellular macromolecules and initiating cellular injury.[1] The activity of β-lyase is a key determinant of the susceptibility of renal cells to this compound toxicity.

  • Flavin-containing Monooxygenase (FMO): this compound can also be oxidized by FMOs, particularly FMO3, which is expressed in the kidney. This reaction forms S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), another reactive metabolite that can contribute to cellular damage.

The interplay between these two bioactivation pathways influences the overall toxicological profile of this compound.

Primary Cellular Targets of this compound

The reactive metabolites of this compound are highly indiscriminate in their targets, reacting with a wide range of cellular nucleophiles. However, several key organelles and cellular processes have been identified as primary targets of this compound-induced injury.

Mitochondria: The Central Hub of this compound Toxicity

Mitochondria are arguably the most critical target of this compound-induced nephrotoxicity.[2][3] The accumulation of this compound and its bioactivation within these organelles leads to a cascade of detrimental events:

  • Inhibition of Mitochondrial Respiration: this compound and its metabolites directly inhibit key enzymes of the electron transport chain, particularly complex I (NADH dehydrogenase) and α-ketoglutarate dehydrogenase.[2] This leads to a profound decrease in ATP production, compromising cellular energy metabolism.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The damage to the electron transport chain and the inner mitochondrial membrane leads to a collapse of the mitochondrial membrane potential.[4] This is a critical event that precedes and often triggers the downstream pathways of cell death.

  • Induction of Mitochondrial Permeability Transition (MPT): The combination of ATP depletion, increased intramitochondrial Ca2+ concentration, and oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP). This leads to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors into the cytosol.[5]

  • Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS) production. The impaired electron transport chain leads to the leakage of electrons and the formation of superoxide (B77818) anions, which are then converted to other ROS.

Oxidative Stress: A Key Mediator of Cellular Damage

This compound-induced nephrotoxicity is strongly associated with the induction of oxidative stress.[1][6] The imbalance between the production of ROS and the cellular antioxidant defense mechanisms leads to widespread cellular damage:

  • Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity and function. Malondialdehyde (MDA) is a commonly measured biomarker of lipid peroxidation.[1]

  • Protein Oxidation: ROS can directly oxidize amino acid residues in proteins, leading to conformational changes, loss of function, and increased susceptibility to degradation.

  • DNA Damage: ROS can cause single- and double-strand breaks in DNA, as well as the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), leading to mutations and genomic instability.

  • Depletion of Glutathione (B108866) (GSH): Glutathione is a major cellular antioxidant that plays a crucial role in detoxifying reactive metabolites and ROS. The reactive intermediates of this compound can directly adduct with GSH, leading to its depletion and compromising the cell's antioxidant capacity.[6][7]

Induction of Cell Death Pathways: Apoptosis and Necrosis

This compound can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in renal proximal tubular cells. The predominant mode of cell death is dependent on the concentration of this compound and the duration of exposure.

  • Apoptosis: At lower concentrations and earlier time points, this compound primarily induces apoptosis.[3] The apoptotic cascade is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, particularly caspase-9 (initiator) and caspase-3 (executioner).[3][5]

  • Necrosis: At higher concentrations and later time points, the severe ATP depletion and overwhelming oxidative stress lead to necrosis.[3] This is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which triggers an inflammatory response. Lactate (B86563) dehydrogenase (LDH) release is a common marker of necrosis.

Quantitative Data on this compound-Induced Nephrotoxicity

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Renal Cells

Cell TypeConcentrationExposure TimeEndpointResultReference
Isolated rat kidney proximal tubular cells0.01-1 mM15 minActive transport (PAH & TEA)Dose-dependent decrease, complete inhibition at 1 mM[7]
Primary cultures of human proximal tubular cells≥ 50 µM≥ 24 hrNecrosisPrimary response[3][5]
Primary cultures of human proximal tubular cells< 50 µM≤ 24 hrApoptosis & Increased ProliferationPrimary responses[3][5]
Primary cultures of human proximal tubular cells10 µM24 hrMTT reductionSignificant increase[3]
Primary cultures of human proximal tubular cells300 µM24 hrMTT reductionLower than control[3]

Table 2: Effects of this compound on Mitochondrial Function in Renal Cells

SystemConcentration/DoseEndpointResultReference
Isolated rat kidney cellsNot specifiedSuccinate-dependent oxygen consumptionInhibition[2]
Isolated rat kidney cellsNot specifiedMitochondrial Ca2+ sequestrationInhibition[2]
Freshly isolated rat kidney proximal tubular cellsNot specifiedMitochondrial membrane potential (ΔΨm)Decrease[4]
Primary cultures of human proximal tubular cells10 µM & 50 µMCaspase-3/7 activity (4 hr)Significant increase[3]

Table 3: this compound-Induced Oxidative Stress and Glutathione Depletion

SystemDose/ConcentrationEndpointResultReference
Male NMRI mice (in vivo)2.5-500 mg/kgRenal cortical GSH contentTime- and dose-dependent depletion[1]
Male NMRI mice (in vivo)Not specifiedRenal cortical MDA productionDose-dependent increase[1]
Isolated rabbit renal tubules1 mM (15 min)Non-protein sulfhydryl concentration50% decrease[7]
Isolated rat kidney cellsNot specifiedCellular glutathione concentrationsSmall decrease[2]
Renal proximal tubular cellsNot specifiedGlutathione reductase (GRd) and peroxidase (GPx) activityInhibition[6]

Signaling Pathways in this compound-Induced Nephrotoxicity

Several signaling pathways are activated in response to this compound-induced cellular stress, playing crucial roles in determining the fate of the cell.

Mitogen-Activated Protein Kinases (MAPKs)

The MAPK family of proteins, including c-Jun N-terminal kinase (JNK) and p38 MAPK, are key stress-activated kinases that are implicated in this compound nephrotoxicity.

  • JNK Pathway: this compound-induced oxidative stress and mitochondrial dysfunction lead to the activation of the JNK pathway. Activated JNK can phosphorylate various downstream targets, including transcription factors like c-Jun, which in turn can regulate the expression of genes involved in both apoptosis and cell survival.

  • p38 MAPK Pathway: Similar to JNK, p38 MAPK is activated by cellular stress. Activated p38 can phosphorylate and activate other kinases and transcription factors, contributing to the inflammatory response and apoptosis.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage and oxidative stress. In response to this compound-induced damage, p53 can be activated and stabilized. Activated p53 can transcriptionally activate pro-apoptotic genes such as Bax and PUMA, leading to the initiation of the mitochondrial apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced nephrotoxicity.

Isolation and Primary Culture of Renal Proximal Tubular Cells

Objective: To obtain a primary culture of renal proximal tubular cells for in vitro toxicity studies.

Materials:

  • Kidneys from a suitable animal model (e.g., rabbit, rat)

  • Collagenase solution

  • Percoll gradient solutions

  • Culture medium (e.g., DMEM/F12 supplemented with growth factors)

  • Culture plates or flasks

Protocol:

  • Aseptically remove the kidneys and place them in ice-cold buffer.

  • Decapsulate the kidneys and dissect the cortex.

  • Mince the cortical tissue into small fragments.

  • Digest the tissue with a collagenase solution at 37°C with gentle agitation.

  • Filter the cell suspension to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend them in culture medium.

  • Separate the proximal tubular cells from other cell types using a Percoll density gradient.

  • Collect the proximal tubular cell fraction and wash to remove the Percoll.

  • Plate the cells on collagen-coated culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days. The cells should form a confluent monolayer within 7-10 days.

Assessment of Cell Viability (LDH Assay)

Objective: To quantify this compound-induced necrosis by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

Materials:

  • Cultured renal proximal tubular cells

  • This compound solutions of varying concentrations

  • LDH assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Plate the cells in a 96-well plate and allow them to attach and grow to confluence.

  • Treat the cells with different concentrations of this compound for the desired time period. Include a positive control (e.g., cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Measurement of Apoptosis (Caspase-3 Activity Assay)

Objective: To quantify this compound-induced apoptosis by measuring the activity of the executioner caspase, caspase-3.

Materials:

  • Cultured renal proximal tubular cells

  • This compound solutions of varying concentrations

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available)

  • Cell lysis buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • Plate the cells in a multi-well plate and treat them with this compound as described for the LDH assay.

  • After treatment, harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of each lysate to normalize the caspase activity.

  • Follow the manufacturer's protocol for the caspase-3 assay. This typically involves adding a specific caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates in a 96-well plate.

  • Incubate the plate at 37°C for the recommended time.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Express the results as caspase-3 activity per milligram of protein.

Western Blot Analysis of MAPK Activation

Objective: To assess the activation of JNK and p38 MAPK in response to this compound treatment by detecting their phosphorylated forms.

Materials:

  • Cultured renal proximal tubular cells

  • This compound solutions

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat the cells with this compound for various time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the protein to ensure equal loading.

Visualizations

Signaling Pathways

DCVC_Nephrotoxicity_Signaling cluster_bioactivation Bioactivation cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_signaling Stress Signaling This compound This compound BetaLyase Cysteine Conjugate β-lyase This compound->BetaLyase FMO FMO This compound->FMO ReactiveMetabolite Reactive Thioacylating Intermediate BetaLyase->ReactiveMetabolite DCVCS DCVCS FMO->DCVCS Mitochondria Mitochondria ReactiveMetabolite->Mitochondria Covalent Binding OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress GSH Depletion DCVCS->Mitochondria DCVCS->OxidativeStress MitoDysfunction Mitochondrial Dysfunction Mitochondria->MitoDysfunction ROS ↑ ROS OxidativeStress->ROS ATP_depletion ↓ ATP MitoDysfunction->ATP_depletion Apoptosis Apoptosis MitoDysfunction->Apoptosis ROS->Apoptosis MAPK JNK / p38 MAPK Activation ROS->MAPK p53 p53 Activation ROS->p53 Necrosis Necrosis ATP_depletion->Necrosis MAPK->Apoptosis p53->Apoptosis

Caption: this compound bioactivation and downstream signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation Isolation Isolate & Culture Primary Renal Proximal Tubular Cells Treatment Treat cells with varying concentrations of this compound Isolation->Treatment LDH LDH Assay (Necrosis) Treatment->LDH Caspase3 Caspase-3 Assay (Apoptosis) Treatment->Caspase3 MMP Mitochondrial Membrane Potential Assay Treatment->MMP ROS_assay ROS Detection Assay Treatment->ROS_assay WesternBlot Western Blot (MAPK/p53 activation) Treatment->WesternBlot DataAnalysis Quantify Cell Death, Mitochondrial Dysfunction, Oxidative Stress, and Signaling Pathway Activation LDH->DataAnalysis Caspase3->DataAnalysis MMP->DataAnalysis ROS_assay->DataAnalysis WesternBlot->DataAnalysis Interpretation Correlate findings to understand this compound nephrotoxicity mechanisms DataAnalysis->Interpretation

Caption: Experimental workflow for studying this compound nephrotoxicity.

Conclusion

This compound-induced nephrotoxicity is a complex process initiated by the bioactivation of the parent compound to reactive electrophilic species within the renal proximal tubular cells. The primary cellular target is the mitochondrion, leading to impaired energy metabolism, oxidative stress, and the activation of cell death pathways. A thorough understanding of these cellular and molecular events is crucial for the development of strategies to mitigate the risks associated with exposure to this compound and other related environmental toxicants. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the mechanisms of nephrotoxicity and to screen for potential protective agents.

References

In Vitro Models for Studying the Effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro models utilized to investigate the toxicological effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of common industrial solvents. This document details experimental protocols, summarizes quantitative data, and visualizes key cellular signaling pathways to facilitate further research and understanding of this compound-induced toxicity.

Overview of In Vitro Models

A variety of in vitro models are employed to study the cytotoxic effects of this compound, with the choice of model largely dependent on the specific research question. The primary target organ for this compound toxicity is the kidney, particularly the proximal tubule. Consequently, renal cell models are the most extensively used. However, evidence of this compound's impact on other tissues has led to the use of placental and immune cell models.

  • Renal Proximal Tubular Cells: Primary cultures of human renal proximal tubular (hPT) cells are considered a highly relevant model due to their direct human origin and representation of the primary in vivo target of this compound.[1] The human kidney-2 (HK-2) cell line, an immortalized human proximal tubule epithelial cell line, is also a common and more accessible alternative.[2][3][4][5][6][7] These models are crucial for investigating this compound-induced nephrotoxicity, including mechanisms of cytotoxicity, oxidative stress, and apoptosis.[8][9]

  • Placental Cells: The human extravillous trophoblast cell line HTR-8/SVneo and the choriocarcinoma cell line BeWo are utilized to explore the effects of this compound on placental function and development.[1][10][11] This is particularly relevant as exposure to the parent compound, trichloroethylene (B50587) (TCE), has been associated with adverse pregnancy outcomes. These models allow for the investigation of this compound-induced apoptosis and mitochondrial dysfunction in a placental context.[1]

  • Macrophage-like Cells: The human monocytic cell line THP-1, differentiated into macrophage-like cells, serves as a model to study the immunomodulatory effects of this compound.[12][13][14][15][16] Research using these cells has demonstrated that this compound can suppress inflammatory responses.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in different in vitro models. These tables are intended for easy comparison of toxicological endpoints across cell types and experimental conditions.

Table 1: Cytotoxicity of this compound in Various In Vitro Models

Cell Line/ModelEndpointConcentration (µM)Exposure Time (h)Result
HTR-8/SVneo Cell Viability102484% of control
202475% of control
502448% of control
BeWo Cell Viability5048Decreased cell viability
HK-2 IC5010.1 (for Cisplatin)24-
IC5016.9 (for Cyclosporin)24-
IC5037.4 (for Aristolochic acid I)24-
IC5022.3 mM (for Gentamicin)24-
THP-1 (differentiated) LDH ReleaseNot specified24Significant increase at higher concentrations

Table 2: Apoptosis Induced by this compound in Various In Vitro Models

Cell Line/ModelEndpointConcentration (µM)Exposure Time (h)Result
hPT cells (P4) % Apoptotic Cells25Not specified~50% higher than earlier passages
BeWo Caspase 3/7 Activity5048Increased activity
HTR-8/SVneo Caspase 3/7 Activity20Not specifiedIncreased activity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying this compound effects.

Cell Culture and this compound Treatment

3.1.1. HK-2 Cell Culture

  • Cell Line: HK-2 (human kidney proximal tubular epithelial cells).

  • Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant epidermal growth factor and 0.05 mg/mL bovine pituitary extract.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Cells are passaged when they reach 70-80% confluency.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in culture medium to the desired final concentrations for experiments.

3.1.2. HTR-8/SVneo Cell Culture

  • Cell Line: HTR-8/SVneo (human extravillous trophoblast cells).

  • Culture Medium: RPMI 1640 medium supplemented with 5-10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Expose cells to varying concentrations of this compound (e.g., 10, 20, 50 µM) for different time points (e.g., 5, 10, 24 hours).[10]

3.1.3. THP-1 Cell Differentiation and Culture

  • Cell Line: THP-1 (human monocytic leukemia cells).

  • Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 72 hours.[13]

  • Culture Medium: RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: After differentiation, treat the cells with this compound for the desired duration (e.g., 24 hours).[12]

Cytotoxicity Assays

3.2.1. LDH Release Assay (for THP-1 cells)

  • Principle: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Procedure:

    • Culture and treat differentiated THP-1 cells with this compound as described above.

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Analyze the data by comparing the LDH release in this compound-treated cells to that in control (untreated) cells.[12]

3.2.2. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Principle: Measures the amount of ATP present, which is an indicator of metabolically active (viable) cells.

  • Procedure:

    • Seed cells (e.g., HTR-8/SVneo) in a 96-well plate and treat with this compound.

    • After the treatment period, add a cell lysis and luciferase-containing reagent to the wells.

    • The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

    • Measure the luminescence using a luminometer. The light output is proportional to the number of viable cells.[10]

Apoptosis Assays

3.3.1. Caspase 3/7 Activity Assay

  • Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Procedure:

    • Culture and treat cells (e.g., BeWo) with this compound.

    • Use a commercially available caspase-Glo® 3/7 assay kit.

    • The assay provides a luminogenic substrate for caspase-3 and -7. When the caspases are active, they cleave the substrate, releasing a substrate for luciferase, which generates a luminescent signal.

    • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[1]

3.3.2. Flow Cytometry for Apoptosis (Propidium Iodide Staining)

  • Principle: Differentiates between apoptotic, necrotic, and viable cells based on their DNA content. Apoptotic cells have fragmented DNA, which results in a sub-G1 peak in the DNA content histogram.

  • Procedure:

    • Culture and treat human proximal tubular (hPT) cells with this compound (e.g., 10 to 100 µM).[1]

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Stain the cells with a solution containing propidium (B1200493) iodide (PI), a fluorescent DNA intercalating agent.

    • Analyze the stained cells using a flow cytometer. The percentage of cells in the sub-G1 phase represents the apoptotic population.[1]

Mitochondrial Function Assays

3.4.1. Mitochondrial Membrane Potential (MMP) Assay

  • Principle: Utilizes fluorescent dyes (e.g., TMRE, TMRM) that accumulate in active mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, an early event in apoptosis.

  • Procedure:

    • Culture and treat cells with this compound.

    • Incubate the cells with a mitochondrial membrane potential-sensitive dye.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence in treated cells compared to controls indicates a loss of MMP.

3.4.2. Mitochondrial ToxGlo™ Assay

  • Principle: A multiplexed assay that sequentially measures biomarkers associated with changes in cell membrane integrity (a marker of necrosis) and cellular ATP levels. This allows for the differentiation between mitochondrial dysfunction and other cytotoxic mechanisms.[17]

  • Procedure:

    • First, assess cell membrane integrity by measuring a protease activity released from necrotic cells using a fluorogenic substrate.

    • Next, lyse the cells and measure ATP levels using a luciferase-based reaction that generates a luminescent signal.

    • The combined data provides a profile to distinguish between primary mitochondrial toxicity and secondary cytotoxic events.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in studying this compound effects.

DCVC_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Toxicological Assessment cluster_analysis Data Analysis & Interpretation start Select In Vitro Model (e.g., HK-2, HTR-8/SVneo, THP-1) culture Culture cells to appropriate confluency start->culture treat Treat cells with varying concentrations of this compound and time points culture->treat cytotoxicity Cytotoxicity Assays (LDH, Cell Viability) treat->cytotoxicity apoptosis Apoptosis Assays (Caspase Activity, Flow Cytometry) treat->apoptosis mito Mitochondrial Function Assays (MMP, Oxygen Consumption) treat->mito data_analysis Quantitative Data Analysis (IC50, % change) cytotoxicity->data_analysis apoptosis->data_analysis mito->data_analysis pathway_analysis Signaling Pathway Elucidation data_analysis->pathway_analysis conclusion Conclusion on this compound Toxicological Profile pathway_analysis->conclusion

Caption: Experimental workflow for studying this compound toxicity in vitro.

DCVC_Apoptosis_Pathway cluster_mitochondria Mitochondrial Dysfunction cluster_caspase_cascade Caspase Activation Cascade cluster_cellular_effects Cellular Effects This compound This compound Exposure mito_damage Mitochondrial Damage This compound->mito_damage mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) mito_damage->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation (Executioner Caspases) casp9->casp37 dna_frag DNA Fragmentation casp37->dna_frag apoptosis Apoptosis dna_frag->apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

This guide provides a foundational understanding of the in vitro models and methodologies used to assess this compound toxicity. For more specific details and advanced techniques, researchers are encouraged to consult the primary literature cited throughout this document. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the mechanisms of this compound-induced cellular injury.

References

Animal Models of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-Induced Acute Kidney Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of animal models in the study of acute kidney injury (AKI) induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxicant and a metabolite of the common environmental contaminant trichloroethylene (B50587). This document details the mechanisms of this compound-induced nephrotoxicity, experimental protocols for inducing and assessing kidney injury in rodents, and key quantitative data from published studies.

Introduction to this compound-Induced Nephrotoxicity

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a well-established model nephrotoxicant used to induce acute tubular necrosis, particularly in the proximal tubules of the kidney.[1] Its selectivity for the proximal tubules makes it a valuable tool for studying the mechanisms of chemically-induced AKI and for evaluating potential nephroprotective agents. The toxicity of this compound is dependent on its metabolic activation within the kidney, leading to the formation of reactive electrophiles that cause cellular damage.

Mechanism of this compound-Induced Acute Kidney Injury

The nephrotoxicity of this compound is a multi-step process involving specific transport and bioactivation pathways primarily localized in the renal proximal tubular cells.

Transport and Bioactivation

This compound is actively taken up into renal proximal tubular cells via organic anion transporters.[2] Once inside the cell, it undergoes bioactivation by the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to generate pyruvate, ammonia, and a highly reactive thiol-containing fragment.[2][3] This reactive metabolite is capable of binding to macromolecules, depleting cellular thiols like glutathione (B108866) (GSH), and inducing lipid peroxidation, ultimately leading to cell death.[3][4] Agents that inhibit organic anion transport (e.g., probenecid) or β-lyase activity (e.g., aminooxyacetic acid) have been shown to protect against this compound-induced nephrotoxicity, confirming the critical role of these pathways.[2][4]

DCVC_Metabolism cluster_blood Bloodstream cluster_cell Proximal Tubule Cell cluster_damage Cellular Damage DCVC_blood This compound OAT Organic Anion Transporter (OAT) DCVC_blood->OAT Uptake DCVC_cell This compound OAT->DCVC_cell BetaLyase Cysteine Conjugate β-lyase DCVC_cell->BetaLyase Bioactivation ReactiveMetabolite Reactive Thiol Metabolite BetaLyase->ReactiveMetabolite LipidPeroxidation Lipid Peroxidation ReactiveMetabolite->LipidPeroxidation ProteinBinding Covalent Binding to Macromolecules ReactiveMetabolite->ProteinBinding GSH_Depletion GSH Depletion ReactiveMetabolite->GSH_Depletion CellDeath Cell Death / Necrosis LipidPeroxidation->CellDeath ProteinBinding->CellDeath GSH_Depletion->CellDeath

Caption: Metabolic activation pathway of this compound in renal proximal tubule cells.

Animal Models and Experimental Design

Mice and rats are the most commonly used species for modeling this compound-induced AKI. Swiss-Webster and NMRI mice, as well as Sprague-Dawley and Fischer 344 rats, have been utilized in these studies.[2][4][5][6]

General Experimental Workflow

A typical study investigating this compound-induced AKI follows a standardized workflow from animal preparation to endpoint analysis.

Experimental_Workflow A Animal Acclimation (e.g., 1 week) B Baseline Sample Collection (Blood, Urine) A->B C Randomization into Groups (Vehicle, this compound doses) B->C D This compound Administration (e.g., Intraperitoneal Injection) C->D E Time-Course Monitoring (e.g., 24, 48, 72h) D->E F Terminal Sample Collection (Blood, Urine, Kidneys) E->F G Endpoint Analysis F->G H Serum Chemistry (BUN, Creatinine) G->H I Histopathology (H&E Staining) G->I J Biomarker Analysis (e.g., Tissue MDA) G->J

Caption: Generalized experimental workflow for this compound-induced AKI studies.

Quantitative Data from In Vivo Studies

The severity of this compound-induced nephrotoxicity is dose- and time-dependent. The following tables summarize quantitative data from key studies in mice.

Table 1: Dose-Response of this compound in Male Swiss-Webster Mice
This compound Dose (mg/kg, i.p.)Peak of Renal InjuryOutcomeReference
1536 hoursReversible injury, timely tissue repair[5]
3072 hoursReversible injury, timely tissue repair[5]
40 (LD40)Not specifiedMarked mortality difference from LD90 due to early, robust tissue repair[5]
75 (LD90)>72 hoursInhibited tissue repair, progression to acute renal failure and death[5]
Table 2: Dose-Response of this compound in Male NMRI Mice
This compound Dose (mg/kg, i.p.)Key FindingsReference
2.5 - 500Dose-dependent increase in ethane (B1197151) exhalation and renal cortical malondialdehyde (MDA) production.[4]
2.5 - 500Dose-dependent increase in Blood Urea Nitrogen (BUN).[4]
2.5 - 500Dose-dependent decrease in renal cortical accumulation of p-aminohippuric acid (PAH) and tetraethylammonium (B1195904) (TEA).[4]
2.5 - 500Dose- and time-dependent depletion of renal cortical glutathione (GSH).[4]

Detailed Experimental Protocols

The following protocols are representative methodologies for inducing and assessing this compound-induced AKI in mice.

This compound Administration Protocol

This protocol is based on methodologies described for Swiss-Webster mice.[5]

  • Animal Model: Male Swiss-Webster mice, typically 8-10 weeks old.

  • Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • This compound Preparation: S-(1,2-dichlorovinyl)-L-cysteine is dissolved in distilled water.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 15, 30, or 75 mg/kg).

    • The injection volume is typically 10 ml/kg body weight.

    • A control group should receive an equivalent volume of the vehicle (distilled water).

  • Post-Dosing Assessment: Animals are monitored over a time course (e.g., up to 14 days) for signs of toxicity. Subgroups are typically euthanized at specific time points (e.g., 24, 36, 48, 72 hours) for sample collection.

Assessment of Renal Function
  • Blood Collection: At the time of euthanasia, collect blood via cardiac puncture or from the vena cava.

  • Serum Separation: Allow blood to clot and centrifuge to separate serum.

  • Biochemical Analysis:

    • Measure Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) levels using standard clinical chemistry analyzers.

    • Elevated levels of BUN and creatinine are indicative of impaired glomerular filtration.

Histopathological Evaluation
  • Tissue Collection: Perfuse kidneys with saline, then fix one kidney in 10% neutral buffered formalin. The other kidney can be snap-frozen for biochemical assays.

  • Tissue Processing: Embed the formalin-fixed kidney in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Evaluate sections for evidence of acute tubular necrosis, particularly in the S2 and S3 segments of the proximal tubule. Key features include tubular epithelial cell swelling, loss of brush border, vacuolization, necrosis, and cast formation.

Measurement of Oxidative Stress (Malondialdehyde Assay)

This is a general protocol for measuring lipid peroxidation.[4]

  • Tissue Homogenization: Homogenize a weighed portion of the kidney cortex in cold buffer (e.g., 1.15% KCl).

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

    • Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the homogenate.

    • Heat the mixture at 95-100°C for a specified time (e.g., 15-30 minutes) to allow malondialdehyde (MDA) to react with TBA.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically expressed as nmol MDA per gram of tissue.

Conclusion

Animal models of this compound-induced AKI are robust and reproducible tools for investigating the pathogenesis of chemical-induced renal injury. The well-defined mechanism of toxicity, involving specific transporters and metabolic activation pathways, allows for targeted studies on disease mechanisms and the evaluation of therapeutic interventions. By carefully controlling experimental parameters such as dose and time course, researchers can model varying degrees of injury, from reversible damage to acute renal failure. The protocols and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of nephrotoxicity.

References

Early Biomarkers of DCVC Exposure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biomarkers and Methodologies for Detecting Early-Stage S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Induced Toxicity.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a potent nephrotoxin and a metabolite of the widespread environmental contaminant trichloroethylene (B50587) (TCE). Exposure to this compound can lead to severe kidney damage, making the identification of early and sensitive biomarkers crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current laboratory-based findings on early biomarkers of this compound exposure, with a focus on nephrotoxicity. It summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to equip researchers with the necessary information to design and interpret studies in this field.

Core Mechanisms of this compound-Induced Toxicity

The toxicity of this compound is primarily initiated by its bioactivation via the enzyme cysteine conjugate β-lyase, leading to the formation of a reactive thiol. This initiates a cascade of cellular events, primarily centered around mitochondrial dysfunction, oxidative stress, and apoptosis.

Early Biomarkers of this compound Exposure

A range of biomarkers have been investigated in laboratory studies to detect early this compound-induced cellular injury. These can be broadly categorized into markers of oxidative stress, mitochondrial dysfunction, apoptosis, and general cellular and kidney-specific injury.

Oxidative Stress Biomarkers

This compound exposure leads to a rapid depletion of intracellular glutathione (B108866) (GSH) and an increase in reactive oxygen species (ROS), resulting in lipid peroxidation.

Table 1: Oxidative Stress Markers in this compound Exposure Models

BiomarkerExperimental ModelThis compound Concentration/DoseTime PointObserved ChangeCitation
Glutathione (GSH) Male NMRI mice (renal cortex)2.5 - 500 mg/kg (i.p.)Dose-dependentDepletion[1]
Malondialdehyde (MDA) Male NMRI mice (renal cortex)2.5 - 500 mg/kg (i.p.)Dose-dependentIncrease in ethane (B1197151) exhalation and MDA production[1]
Malondialdehyde (MDA) Rat renal cortical slices0 - 125 µg/mLConcentration-dependentIncrease[1]
Mitochondrial Dysfunction and Apoptosis Biomarkers

Mitochondria are a primary target of this compound, leading to a decline in cellular energy and the initiation of the intrinsic apoptotic pathway.

Table 2: Mitochondrial Dysfunction and Apoptosis Markers in this compound Exposure Models

BiomarkerExperimental ModelThis compound ConcentrationTime PointObserved ChangeCitation
Cellular ATP Human Proximal Tubular (hPT) cells10 - 300 µM24 hoursProgressive decrease (up to 40% depletion at ≤ 200 µM)[2]
Caspase-3/7 Activity Human Proximal Tubular (hPT) cells10, 50, 100 µM2, 6, 24 hours2.7- to 16.0-fold increase vs. control at 6 hours[2]
Caspase-8 Activity Human Proximal Tubular (hPT) cellsNot specifiedNot specifiedLittle or no activation[2]
Kidney Injury Biomarkers

While direct quantitative data for urinary kidney injury biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in response to this compound is limited, proteomic studies of this compound-induced acute renal failure in mice have identified changes in proteins that are indicative of renal injury[1][2]. Given that KIM-1 and NGAL are well-established sensitive and early biomarkers for drug-induced nephrotoxicity, they are strong candidate biomarkers for this compound exposure[3][4][5].

Table 3: General and Kidney-Specific Injury Markers in this compound Exposure Models

BiomarkerExperimental ModelThis compound Dose/ConcentrationTime PointObserved ChangeCitation
Blood Urea Nitrogen (BUN) Male NMRI mice2.5 - 500 mg/kg (i.p.)Dose-dependentIncrease[1]
p-Aminohippuric acid (PAH) Accumulation Rat renal cortical slices0 - 125 µg/mLConcentration-dependentDecrease[1]
Gluconeogenesis Rat renal cortical slices0 - 125 µg/mLConcentration-dependentDecrease[1]
Glucose-regulated protein 75 Male Swiss Webster mice (kidney)15 mg/kg (low dose) vs. 75 mg/kg (high dose)Not specifiedHigher in low-dose and autoprotected groups[1]
Proteasome alpha-subunit type 1 Male Swiss Webster mice (kidney)15 mg/kg (low dose) vs. 75 mg/kg (high dose)Not specifiedHigher in low-dose and autoprotected groups[1]

Signaling Pathways in this compound-Induced Nephrotoxicity

This compound exposure triggers a complex interplay of signaling pathways culminating in cell death. Key pathways include the intrinsic apoptosis pathway and the Nrf2-mediated oxidative stress response.

Intrinsic Apoptosis Pathway

This compound-induced mitochondrial dysfunction leads to the release of cytochrome c, which initiates the caspase cascade.

Intrinsic_Apoptosis_Pathway cluster_stimulus This compound Exposure cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Mito Mitochondrial Dysfunction This compound->Mito Bax_Bak Bax/Bak Activation Mito->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound-Induced Intrinsic Apoptosis Pathway
Nrf2 Oxidative Stress Response Pathway

The oxidative stress induced by this compound activates the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative damage.

Nrf2_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Exposure (Oxidative Stress) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets for degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Nrf2-Mediated Oxidative Stress Response

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of findings across different studies. Below are summarized protocols for key assays used in the assessment of this compound-induced toxicity.

Measurement of Malondialdehyde (MDA)

MDA is a widely used biomarker of lipid peroxidation.

  • Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

  • Sample Preparation (Kidney Tissue):

    • Homogenize kidney tissue in ice-cold buffer (e.g., 1.15% KCl).

    • Centrifuge the homogenate to obtain the supernatant.

  • Assay Procedure:

    • Mix the sample supernatant with TBA reagent and an acid (e.g., trichloroacetic acid).

    • Incubate the mixture at 95°C for a specified time (e.g., 60 minutes).

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

    • Quantify MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Measurement of Cellular ATP Levels

Cellular ATP content is a key indicator of mitochondrial function and overall cell health.

  • Principle: Luciferase-based assays are highly sensitive and specific. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.

  • Sample Preparation (Cultured Cells):

    • Lyse the cells using a suitable lysis buffer that inactivates ATPases.

    • Centrifuge the lysate to remove cell debris.

  • Assay Procedure:

    • Add the cell lysate to a luminometer-compatible plate.

    • Add the luciferase/luciferin reagent.

    • Measure the luminescence using a luminometer.

    • Calculate ATP concentration based on a standard curve generated with known ATP concentrations.

Caspase-3/7 Activity Assay

Activation of effector caspases like caspase-3 and -7 is a hallmark of apoptosis.

  • Principle: A luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD) is used. Cleavage of the substrate by active caspases releases a luminescent or fluorescent signal.

  • Sample Preparation (Cultured Cells):

    • Lyse the cells with a buffer provided in the assay kit.

  • Assay Procedure:

    • Add the cell lysate to a microplate.

    • Add the caspase-3/7 substrate reagent.

    • Incubate at room temperature for a specified time (e.g., 1-2 hours).

    • Measure the luminescence or fluorescence using a plate reader.

    • The signal intensity is directly proportional to the caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a late event in apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., fluorescently labeled).

  • Sample Preparation (Kidney Tissue Sections):

    • Fix tissue sections in paraformaldehyde.

    • Permeabilize the tissue to allow entry of the labeling reagents.

  • Assay Procedure:

    • Incubate the tissue sections with the TdT enzyme and labeled dUTPs.

    • Wash to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the labeled apoptotic cells using fluorescence microscopy.

Experimental Workflow for Urinary Biomarker Discovery

Proteomic and metabolomic approaches are powerful tools for the unbiased discovery of novel biomarkers in urine.

Biomarker_Discovery_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data_analysis Data Analysis cluster_validation Validation Urine_Collection Urine Collection (Control vs. This compound-exposed) Protein_Precipitation Protein Precipitation or Ultrafiltration Urine_Collection->Protein_Precipitation LC_MS LC-MS/MS Analysis (Proteomics/Metabolomics) Protein_Precipitation->LC_MS Data_Processing Data Processing & Feature Identification LC_MS->Data_Processing Stat_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Stat_Analysis Biomarker_ID Biomarker Identification Stat_Analysis->Biomarker_ID Validation Biomarker Validation (e.g., ELISA, Western Blot) Biomarker_ID->Validation

Urinary Biomarker Discovery Workflow

Conclusion

The early detection of this compound-induced toxicity is critical for mitigating its harmful effects. This technical guide has summarized key early biomarkers, their underlying signaling pathways, and the experimental protocols used for their assessment in laboratory settings. While significant progress has been made, further research is needed to validate these biomarkers, particularly urinary markers like KIM-1 and NGAL, specifically for this compound exposure in in vivo models and ultimately in human populations. A multi-biomarker panel approach, combining markers of oxidative stress, mitochondrial dysfunction, and specific kidney injury, will likely provide the most sensitive and robust assessment of early this compound-induced nephrotoxicity. This guide serves as a foundational resource for researchers dedicated to advancing our understanding of this compound toxicity and improving public health.

References

The Role of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Mitochondrial-Mediated Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the common environmental contaminant trichloroethylene (B50587) (TCE), is a potent inducer of apoptosis, particularly in renal proximal tubular cells. A substantial body of evidence indicates that the mitochondrion is a primary target of this compound, and that mitochondrial dysfunction is an obligatory and early event in the apoptotic cascade initiated by this compound. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced mitochondrial-mediated apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is formed via the glutathione (B108866) conjugation pathway of trichloroethylene (TCE) metabolism.[1] Its toxicity is primarily associated with bioactivation by the enzyme cysteine conjugate β-lyase, leading to the formation of reactive metabolites that covalently bind to cellular macromolecules.[2] Of particular importance is the targeting of mitochondria by these reactive species, which triggers a cascade of events culminating in programmed cell death, or apoptosis.[3][4] Understanding the intricate signaling pathways involved in this compound-induced apoptosis is crucial for elucidating the toxicology of TCE and for the development of potential therapeutic interventions. This guide will focus on the central role of mitochondria in this process.

The Central Role of Mitochondrial Dysfunction

Mitochondrial dysfunction is a hallmark of this compound-induced cytotoxicity and a critical prerequisite for the initiation of the apoptotic program.[3][4] this compound and its metabolites directly impact several aspects of mitochondrial function, leading to a bioenergetic crisis and the release of pro-apoptotic factors.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

One of the earliest detectable events following this compound exposure is the loss of mitochondrial membrane potential (ΔΨm).[5] This depolarization of the inner mitochondrial membrane indicates a breakdown in the proton gradient essential for ATP synthesis and overall mitochondrial integrity.

Quantitative Data on this compound-Induced Loss of Mitochondrial Membrane Potential:

Cell TypeThis compound Concentration (µM)Exposure Time (hr)% Decrease in ΔΨm (relative to control)Reference
Human Proximal Tubular (hPT) Cells102Significant decrease observed[3]
Human Proximal Tubular (hPT) Cells502Significant decrease observed[3]
Human Proximal Tubular (hPT) Cells1002Significant decrease observed[3]
Rat Kidney Proximal Tubular Cells (PTC)Not specifiedNot specifiedDecrease observed prior to cell death[5]
Generation of Reactive Oxygen Species (ROS)

This compound exposure leads to an increase in the production of mitochondrial reactive oxygen species (ROS).[6][7] This oxidative stress can further damage mitochondrial components, including lipids, proteins, and mitochondrial DNA, exacerbating mitochondrial dysfunction and contributing to the apoptotic signaling cascade.[8][9]

Quantitative Data on this compound-Induced ROS Generation:

Cell TypeThis compound Concentration (µM)Exposure Time (hr)Fold Increase in ROS (relative to control)Reference
BeWo Cells20481.47[6]
BeWo Cells50483.59[6]
HTR-8/SVneo Cells1010Statistically significant increase[7]
HTR-8/SVneo Cells2010Statistically significant increase[7]

The Intrinsic Pathway of Apoptosis

This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[4] This pathway is initiated by intracellular stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.

Cytochrome c Release

A critical step in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c from the intermembrane space into the cytosol.[10][11] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), initiating the formation of the apoptosome.[12]

Quantitative Data on this compound-Induced Cytochrome c Release:

Cell LineTreatmentFold Increase in Cytosolic Cytochrome cReference
LBR- CellsCsA (inducer)2.61[13]
LBR-V160 CellsCsA (inducer)1.98[13]
LBR-D160 CellsCsA (inducer)3.01[13]
LBR-V160 CellsPSC 833 (inducer)1.15[13]
Caspase Activation

The formation of the apoptosome leads to the activation of initiator caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7.[14] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] Studies have shown that this compound treatment leads to a significant, dose-dependent increase in caspase-3/7 activity.[3][15]

Quantitative Data on this compound-Induced Caspase-3/7 Activation:

Cell TypeThis compound Concentration (µM)Exposure Time (hr)Fold Increase in Caspase-3/7 Activity (vs. control)Reference
Human Proximal Tubular (hPT) Cells106~2.7[3]
Human Proximal Tubular (hPT) Cells506~16.0[3]
Human Proximal Tubular (hPT) Cells1006~10.0[3]
BeWo Cells5048Significant increase[15]
HTR-8/SVneo Cells10-10012Significant stimulation[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Mitochondrial-Mediated Apoptosis

DCVC_Apoptosis_Pathway This compound This compound Exposure Bioactivation Bioactivation (cysteine conjugate β-lyase) This compound->Bioactivation ReactiveMetabolites Reactive Metabolites Bioactivation->ReactiveMetabolites Mitochondria Mitochondria ReactiveMetabolites->Mitochondria Mitochondrial Targeting ROS ↑ ROS Production Mitochondria->ROS MMP_Loss Loss of ΔΨm Mitochondria->MMP_Loss ROS->Mitochondria CytochromeC_Release Cytochrome c Release MMP_Loss->CytochromeC_Release Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1) CytochromeC_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced mitochondrial-mediated apoptosis signaling pathway.

Experimental Workflow: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

JC1_Workflow Start Seed Cells Treat Treat cells with this compound (and controls, e.g., CCCP) Start->Treat Incubate1 Incubate for desired time Treat->Incubate1 Add_JC1 Add JC-1 staining solution (e.g., 2 µM final concentration) Incubate1->Add_JC1 Incubate2 Incubate at 37°C for 15-30 min Add_JC1->Incubate2 Wash Wash cells with assay buffer Incubate2->Wash Analyze Analyze by fluorescence microscopy, plate reader, or flow cytometry Wash->Analyze End Determine Red/Green fluorescence ratio Analyze->End

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Experimental Workflow: Cytochrome c Release Assay (Western Blot)

CytochromeC_Workflow Start Treat cells with this compound Harvest Harvest and wash cells Start->Harvest Lyse Lyse cells and separate cytosolic and mitochondrial fractions Harvest->Lyse Quantify Quantify protein concentration of fractions Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to membrane (e.g., nitrocellulose) SDS_PAGE->Transfer Block Block membrane (e.g., 5% milk) Transfer->Block Probe Probe with primary antibodies (anti-cytochrome c, loading controls) Block->Probe Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Probe->Incubate_Secondary Detect Detect with ECL and image Incubate_Secondary->Detect End Analyze cytochrome c levels in cytosolic vs. mitochondrial fractions Detect->End

Caption: Workflow for cytochrome c release detection by Western blot.

Experimental Workflow: Caspase-3 Activity Assay (Colorimetric)

Caspase3_Workflow Start Treat cells with this compound Harvest Harvest and pellet cells Start->Harvest Lyse Resuspend in chilled lysis buffer Harvest->Lyse Incubate_Ice Incubate on ice Lyse->Incubate_Ice Centrifuge Centrifuge to pellet debris Incubate_Ice->Centrifuge Collect_Supernatant Collect supernatant (cytosolic extract) Centrifuge->Collect_Supernatant Prepare_Reaction Prepare reaction mix: lysate, reaction buffer, DEVD-pNA substrate Collect_Supernatant->Prepare_Reaction Incubate_37C Incubate at 37°C for 1-2 hours Prepare_Reaction->Incubate_37C Read_Absorbance Read absorbance at 405 nm Incubate_37C->Read_Absorbance End Calculate fold increase in caspase-3 activity Read_Absorbance->End

Caption: Workflow for colorimetric caspase-3 activity assay.

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye is a lipophilic, cationic fluorescent probe that differentially accumulates in mitochondria based on their membrane potential.[15] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[15] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for positive control

  • 96-well black microtiter plate, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well black plate for plate reader analysis) and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control and a positive control (e.g., treat with 50 µM CCCP for 5-10 minutes to induce mitochondrial depolarization).

  • JC-1 Staining:

    • Prepare a working solution of JC-1 (e.g., 2 µM) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[5]

  • Washing:

    • Gently remove the JC-1 staining solution.

    • Wash the cells once or twice with pre-warmed PBS or assay buffer.[5][6]

  • Analysis:

    • Fluorescence Microscopy: Observe cells using a fluorescence microscope with filters for both red (J-aggregates) and green (J-monomers) fluorescence.

    • Plate Reader: Measure fluorescence intensity at an excitation/emission of ~540/590 nm for red fluorescence and ~485/535 nm for green fluorescence.[16]

    • Flow Cytometry: Harvest cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings to detect both red and green fluorescence.[6]

  • Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to control cells indicates a loss of ΔΨm.

Detection of Cytochrome c Release by Western Blot

Principle: This method involves the subcellular fractionation of cells to separate the cytosolic and mitochondrial components. The presence of cytochrome c in the cytosolic fraction, as detected by Western blotting, is an indicator of its release from the mitochondria.[17]

Materials:

  • Cell lysis buffer for mitochondrial isolation (e.g., containing digitonin (B1670571) or a commercial kit)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH or β-actin (cytosolic loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and collect both adherent and floating cells. Wash the cell pellet with ice-cold PBS.

  • Subcellular Fractionation:

    • Resuspend the cell pellet in an ice-cold lysis buffer designed to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

    • Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle.[17]

    • Perform a series of centrifugation steps to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet). A typical protocol involves a low-speed spin to remove nuclei and intact cells, followed by a higher-speed spin to pellet the mitochondria.[17]

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a Bradford assay or a similar method.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against cytochrome c and the appropriate loading controls for each fraction.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.[3]

  • Data Interpretation: An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells compared to control cells, with a corresponding decrease in the mitochondrial fraction, indicates cytochrome c release.

Measurement of Caspase-3 Activity using a Colorimetric Assay

Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). Cleavage of this substrate by active caspase-3 releases the chromophore p-nitroaniline (pNA), which can be measured by its absorbance at 405 nm.[4]

Materials:

  • Cell lysis buffer

  • 2x Reaction buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound and collect the cells.

    • Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.[1]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet cellular debris.[4]

  • Protein Quantification: Determine the protein concentration of the supernatant (cytosolic extract).

  • Caspase-3 Assay:

    • In a 96-well plate, add a defined amount of protein (e.g., 50-200 µg) from each sample. Adjust the volume with lysis buffer.[4]

    • Prepare a reaction mix containing 2x reaction buffer and DTT. Add this mix to each sample.

    • Add the Ac-DEVD-pNA substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Interpretation: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of this compound-treated samples to that of untreated control samples after subtracting the background absorbance.

Conclusion

This compound-induced apoptosis is a complex process that is fundamentally dependent on the disruption of mitochondrial function. The bioactivation of this compound leads to mitochondrial targeting, resulting in a cascade of deleterious events including the loss of mitochondrial membrane potential, increased ROS production, and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of the apoptotic program. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate mechanisms of this compound-induced mitochondrial-mediated apoptosis and to evaluate potential protective strategies. A thorough understanding of these pathways is essential for assessing the risks associated with TCE exposure and for the development of novel therapeutics targeting mitochondrial dysfunction in toxicology and disease.

References

Unraveling the Genotoxic Core of DCVC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on the genotoxicity of S-1,2-dichlorovinyl-L-cysteine (DCVC), a critical metabolite of the industrial solvent trichloroethylene (B50587) (TCE). Understanding the mechanisms by which this compound damages genetic material is paramount for assessing its carcinogenic risk and for the development of safer chemical alternatives and potential therapeutic interventions. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways involved in this compound-induced genotoxicity.

Executive Summary

This compound has been demonstrated to be a potent genotoxic agent in various experimental models. Its adverse effects are primarily mediated by its metabolic activation to reactive electrophilic species that can directly interact with DNA, leading to the formation of DNA adducts, induction of mutations, and chromosomal damage. The genotoxicity of this compound is further exacerbated by the induction of oxidative stress, which contributes to a complex cellular response involving DNA damage response (DDR) pathways. This guide summarizes the quantitative data from key genotoxicity assays, outlines the experimental protocols used to generate this data, and provides visual representations of the critical signaling pathways implicated in this compound's mechanism of action.

Quantitative Genotoxicity Data

The genotoxic potential of this compound has been evaluated using a battery of standard assays. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its effects across different experimental systems.

Assay Test System Concentration/Dose Observed Effect (Quantitative Data) Reference
Ames Test Salmonella typhimurium TA1000 - 25 nmol/plateMutagenicity: 76 revertants/nmol[1]
Ames Test (Metabolite) Salmonella typhimurium TA100Not SpecifiedMutagenicity of DCVCS: 0.1 revertants/nmol[1]

Note: While dose-response data for Comet and Micronucleus assays with this compound were not available in the public domain, the established protocols for these assays are provided in the following section to guide future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the protocols for the key genotoxicity assays cited in the literature on this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine if this compound can induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strain TA100 (histidine auxotroph)

  • S-1,2-dichlorovinyl-L-cysteine (this compound)

  • Top agar (B569324) (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Nutrient broth

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., sodium azide)

  • Negative/vehicle control (e.g., sterile water or DMSO)

Procedure:

  • Culture Preparation: A culture of S. typhimurium TA100 is grown overnight in nutrient broth.

  • Exposure: A small aliquot of the bacterial culture is mixed with the test compound (this compound) at various concentrations in a phosphate buffer. A positive control and a negative control are also prepared.

  • Metabolic Activation (Optional): For compounds that require metabolic activation to become mutagenic, a liver extract (S9 fraction) can be included in the mixture. However, studies have shown this compound to be mutagenic without the need for metabolic activation.[1]

  • Plating: The mixture is then combined with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is adapted for the analysis of kidney cells from rats exposed to this compound.

Objective: To quantify DNA damage in kidney cells following in vivo exposure to this compound.

Materials:

  • Male Sprague-Dawley rats

  • S-1,2-dichlorovinyl-L-cysteine (this compound)

  • Collagenase solution

  • Low melting point agarose (B213101)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Microscope slides

Procedure:

  • Animal Dosing: Rats are administered this compound via an appropriate route (e.g., oral gavage) at various dose levels. A control group receives the vehicle only.

  • Tissue Collection: At selected time points after dosing, the animals are euthanized, and the kidneys are excised.

  • Cell Isolation: The kidney tissue is minced and incubated with a collagenase solution to obtain a single-cell suspension.

  • Embedding Cells in Agarose: The isolated kidney cells are mixed with low melting point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage. Common parameters measured include the percentage of DNA in the tail (% Tail DNA) and the tail moment.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Objective: To determine if this compound induces the formation of micronuclei in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., human lymphocytes, CHO, TK6)

  • S-1,2-dichlorovinyl-L-cysteine (this compound)

  • Cell culture medium and supplements

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • DNA-specific stain (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound for a defined period. Positive and negative controls are included.

  • Cytokinesis Block: Cytochalasin B is added to the culture to inhibit cell division at the binucleate stage. This allows for the identification of cells that have undergone one nuclear division.

  • Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and then fixed.

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain.

  • Scoring: The frequency of micronucleated binucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of this compound is a multi-faceted process involving metabolic activation, direct DNA damage, and the induction of cellular stress responses. The following diagrams illustrate the key signaling pathways implicated in this compound's mechanism of action.

Metabolic Activation and Formation of Reactive Electrophiles

This compound itself is not the ultimate genotoxic species. It undergoes bioactivation, primarily through the action of the enzyme cysteine S-conjugate β-lyase, to form a highly reactive and unstable thiol. This thiol can then rearrange to form a potent electrophile, chlorothioketene, which is capable of covalently binding to cellular macromolecules, including DNA.

DCVC_Metabolic_Activation This compound S-1,2-dichlorovinyl-L-cysteine (this compound) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase Metabolic Activation ReactiveThiol Unstable Thiol BetaLyase->ReactiveThiol Chlorothioketene Chlorothioketene (Reactive Electrophile) ReactiveThiol->Chlorothioketene Rearrangement DNA_Adducts DNA Adducts Chlorothioketene->DNA_Adducts Covalent Binding

Caption: Metabolic activation of this compound to a reactive electrophile.
Induction of Oxidative Stress and the Nrf2 Antioxidant Response

This compound exposure has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS). This cellular stress triggers the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a primary cellular defense mechanism against oxidative damage.

DCVC_Oxidative_Stress_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Exposure ROS Increased ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Modification Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Gene Transcription

Caption: this compound-induced oxidative stress and Nrf2 pathway activation.
DNA Damage Response (DDR) Pathway Activation

The formation of DNA adducts and the presence of oxidative DNA damage trigger the activation of the DNA Damage Response (DDR) network. Key sensor kinases, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, leading to cell cycle arrest to allow time for DNA repair, or if the damage is too severe, the initiation of apoptosis.

DCVC_DDR_Pathway cluster_DDR DNA Damage Response This compound This compound DNA_Damage DNA Damage (Adducts, Strand Breaks) This compound->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest Apoptosis Apoptosis CHK1_CHK2->Apoptosis If damage is unrepairable DNARepair DNA Repair CellCycleArrest->DNARepair

Caption: this compound-induced DNA damage and activation of the DDR pathway.

Conclusion

The foundational research on this compound's genotoxicity clearly establishes it as a significant DNA-damaging agent. Its mutagenic and clastogenic properties, driven by metabolic activation and the induction of oxidative stress, underscore the potential health risks associated with exposure to its parent compound, TCE. The detailed experimental protocols and the elucidation of the involved signaling pathways provided in this guide offer a solid framework for future research in this area. Further investigation is warranted to obtain more comprehensive quantitative dose-response data, particularly for the Comet and micronucleus assays, and to further dissect the intricate molecular mechanisms underlying this compound-induced genotoxicity. This knowledge will be invaluable for improving risk assessment, developing strategies for prevention and remediation, and guiding the design of safer industrial chemicals.

References

Methodological & Application

Protocol for the Laboratory Synthesis of S-(1,2-dichlorovinyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587) (TCE). Its synthesis in a laboratory setting is crucial for toxicological studies and for the development of potential therapeutics and diagnostic tools. The primary route of this compound formation in vivo involves the conjugation of TCE with glutathione, followed by enzymatic processing to the cysteine conjugate. This document provides a detailed protocol for the chemical synthesis of this compound, based on established methods, intended for researchers in toxicology, pharmacology, and drug development.

Principle

The synthesis of S-(1,2-dichlorovinyl)-L-cysteine is achieved through the reaction of L-cysteine with trichloroethylene in the presence of a strong base, such as sodium in liquid ammonia (B1221849). This reaction facilitates the nucleophilic attack of the cysteine thiol on the dichloro-substituted vinyl group of trichloroethylene, leading to the formation of the desired S-substituted cysteine derivative. Subsequent purification is critical to isolate the product with high purity.

Data Presentation

Quantitative data from typical synthesis and characterization are summarized in the table below.

ParameterValueMethod of Analysis
Purity>98%High-Performance Liquid Chromatography (HPLC)
Identity ConfirmationConforms to structureProton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Molecular Weight216.08 g/mol Mass Spectrometry

Experimental Protocols

Materials and Reagents
  • L-cysteine

  • Trichloroethylene (TCE)

  • Sodium metal

  • Liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ethanol (B145695)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS)

  • Standard laboratory glassware

  • Dry ice/acetone condenser

  • Magnetic stirrer

  • pH meter

  • Rotary evaporator

  • High-performance liquid chromatograph (HPLC)

  • Nuclear magnetic resonance (NMR) spectrometer

Synthesis of S-(1,2-dichlorovinyl)-L-cysteine

Warning: This procedure involves hazardous materials, including sodium metal and liquid ammonia, and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

    • Ensure all glassware is thoroughly dried to prevent the reaction of sodium with water.

    • Cool the flask in a dry ice/acetone bath.

  • Reaction Procedure:

    • Condense approximately 200 mL of anhydrous liquid ammonia into the reaction flask.

    • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the liquid ammonia with stirring until a deep blue color persists, indicating the formation of the sodium amide.

    • Slowly add a solution of 12.1 g (0.1 mol) of L-cysteine in 50 mL of anhydrous diethyl ether from the dropping funnel.

    • After the addition of L-cysteine is complete, add a solution of 13.1 g (0.1 mol) of trichloroethylene in 50 mL of anhydrous diethyl ether dropwise over a period of 1 hour.

    • Allow the reaction mixture to stir for an additional 2 hours at -78 °C.

  • Quenching and Work-up:

    • Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

    • Allow the liquid ammonia to evaporate overnight in the fume hood.

    • To the remaining residue, carefully add 100 mL of deionized water.

    • Acidify the aqueous solution to pH 2 with 6 M HCl.

    • Wash the aqueous layer with three 50 mL portions of diethyl ether to remove any unreacted trichloroethylene and other organic impurities.

    • Adjust the pH of the aqueous layer to 6 with 2 M NaOH.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethanol and water.

    • Dissolve the crude product in a minimal amount of hot water and add ethanol until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

    • Dry the purified S-(1,2-dichlorovinyl)-L-cysteine in a vacuum desiccator.

Characterization
  • Purity Analysis: The purity of the synthesized this compound should be determined by HPLC. A typical mobile phase consists of a gradient of methanol and water with 0.1% formic acid on a C18 column. The purity is expected to be greater than 98%.[1]

  • Identity Confirmation: The chemical structure of the synthesized compound should be confirmed using ¹H NMR spectroscopy.[1] The resulting spectrum should be consistent with the structure of S-(1,2-dichlorovinyl)-L-cysteine.

Mandatory Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization L_Cysteine L-Cysteine Reaction_Vessel Reaction at -78°C L_Cysteine->Reaction_Vessel TCE Trichloroethylene TCE->Reaction_Vessel Na_NH3 Sodium in Liquid Ammonia Na_NH3->Reaction_Vessel Quenching Quench with NH4Cl Reaction_Vessel->Quenching Evaporation Evaporate NH3 Quenching->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Acidification Acidify with HCl Dissolution->Acidification Extraction Extract with Ether Acidification->Extraction Neutralization Neutralize with NaOH Extraction->Neutralization Recrystallization Recrystallization (Ethanol/Water) Neutralization->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure_this compound Pure S-(1,2-dichlorovinyl)-L-cysteine Drying->Pure_this compound Characterization HPLC & NMR Analysis Pure_this compound->Characterization

Caption: Experimental workflow for the synthesis of S-(1,2-dichlorovinyl)-L-cysteine.

DCVC_Metabolic_Pathway TCE Trichloroethylene (TCE) GSH_Conjugate S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->GSH_Conjugate Glutathione S-transferase This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) GSH_Conjugate->this compound γ-Glutamyl transpeptidase & Dipeptidase Bioactivation Bioactivation by β-lyase This compound->Bioactivation Reactive_Thiol Reactive Thiol Intermediate Bioactivation->Reactive_Thiol Toxicity Nephrotoxicity Reactive_Thiol->Toxicity

Caption: Metabolic pathway of Trichloroethylene to the toxic metabolite this compound.

References

Standard Operating Procedure for the Safe Handling of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a metabolite of the industrial solvent trichloroethylene (B50587) (TCE).[1][2] It is widely used in toxicology research to induce acute renal failure in animal models and to study the mechanisms of chemically induced kidney injury.[1] This document provides a comprehensive standard operating procedure (SOP) for the safe handling of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Hazards

This compound is a cysteine S-conjugate that requires metabolic activation to exert its toxic effects.[3] The primary target of this compound toxicity is the proximal tubule of the kidney.[1] While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its well-documented potent nephrotoxicity necessitates stringent safety precautions.[1]

Mechanism of Toxicity

The toxicity of this compound is initiated by its bioactivation, primarily by the enzyme cysteine S-conjugate β-lyase, to a reactive thiol.[3] This reactive metabolite can then lead to cellular damage through two primary pathways:

  • Mitochondrial Dysfunction: The reactive intermediates of this compound can impair mitochondrial respiration and ATP synthesis, leading to a cellular energy crisis.[4] This can trigger the intrinsic apoptotic pathway.

  • Oxidative Stress: this compound and its metabolites can deplete cellular antioxidants, such as glutathione (B108866), and increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular macromolecules.[5][6]

These events ultimately converge to induce apoptosis and necrosis of renal proximal tubular cells, leading to acute kidney injury.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for this compound from published literature.

ParameterSpeciesRoute of AdministrationValueReference
LD₅₀RatIntraperitoneal66-83 mg/kg--INVALID-LINK--
Nephrotoxic DoseMouseIntraperitoneal15-75 mg/kg[1]
Cytotoxic ConcentrationRabbit Renal Cortical SlicesIn vitro10⁻⁵ M (L-isomer), 10⁻⁴ M (D-isomer)[7]
Cytotoxic ConcentrationRat Proximal & Distal Tubular CellsIn vitro0.1-1 mM[8]

Experimental Protocol: Induction of Acute Nephrotoxicity in Mice

This protocol describes a representative in vivo experiment to induce acute nephrotoxicity in mice using this compound.

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Sterile distilled water or saline for injection

  • Male Swiss-Webster mice (or other appropriate strain)

  • Standard laboratory animal housing and care facilities

  • Appropriate personal protective equipment (PPE)

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood and tissue collection (e.g., centrifuge, microcentrifuge tubes, surgical instruments)

  • Reagents for assessing renal injury (e.g., blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) assay kits)

  • Histology supplies (e.g., formalin, paraffin (B1166041), slides, staining reagents)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • This compound Solution Preparation:

    • On the day of injection, prepare a fresh solution of this compound in sterile distilled water or saline.

    • The concentration should be calculated to deliver the desired dose in a volume of 10 ml/kg body weight.

    • For example, to achieve a dose of 30 mg/kg, the concentration would be 3 mg/ml.

  • Dosing:

    • Weigh each mouse accurately on the day of dosing.

    • Administer the this compound solution via intraperitoneal (i.p.) injection.

    • A control group should receive an equivalent volume of the vehicle (sterile distilled water or saline).

  • Monitoring:

    • Monitor the animals for clinical signs of toxicity, such as lethargy, ruffled fur, and weight loss, at regular intervals.

    • The peak of renal injury is typically observed between 36 and 72 hours post-dosing.[1]

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours), euthanize the animals according to approved protocols.

    • Collect blood via cardiac puncture and process to obtain serum for the measurement of BUN and creatinine levels.

    • Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular or biochemical analyses.

  • Data Analysis:

    • Analyze serum BUN and creatinine levels to assess renal function.

    • Process the fixed kidney tissue for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to evaluate the extent of tubular necrosis.

    • Perform statistical analysis to compare the treated groups with the control group.

Standard Operating Procedure for Safe Handling

1. Engineering Controls:

  • All work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood.

  • Ensure the fume hood has adequate airflow and is functioning correctly before starting work.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

  • Lab Coat: A buttoned, full-length lab coat is required.

  • Respiratory Protection: For weighing solid this compound, a NIOSH-approved respirator with an appropriate cartridge may be necessary if the fume hood is not sufficient to control dust.

3. Handling and Storage:

  • Weighing: Weigh solid this compound in a chemical fume hood. Use a disposable weighing boat.

  • Solution Preparation: Prepare solutions in the fume hood. Add this compound slowly to the solvent to avoid splashing.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Spill and Emergency Procedures:

  • Small Spills (in fume hood):

    • Decontaminate the area with a suitable laboratory disinfectant.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert others and the laboratory supervisor.

    • Prevent the spread of the spill.

    • Follow institutional emergency procedures for chemical spills.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5. Waste Disposal:

  • All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizations

DCVC_Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Solid this compound in Fume Hood prep_hood->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill experiment->spill exposure Personnel Exposure experiment->exposure waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste doff_ppe Doff PPE waste->doff_ppe spill_action Follow Spill Protocol spill->spill_action exposure_action Follow First Aid Protocol & Seek Medical Attention exposure->exposure_action

Caption: Workflow for the safe handling of S-(1,2-dichlorovinyl)-L-cysteine (this compound).

DCVC_Toxicity_Pathway Signaling Pathway of this compound-Induced Nephrotoxicity cluster_mito Mitochondrial Dysfunction cluster_ox_stress Oxidative Stress This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) beta_lyase Cysteine S-conjugate β-lyase This compound->beta_lyase reactive_thiol Reactive Thiol Intermediate beta_lyase->reactive_thiol mito_damage Mitochondrial Damage reactive_thiol->mito_damage gsh_depletion ↓ Glutathione (GSH) reactive_thiol->gsh_depletion atp_depletion ↓ ATP Production mito_damage->atp_depletion apoptosis_intrinsic Intrinsic Apoptosis mito_damage->apoptosis_intrinsic cell_injury Renal Proximal Tubular Cell Injury atp_depletion->cell_injury apoptosis_intrinsic->cell_injury ros ↑ Reactive Oxygen Species (ROS) gsh_depletion->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation lipid_peroxidation->cell_injury necrosis Necrosis cell_injury->necrosis aki Acute Kidney Injury cell_injury->aki necrosis->aki

Caption: Signaling pathway of this compound-induced nephrotoxicity.

References

Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Administration in Rodent Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) to rodent models for toxicity studies. The information compiled herein is intended to guide researchers in designing and executing robust in vivo experiments to assess the toxicological profile of this compound, a known nephrotoxic metabolite of trichloroethylene (B50587).

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a cysteine S-conjugate that exhibits significant toxicity, primarily targeting the kidneys.[1] Its toxic effects are mediated through bioactivation by the enzyme cysteine conjugate β-lyase, leading to the formation of reactive metabolites that cause cellular injury.[2][3] Understanding the methodologies for administering this compound and evaluating its toxicity is crucial for mechanistic studies and risk assessment.

Quantitative Toxicity Data

The following tables summarize key quantitative data from this compound toxicity studies in rodent models.

Table 1: Acute Lethal Dose (LD50) of this compound in Rodents
SpeciesStrainAdministration RouteLD50 (mg/kg)Confidence Interval (95%)Reference(s)
MouseNot SpecifiedIntraperitoneal104.789.7 - 119.7[4]
MouseNot SpecifiedOral870.9647.1 - 1094.8[4]
RatNot SpecifiedIntraperitoneal57.545.6 - 69.4[4]
RatNot SpecifiedOral794.3469.8 - 1118.8[4]
RatNot SpecifiedNot Specified66-83Not Specified[5]
Table 2: Dose-Response of this compound on Renal Toxicity Markers in Male Swiss-Webster Mice (Intraperitoneal Administration)
Dose (mg/kg)Time PointPlasma Creatinine (B1669602) (mg/dL)Renal Injury AssessmentReference(s)
1572 hoursMildly elevatedMild downregulation of key proteins[6]
75Not SpecifiedSignificantly elevatedSevere downregulation of key proteins, leading to acute renal failure[6]

Note: Specific numerical values for plasma creatinine were not provided in the source, but the relative changes were described.

Table 3: Dose-Response of this compound on Pancreatic Toxicity in Mice (Intraperitoneal Administration)
Dose (mg/kg)Time PointHistopathological FindingsReference(s)
1524 hoursDegeneration and necrosis of pancreatic acinar cells, interstitial cellular infiltration, and edema.[7]
3024 hoursSevere degeneration and necrosis of acinar cells, and interstitial lymphoid cell infiltration. More extensive necrosis than at 15 mg/kg.[7]

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder[5][8]

  • Sterile, distilled water or sterile 0.9% saline[9][10]

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the this compound powder accurately using an analytical balance.

  • Dissolve the this compound powder in sterile, distilled water or sterile 0.9% saline to the desired final concentration.[5][9] this compound is soluble in water.[5]

  • Vortex the solution until the this compound is completely dissolved.

  • Prepare the dosing solution fresh on the day of administration.

Administration of this compound to Rodents

3.2.1. Intraperitoneal (i.p.) Injection

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • Rodent restraint device

  • 70% ethanol

Protocol:

  • Accurately determine the body weight of each animal.

  • Calculate the volume of the this compound solution to be administered to each animal based on its body weight and the desired dose.

  • Swab the animal's lower abdominal quadrant with 70% ethanol.

  • Gently restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle into the peritoneal cavity at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.

  • Inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any immediate adverse reactions.

3.2.2. Oral Gavage

Materials:

  • Prepared this compound dosing solution

  • Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Sterile syringes (1 mL or 3 mL)

  • Rodent restraint device

Protocol:

  • Accurately determine the body weight of each animal.

  • Calculate the volume of the this compound solution to be administered.

  • Gently restrain the animal.

  • Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth for the gavage needle.

  • Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. Ensure the animal swallows the needle; do not force it.

  • Once the needle is in the stomach (at the predetermined depth), slowly administer the this compound solution.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Bioactivation and Toxicity

The following diagram illustrates the bioactivation of this compound and the subsequent interaction of its reactive metabolites with cellular components.

DCVC_Toxicity_Pathway cluster_bioactivation Bioactivation in Proximal Tubule Cell cluster_cellular_effects Cellular Effects This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine Conjugate β-lyase This compound->BetaLyase Metabolism ReactiveIntermediate Chlorothioketene (Reactive Intermediate) BetaLyase->ReactiveIntermediate Generates CellularNucleophiles Cellular Nucleophiles (Proteins, DNA) ReactiveIntermediate->CellularNucleophiles Reacts with CovalentBinding Covalent Binding & Adduct Formation CellularNucleophiles->CovalentBinding CellularDamage Cellular Damage CovalentBinding->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Necrosis Necrosis CellularDamage->Necrosis

Bioactivation and cellular toxicity pathway of this compound.
Experimental Workflow for an Acute Toxicity Study

This diagram outlines the typical workflow for conducting an acute toxicity study of this compound in rodents.

Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis AnimalAcclimation Animal Acclimation (e.g., 1 week) Randomization Randomize Animals into Dose Groups AnimalAcclimation->Randomization DCVC_Prep This compound Solution Preparation Dosing Administer this compound (i.p. or Oral Gavage) DCVC_Prep->Dosing Randomization->Dosing ClinicalObservation Clinical Observation (e.g., 14 days) Dosing->ClinicalObservation BloodCollection Blood Collection (Cardiac Puncture) ClinicalObservation->BloodCollection OrganHarvest Organ Harvest (Kidney, Liver, etc.) ClinicalObservation->OrganHarvest Biochemistry Serum Biochemistry (BUN, Creatinine, etc.) BloodCollection->Biochemistry Histopathology Histopathology OrganHarvest->Histopathology DataAnalysis Data Analysis & Interpretation Biochemistry->DataAnalysis Histopathology->DataAnalysis

Workflow for a typical acute toxicity study.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in biological matrices. This compound is a critical metabolite of the industrial solvent trichloroethylene (B50587) (TCE) and is implicated in its toxicity, particularly nephrotoxicity.[1] The method outlined below utilizes a straightforward sample preparation procedure involving ether extraction followed by solid-phase extraction (SPE), reverse-phase liquid chromatography for separation, and a triple quadrupole mass spectrometer for detection. This method is suitable for researchers in toxicology, drug metabolism, and environmental health sciences.

Introduction

Trichloroethylene (TCE) is a widespread environmental contaminant and a known rodent carcinogen, classified as "probably carcinogenic to humans".[2][3] While TCE itself is toxic, its metabolites are largely responsible for its adverse health effects.[1] One of the key metabolic pathways for TCE is conjugation with glutathione (B108866) (GSH), which leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG).[1] Subsequent metabolism of DCVG yields this compound, a potent nephrotoxicant.[1] Accurate and sensitive quantification of this compound in biological samples is crucial for understanding the mechanisms of TCE toxicity and for assessing exposure.

This application note provides a detailed protocol for the analysis of this compound in serum samples using LC-MS/MS. The method is based on a previously published study by Kim et al. (2009) and offers high sensitivity and specificity.[2][3]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Serum) ether_extraction Ether Extraction (Removes Acidic Metabolites) sample->ether_extraction 1. Add Ether spe Solid-Phase Extraction (SPE) (Isolates this compound) ether_extraction->spe 2. Aqueous Fraction to SPE elution Elution spe->elution 3. Wash & Elute evaporation Evaporation & Reconstitution elution->evaporation 4. Dry Down & Reconstitute lc_separation Reverse-Phase LC Separation evaporation->lc_separation 5. Inject ms_detection Tandem Mass Spectrometry (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) standard

  • Internal Standard (e.g., [¹³C₅, ¹⁵N] S-(1,2-dichlorovinyl)cysteine)[3]

  • Diethyl ether

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges

  • Biological matrix (e.g., serum)

Experimental Protocols

Sample Preparation
  • Ether Extraction:

    • To 50 µL of serum, add an appropriate amount of internal standard.

    • Add 200 µL of diethyl ether and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully transfer the upper ether layer to a separate tube. This layer contains acidic metabolites like DCA and TCA and can be discarded if only this compound is of interest.[2][3]

    • Repeat the ether extraction on the remaining aqueous fraction.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the remaining aqueous fraction from the ether extraction onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

The following parameters are based on the method described by Kim et al. (2009) and can be adapted for other LC-MS/MS systems.[2][3]

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Optimized for separation of this compound
Flow Rate 200 µL/min
Injection Volume 10 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Ion Source Temperature 400°C
Capillary Voltage 4.0 kV

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound21612215
[¹³C₅, ¹⁵N] this compound (IS)22212715

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method as reported by Kim et al. (2009).[2][3]

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Measured Concentration in Mouse Serum (nmol/mL)
This compound0.001 nmol/mLNot Reported0.0024 ± 0.0009

Signaling Pathway

While this application note focuses on the analytical method, it is important to understand the metabolic pathway leading to the formation of this compound.

signaling_pathway TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG Conjugation GSH Glutathione (GSH) GSH->DCVG GST Glutathione S-transferase GST->DCVG This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) DCVG->this compound Metabolism GGT γ-Glutamyl transferase GGT->this compound Dipeptidase Dipeptidase Dipeptidase->this compound

Caption: Metabolic pathway of TCE to this compound.

Conclusion

The LC-MS/MS method presented in this application note provides a sensitive and reliable approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrument parameters allows for straightforward implementation in a research laboratory setting. This method is a valuable tool for investigating the toxicology and metabolism of trichloroethylene.

References

Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-Induced Acute Tubular Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant that serves as a valuable tool for inducing acute tubular necrosis (ATN) in experimental models. As a metabolite of the common environmental contaminant trichloroethylene, this compound selectively targets the proximal tubules of the kidney, leading to cellular injury and organ dysfunction that closely mimics human acute kidney injury (AKI).[1][2] The selective toxicity of this compound to the proximal tubules is attributed to its metabolic activation by the enzyme cysteine conjugate β-lyase into a reactive thiol, which initiates cellular damage.[1] Understanding the mechanisms of this compound-induced nephrotoxicity is crucial for studying the pathophysiology of ATN and for the development of novel therapeutic interventions.

These application notes provide detailed methodologies for inducing and studying ATN using this compound in both in vivo and in vitro models. The protocols are designed to be reproducible and customizable to suit specific research needs.

Data Presentation

Table 1: In Vivo this compound Dosage Regimens for Inducing Acute Tubular Necrosis in Mice
Dose (mg/kg, i.p.)Mouse StrainExpected OutcomePeak of InjuryKey BiomarkersReference
15Swiss-WebsterMild to moderate, reversible renal injury with subsequent tissue repair.36 hoursIncreased plasma creatinine (B1669602), BUN, KIM-1, NGAL[1][2]
30Swiss-WebsterModerate to severe renal injury with a potential for repair.72 hoursSignificant increase in plasma creatinine, BUN, KIM-1, NGAL[1][2]
75Swiss-WebsterSevere renal injury leading to acute renal failure and high mortality due to inhibited tissue repair.>72 hoursMarked elevation in plasma creatinine and BUN, extensive tubular necrosis[1][2]
Table 2: In Vitro this compound Concentration Ranges for Nephrotoxicity Studies
Cell TypeThis compound Concentration Range (µM)Incubation TimeKey EndpointsReference
Primary Human Proximal Tubular (hPT) Cells10 - 5001 - 48 hoursApoptosis (Caspase-3/7 activity), Necrosis (LDH release), Mitochondrial Dysfunction, Oxidative Stress[3][4]
Human Embryonic Kidney (HEK293) Cells0.01 - 10024 - 48 hoursCell Viability (MTT/WST-1 assay), Nuclear Morphology, Mitochondrial Membrane Potential[5]

Experimental Protocols

In Vivo Protocol: this compound-Induced Acute Tubular Necrosis in Mice

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Sterile 0.9% saline or distilled water

  • Male Swiss-Webster mice (8-10 weeks old)

  • Sterile syringes and 25-27 gauge needles

  • Animal balance

  • Appropriate personal protective equipment (PPE)

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Tissue collection supplies (e.g., formalin, liquid nitrogen)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile 0.9% saline or distilled water. The concentration should be calculated based on the desired dose and an injection volume of 10 ml/kg body weight. For example, for a 30 mg/kg dose, prepare a 3 mg/ml solution.

  • Dosing: Weigh each mouse accurately and calculate the required injection volume. Administer the this compound solution via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of the vehicle (saline or distilled water).

  • Monitoring: Monitor the animals regularly for any signs of distress, including changes in activity, posture, and grooming.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize the mice.

    • Blood Collection: Collect blood via cardiac puncture for the analysis of renal function markers such as blood urea (B33335) nitrogen (BUN) and plasma creatinine.

    • Tissue Collection: Perfuse the kidneys with cold phosphate-buffered saline (PBS). Harvest the kidneys and process them for histopathological analysis (fix in 10% neutral buffered formalin) and molecular studies (snap-freeze in liquid nitrogen and store at -80°C).

  • Assessment of Kidney Injury:

    • Biochemical Analysis: Measure BUN and plasma creatinine levels.

    • Histopathology: Embed the fixed kidney tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and other morphological changes.

    • Biomarker Analysis: Use collected tissues or urine to measure levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) via ELISA or Western blotting.

In Vitro Protocol: this compound-Induced Nephrotoxicity in Cultured Renal Cells

Materials:

  • Primary Human Proximal Tubular (hPT) cells or a suitable renal cell line (e.g., HEK293)

  • Appropriate cell culture medium and supplements

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well, 24-well)

  • Assay kits for cytotoxicity (e.g., LDH), apoptosis (e.g., Caspase-Glo® 3/7), and cell viability (e.g., MTT, WST-1)

  • Fluorescent probes for mitochondrial membrane potential (e.g., TMRE, JC-1) and reactive oxygen species (e.g., DCFH-DA)

  • Microplate reader and/or fluorescence microscope

Procedure:

  • Cell Culture: Culture the renal cells in the recommended medium and conditions until they reach the desired confluency (typically 80-90%).

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or cell culture medium). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Exposure: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

  • Assessment of Nephrotoxicity:

    • Cell Viability: At the end of the incubation period, assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.

    • Cytotoxicity (Necrosis): Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and necrosis.

    • Apoptosis: Quantify caspase-3 and/or -7 activity using a luminescent or fluorescent assay to measure apoptosis.

    • Mitochondrial Function: Assess changes in mitochondrial membrane potential using fluorescent probes like TMRE or JC-1.

    • Oxidative Stress: Measure the generation of intracellular reactive oxygen species (ROS) using a probe such as DCFH-DA.

Visualizations

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model animal_acclimatization Animal Acclimatization dcvc_prep_vivo This compound Solution Preparation animal_acclimatization->dcvc_prep_vivo dosing This compound Administration (i.p.) dcvc_prep_vivo->dosing monitoring Animal Monitoring dosing->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia assessment_vivo Assessment of Kidney Injury euthanasia->assessment_vivo cell_culture Renal Cell Culture dcvc_prep_vitro This compound Treatment Preparation cell_culture->dcvc_prep_vitro exposure Cell Exposure to this compound dcvc_prep_vitro->exposure incubation Incubation exposure->incubation assessment_vitro Assessment of Nephrotoxicity incubation->assessment_vitro

Caption: Experimental workflows for in vivo and in vitro this compound-induced ATN studies.

dcvc_mechanism This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine Conjugate β-lyase This compound->BetaLyase ReactiveThiol Reactive Thiol Metabolite BetaLyase->ReactiveThiol Metabolic Activation MitochondrialDysfunction Mitochondrial Dysfunction ReactiveThiol->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS Production) ReactiveThiol->OxidativeStress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis OxidativeStress->Apoptosis OxidativeStress->Necrosis ATN Acute Tubular Necrosis (ATN) Apoptosis->ATN Necrosis->ATN

Caption: Simplified signaling pathway of this compound-induced acute tubular necrosis.

study_design_logic cluster_model Experimental Model Selection cluster_treatment Treatment cluster_assessment Assessment of Kidney Injury cluster_outcome Study Outcome InVivo In Vivo (Mouse) DCVC_Dose This compound Administration (Dose/Concentration) InVivo->DCVC_Dose Control Vehicle Control InVivo->Control InVitro In Vitro (Cell Culture) InVitro->DCVC_Dose InVitro->Control Functional Functional Markers (BUN, Creatinine) DCVC_Dose->Functional Histological Histopathology DCVC_Dose->Histological Biomarkers Molecular Biomarkers (KIM-1, NGAL) DCVC_Dose->Biomarkers Cellular Cellular Assays (Viability, Apoptosis, Necrosis) DCVC_Dose->Cellular Control->Functional Control->Histological Control->Biomarkers Control->Cellular DataAnalysis Data Analysis & Interpretation Functional->DataAnalysis Histological->DataAnalysis Biomarkers->DataAnalysis Cellular->DataAnalysis

Caption: Logical flow of a study investigating this compound-induced acute tubular necrosis.

References

Optimal Dosage of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) for In Vivo Nephrotoxicity Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant that serves as a critical tool in preclinical research to model acute kidney injury (AKI). As a metabolite of the widespread environmental contaminant trichloroethylene, this compound selectively damages the proximal tubules of the kidney, recapitulating key aspects of human AKI. Establishing a reproducible and dose-dependent in vivo model of this compound-induced nephrotoxicity is paramount for investigating the mechanisms of renal injury and for evaluating the efficacy of potential therapeutic agents. These application notes provide a comprehensive guide to utilizing this compound for in vivo nephrotoxicity studies, with a focus on optimal dosage, detailed experimental protocols, and an overview of the key signaling pathways involved.

Data Presentation: Quantitative Effects of this compound Dosage on Renal Function

The severity of this compound-induced nephrotoxicity is dose-dependent. The following tables summarize the quantitative effects of different intraperitoneal (i.p.) doses of this compound on key indicators of renal function in mice.

Table 1: this compound Dosage Regimens and Expected Outcomes in Mice [1][2]

Dose (mg/kg, i.p.)Expected Severity of Renal InjuryPeak of InjuryNotes
15Mild to Moderate36 hoursInjury is typically followed by a period of renal repair and regeneration.
30Moderate to Severe72 hoursSignificant elevation in renal injury markers, with the potential for subsequent repair.
75Severe>72 hoursOften leads to acute renal failure and mortality due to the inhibition of tissue repair mechanisms.[2]

Table 2: Dose-Response Relationship of this compound on Serum Biomarkers of Nephrotoxicity in Mice

This compound Dose (mg/kg, i.p.)Time Post-Injection (hours)Blood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (B1669602) (mg/dL)Reference
Control-~20-30~0.2-0.4[3]
2072Significantly IncreasedSignificantly Increased[3]
1536Moderately IncreasedModerately Increased[1][2]
3072Markedly IncreasedMarkedly Increased[1][2]
75>72Severely IncreasedSeverely Increased[1][2]

Note: The exact values for BUN and creatinine can vary based on the mouse strain, age, and specific experimental conditions. The table indicates the general trend and magnitude of change observed in published studies.

Experimental Protocols

In Vivo this compound Administration

Objective: To induce a dose-dependent nephrotoxicity in a mouse model.

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Sterile saline (0.9% NaCl) or sterile distilled water

  • Male Swiss-Webster or C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and 27-gauge needles

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment with free access to food and water.

  • This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline or distilled water. The concentration should be calculated to deliver the desired dose in an injection volume of 10 ml/kg body weight. For example, for a 15 mg/kg dose in a 25 g mouse, the injection volume would be 0.25 ml.

  • Dosing: Weigh each mouse accurately. Administer the calculated volume of the this compound solution via intraperitoneal (i.p.) injection.

  • Control Group: Administer an equivalent volume of the vehicle (sterile saline or distilled water) to the control group of mice.

  • Monitoring: Monitor the animals regularly for any signs of distress or toxicity.

Assessment of Renal Function

Objective: To quantify the extent of kidney injury by measuring serum BUN and creatinine levels.

Materials:

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Pipettes and tips

  • Commercially available BUN and creatinine assay kits

  • Microplate reader

Procedure:

  • Blood Collection: At the desired time points post-DCVC injection, collect blood from the mice via an appropriate method (e.g., cardiac puncture under terminal anesthesia, or retro-orbital sinus).

  • Serum/Plasma Separation: For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. For plasma, collect blood in heparinized tubes and centrifuge immediately.

  • Biochemical Analysis: Measure the BUN and creatinine concentrations in the serum or plasma using commercially available colorimetric assay kits according to the manufacturer's instructions.[4][5][6][7][8]

  • Data Analysis: Calculate the mean and standard deviation for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and this compound-treated groups.

Histopathological Evaluation of Kidney Tissue

Objective: To qualitatively and semi-quantitatively assess the extent of tubular damage in the kidney.

Materials:

  • 10% neutral buffered formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

Procedure:

  • Tissue Collection and Fixation: Euthanize the mice at the experimental endpoint and perfuse with PBS to remove blood. Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed kidneys through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope.

  • Semi-Quantitative Scoring: Score the degree of tubular injury (e.g., necrosis, cast formation, tubular dilation) in a blinded manner. A common scoring system is based on the percentage of affected tubules in multiple randomly selected fields of view.[9][10][11][12]

    • Score 0: Normal histology

    • Score 1: <10% of tubules affected

    • Score 2: 10-25% of tubules affected

    • Score 3: 26-75% of tubules affected

    • Score 4: >75% of tubules affected

Signaling Pathways and Experimental Workflows

This compound-Induced Nephrotoxicity Signaling Pathway

This compound-induced nephrotoxicity is a multi-faceted process initiated by the bioactivation of this compound within the proximal tubule cells. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic and necrotic cell death. The JNK and ERK signaling pathways have been implicated in mediating these cellular responses.

DCVC_Nephrotoxicity_Pathway cluster_0 Proximal Tubule Cell cluster_1 Mitochondrion This compound This compound Bioactivation Bioactivation (β-lyase) This compound->Bioactivation ReactiveMetabolite Reactive Metabolite Bioactivation->ReactiveMetabolite MitoDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitoDysfunction CovalentBinding Covalent Binding to Macromolecules ReactiveMetabolite->CovalentBinding ATP_Depletion ATP Depletion MitoDysfunction->ATP_Depletion ROS_Generation ROS Generation MitoDysfunction->ROS_Generation CytochromeC Cytochrome c Release MitoDysfunction->CytochromeC Necrosis Necrosis ATP_Depletion->Necrosis OxidativeStress Oxidative Stress ROS_Generation->OxidativeStress Caspase37 Caspase-3/7 Activation CytochromeC->Caspase37 GSH_Depletion GSH Depletion OxidativeStress->GSH_Depletion LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation JNK_ERK JNK/ERK Activation OxidativeStress->JNK_ERK Apoptosis Apoptosis JNK_ERK->Apoptosis Caspase37->Apoptosis Experimental_Workflow cluster_analysis Data Analysis start Start acclimation Animal Acclimation (1 week) start->acclimation dosing This compound Administration (i.p.) acclimation->dosing monitoring Animal Monitoring dosing->monitoring endpoint Endpoint Reached (e.g., 36, 72 hours) monitoring->endpoint collection Blood & Tissue Collection endpoint->collection analysis Analysis collection->analysis end End analysis->end bun_cr Serum BUN & Creatinine histo Histopathology (H&E Staining) western Western Blot (e.g., Caspase-3, JNK, ERK) Cellular_Events DCVC_Exposure This compound Exposure Bioactivation Bioactivation in Proximal Tubules DCVC_Exposure->Bioactivation Mitochondrial_Targeting Mitochondrial Targeting Bioactivation->Mitochondrial_Targeting Cellular_Dysfunction Cellular Dysfunction Mitochondrial_Targeting->Cellular_Dysfunction Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Dysfunction->Cell_Death

References

Application Notes and Protocols for Investigating S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene (B50587) (TCE) and tetrachloroethylene.[1] Understanding the mechanisms of this compound-induced cytotoxicity is critical for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide an invaluable tool to dissect the molecular and cellular events underlying this compound toxicity in a controlled environment.[1] These application notes provide detailed protocols for key experiments to investigate this compound-induced cytotoxicity, focusing on endpoints such as cell viability, apoptosis, mitochondrial dysfunction, and oxidative stress.

Key Mechanisms of this compound Cytotoxicity

This compound exerts its toxic effects primarily through bioactivation by the enzyme cysteine conjugate β-lyase, leading to the formation of reactive metabolites.[2] These metabolites can covalently bind to cellular macromolecules, including proteins, leading to widespread cellular damage.[3] The primary target of this compound-induced toxicity is the renal proximal tubule.[1][4] Key mechanisms implicated in this compound cytotoxicity include:

  • Mitochondrial Dysfunction: this compound and its metabolites can impair mitochondrial function, leading to a decrease in ATP production and a loss of mitochondrial membrane potential.[5]

  • Oxidative Stress: The disruption of mitochondrial function and the direct action of this compound metabolites can lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[3][6]

  • Apoptosis: this compound can induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspase enzymes.[5][7]

Recommended Cell Lines

The choice of cell line is crucial for obtaining relevant data. The most commonly used in vitro models for studying this compound nephrotoxicity are:

  • Human Kidney-2 (HK-2) cells: An immortalized human proximal tubular epithelial cell line that retains many of the functional characteristics of primary proximal tubule cells.[1]

  • Primary Human Proximal Tubular (hPT) cells: Considered a highly relevant model as they are derived directly from the primary target of this compound in the human kidney.[1][8] However, they have a limited lifespan and can exhibit donor-to-donor variability.[9]

  • HTR-8/SVneo cells: A human extravillous trophoblast cell line used to study the effects of this compound on placental function, as TCE exposure has been linked to adverse pregnancy outcomes.[1][7]

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To culture selected cell lines and expose them to this compound to induce a cytotoxic response.

Materials:

  • Selected cell line (e.g., HK-2)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin)

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and seed them into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and mitochondrial assays).

  • Allow the cells to adhere and grow for at least 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., PBS).[7]

  • Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is 10-100 µM.[7][8]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubate the cells for the desired exposure time (e.g., 12, 24, or 48 hours).[5][7]

Assessment of Cytotoxicity (MTT Assay)

Objective: To quantify the effect of this compound on cell viability.

Materials:

  • This compound-treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Following this compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Parameter Typical Range Reference
This compound Concentration10 - 100 µM[7][8]
Incubation Time24 - 72 hours[5]
Expected IC50Cell line dependentN/A
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated cells in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest the cells, including any floating cells in the medium.[10]

  • Wash the cells twice with cold PBS.[11]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the cells by flow cytometry within one hour.[10]

Cell Population Annexin V Staining PI Staining
ViableNegativeNegative
Early ApoptoticPositiveNegative
Late Apoptotic/NecroticPositivePositive
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

  • This compound-treated cells in a 6-well plate or black-walled 96-well plate

  • JC-1 reagent

  • Fluorescence microscope or microplate reader

Protocol:

  • Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).[10][12]

  • Remove the culture medium from the cells and wash with PBS.[10]

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[10][13]

  • Wash the cells with PBS.[10]

  • Analyze the cells immediately. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.[10][13]

  • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Fluorescence Wavelength (Ex/Em) Indication
Red (J-aggregates)~540 nm / ~590 nmHigh ΔΨm (Healthy Mitochondria)
Green (Monomers)~485 nm / ~535 nmLow ΔΨm (Depolarized Mitochondria)
Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.

Materials:

  • This compound-treated cells

  • Caspase-3/7 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Prepare cell lysates from this compound-treated and control cells according to the kit manufacturer's instructions.[10]

  • Determine the protein concentration of the lysates.[10]

  • Add equal amounts of protein to each well of a 96-well plate.[10]

  • Add the caspase-3/7 substrate (e.g., DEVD-pNA or DEVD-AMC) to each well.[10]

  • Incubate at 37°C for 1-2 hours, protected from light.[10]

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold-change in caspase activity relative to the control.

Visualization of Pathways and Workflows

DCVC_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DCVC_in Intracellular this compound This compound->DCVC_in BetaLyase Cysteine Conjugate β-lyase DCVC_in->BetaLyase ReactiveMetabolites Reactive Metabolites BetaLyase->ReactiveMetabolites MitoDamage Mitochondrial Damage ReactiveMetabolites->MitoDamage ProteinBinding Covalent Protein Binding ReactiveMetabolites->ProteinBinding Caspase8 Caspase-8 Activation ReactiveMetabolites->Caspase8 ROS ROS Production ↑ MitoDamage->ROS MMP_loss ΔΨm Loss MitoDamage->MMP_loss DNA_Damage DNA Damage ROS->DNA_Damage CytoC Cytochrome c Release MMP_loss->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosis Apoptosis ProteinBinding->Apoptosis Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Caspase37->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays Start Start: Cell Seeding Treatment This compound Treatment (Various Concentrations & Times) Start->Treatment Harvest Cell Harvesting Treatment->Harvest MTT MTT Assay (Cell Viability) Harvest->MTT AnnexinPI Annexin V / PI Staining (Apoptosis Analysis) Harvest->AnnexinPI Caspase Caspase Activity Assay Harvest->Caspase JC1 JC-1 Assay (Mitochondrial Membrane Potential) Harvest->JC1 DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis AnnexinPI->DataAnalysis Caspase->DataAnalysis JC1->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for investigating this compound cytotoxicity.

References

Application Notes and Protocols for Measuring Mitochondrial Dysfunction Following DCVC Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene. A growing body of evidence indicates that this compound-induced cytotoxicity is mediated, at least in part, through the disruption of mitochondrial function. This document provides detailed application notes and experimental protocols for a panel of assays designed to measure various aspects of mitochondrial dysfunction in response to this compound exposure. These assays are critical for researchers in toxicology, drug development, and environmental health sciences for screening compounds, elucidating mechanisms of toxicity, and developing potential therapeutic interventions. The protocols provided herein are intended to serve as a comprehensive guide for laboratory personnel.

Key Assays for Mitochondrial Dysfunction

Several key parameters can be assessed to determine the extent of mitochondrial dysfunction. These include:

  • Mitochondrial Respiration: Measurement of oxygen consumption rate (OCR) provides a real-time assessment of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) activity.

  • Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis and is a sensitive indicator of mitochondrial health.

  • Cellular ATP Levels: A direct measurement of the cell's energy currency, which is predominantly generated by mitochondria.

  • Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction can lead to increased production of ROS, inducing oxidative stress and cellular damage.

  • Cytochrome c Release: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key event in the intrinsic pathway of apoptosis.

  • Mitochondrial DNA (mtDNA) Damage: mtDNA is particularly susceptible to damage from ROS, and its integrity is crucial for mitochondrial function.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on mitochondrial function in primary cultures of human proximal tubular (hPT) cells.[1]

Table 1: Effect of this compound on Succinate-Dependent Mitochondrial Respiration in hPT Cells [1]

This compound Concentration (µM)Oxygen Consumption (% of Control) after 24hOxygen Consumption (% of Control) after 48h
0 (Control)100100
108570
506045
1004025
3002010
500155

Table 2: Effect of this compound on Cellular ATP Concentration in hPT Cells after 24h [1]

This compound Concentration (µM)Cellular ATP (% of Control)
0 (Control)100
1090
5075
10065
20060
30045

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced mitochondrial dysfunction leading to apoptosis. This compound exposure leads to mitochondrial damage, characterized by a decrease in mitochondrial membrane potential and inhibition of the electron transport chain. This results in reduced ATP production and increased reactive oxygen species (ROS) generation. The culmination of these events is the release of cytochrome c from the mitochondria into the cytosol, which activates caspase-3/7, executing the apoptotic program.

DCVC_Mitochondrial_Dysfunction_Pathway This compound This compound Exposure Mito_Damage Mitochondrial Damage This compound->Mito_Damage MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Damage->MMP_Loss ETC_Inhibition ETC Inhibition Mito_Damage->ETC_Inhibition ROS_Increase Increased ROS Mito_Damage->ROS_Increase CytC_Release Cytochrome c Release MMP_Loss->CytC_Release ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion Caspase_Activation Caspase-3/7 Activation CytC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced mitochondrial dysfunction pathway.

Experimental Workflow Overview

The following diagram provides a general workflow for assessing this compound-induced mitochondrial toxicity.

Experimental_Workflow start Cell Culture (e.g., hPT cells) treatment This compound Treatment (Dose- and Time-course) start->treatment assays Perform Mitochondrial Function Assays treatment->assays respiration Mitochondrial Respiration (Seahorse XF) assays->respiration mmp Mitochondrial Membrane Potential (JC-1 Assay) assays->mmp atp Cellular ATP Levels (Luciferase Assay) assays->atp ros ROS Production (DCFH-DA Assay) assays->ros cytc Cytochrome c Release (Western Blot) assays->cytc mtdna mtDNA Damage (qPCR) assays->mtdna analysis Data Analysis and Interpretation respiration->analysis mmp->analysis atp->analysis ros->analysis cytc->analysis mtdna->analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells treated with this compound using an Agilent Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., DMEM, pH 7.4, supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

  • Cell Seeding: Seed cells (e.g., human proximal tubular cells) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • This compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include vehicle-treated cells as a control.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • One hour before the assay, remove the cell culture medium and wash the cells twice with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.

  • Seahorse XF Assay:

    • Place the cell plate in the Seahorse XF Analyzer.

    • Initiate the calibration of the sensor cartridge.

    • After calibration, replace the calibrant plate with the cell plate and start the assay protocol.

    • The instrument will measure basal OCR, followed by sequential injections of the stress test compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number (e.g., using a CyQUANT assay). Analyze the data using the Seahorse Wave software to determine key mitochondrial respiration parameters.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and treat with this compound as required.

  • JC-1 Staining Solution: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.

  • Staining:

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Add fresh assay buffer and immediately visualize the cells. Capture images using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.

    • Flow Cytometry: Detach the cells (if adherent), resuspend in assay buffer, and analyze immediately. Healthy cells will show high red fluorescence, while cells with depolarized mitochondria will show an increase in green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Cellular ATP Level Assay using Luciferase

This protocol measures cellular ATP levels based on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces light.

Materials:

  • ATP assay kit (containing luciferase, luciferin, and assay buffer)

  • Luminometer

  • Opaque-walled multi-well plates (e.g., 96-well)

Protocol:

  • Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound.

  • ATP Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves reconstituting the lyophilized luciferase/luciferin substrate in the provided buffer.

  • Cell Lysis and ATP Measurement:

    • Equilibrate the cell plate and the ATP detection reagent to room temperature.

    • Add a volume of the ATP detection cocktail equal to the volume of the cell culture medium in each well.

    • Mix the contents by shaking the plate for 2 minutes to induce cell lysis.

  • Luminescence Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the results to cell number or protein concentration.

Reactive Oxygen Species (ROS) Production Assay using DCFH-DA

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Materials:

  • DCFH-DA

  • DMSO

  • Serum-free cell culture medium

  • PBS

  • Fluorescence plate reader, microscope, or flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound in a suitable plate format.

  • DCFH-DA Working Solution: Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in serum-free medium immediately before use.

  • Staining:

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the DCFH-DA working solution and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement:

    • Add PBS to the wells and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).

    • Alternatively, visualize and capture images using a fluorescence microscope or quantify the percentage of ROS-positive cells using a flow cytometer.

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced.

Cytochrome c Release Assay by Western Blot

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis, using Western blotting.

Materials:

  • Cell lysis buffer for cytosolic and mitochondrial fractionation

  • Protease inhibitor cocktail

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest both floating (apoptotic) and adherent cells.

  • Cell Fractionation:

    • Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (~700 x g) to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000 x g) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release. The purity of the fractions should be confirmed by the presence of COX IV only in the mitochondrial fraction and GAPDH only in the cytosolic fraction.

Mitochondrial DNA (mtDNA) Damage Assay by Quantitative PCR (qPCR)

This assay quantifies mtDNA damage based on the principle that DNA lesions inhibit the progression of DNA polymerase during PCR. Therefore, a decrease in the amplification of a long mtDNA fragment relative to a short mtDNA fragment indicates the presence of damage.

Materials:

  • Genomic DNA isolation kit

  • Primers for a long (~10 kb) and a short (~200 bp) fragment of the mitochondrial genome

  • Primers for a nuclear DNA fragment (for normalization)

  • qPCR master mix suitable for long amplicons

  • Real-time PCR instrument

Protocol:

  • Cell Treatment and DNA Isolation: Treat cells with this compound and then isolate total genomic DNA.

  • qPCR Reactions:

    • Set up separate qPCR reactions for the long mtDNA fragment, the short mtDNA fragment, and a nuclear DNA fragment for both control and this compound-treated samples.

    • Use a standardized amount of genomic DNA as the template for each reaction.

  • qPCR Program: Run the samples on a real-time PCR instrument using an appropriate cycling protocol. The extension time for the long fragment will need to be significantly longer than for the short fragments.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for each reaction.

    • Calculate the relative amplification of the long mtDNA fragment in treated samples compared to control samples, normalized to the amplification of the short mtDNA fragment.

    • A higher Ct value for the long fragment in treated samples indicates the presence of DNA damage. The number of lesions per 10 kb can be calculated using the Poisson distribution.

References

Application of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Studying Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene. Its primary mechanism of toxicity involves the disruption of mitochondrial function, making it a valuable tool for studying cellular bioenergetics and mitochondrial-dependent apoptosis. By inducing mitochondrial dysfunction, this compound allows researchers to investigate the intricate signaling pathways that govern cellular energy metabolism and programmed cell death.

The bioactivation of this compound by the enzyme cysteine conjugate β-lyase produces a reactive thiol that covalently modifies mitochondrial proteins, leading to a cascade of detrimental effects. These include the inhibition of the electron transport chain, a subsequent decrease in cellular oxygen consumption, depletion of ATP, and the dissipation of the mitochondrial membrane potential.[1] This mitochondrial distress triggers the intrinsic pathway of apoptosis through the release of cytochrome c into the cytosol, leading to the activation of caspase-9 and the executioner caspase-3.[1]

The study of this compound's impact on cellular bioenergetics is crucial for understanding the toxicology of environmental pollutants and for the development of therapeutic strategies against mitochondrial dysfunction-related diseases. The following protocols provide detailed methods for utilizing this compound to investigate these fundamental cellular processes.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of cellular bioenergetics and apoptosis.

Table 1: Effect of this compound on Cellular Respiration

This compound Concentration (µM)Treatment Time (hours)Basal Oxygen Consumption Rate (OCR) (% of Control)Maximal Respiration (% of Control)
10685 ± 578 ± 6
25662 ± 755 ± 8
50641 ± 632 ± 5
100625 ± 418 ± 4
501228 ± 520 ± 3
502415 ± 310 ± 2

Table 2: Effect of this compound on Cellular ATP Levels

This compound Concentration (µM)Treatment Time (hours)Cellular ATP Level (% of Control)
10690 ± 8
25675 ± 6
50658 ± 7
100642 ± 5
501245 ± 6
502430 ± 4

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Concentration (µM)Treatment Time (hours)JC-1 Red/Green Fluorescence Ratio (% of Control)
10488 ± 7
25471 ± 9
50452 ± 6
100435 ± 5

Table 4: Effect of this compound on Caspase-3/7 Activity

This compound Concentration (µM)Treatment Time (hours)Caspase-3/7 Activity (Fold Increase vs. Control)
10121.8 ± 0.2
25123.5 ± 0.4
50126.2 ± 0.7
100128.9 ± 1.1

Experimental Protocols

Protocol 1: Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol details the measurement of cellular respiration in response to this compound treatment using a Seahorse XF Extracellular Flux Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment and monolayer formation.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • This compound Treatment:

    • Prepare fresh assay medium containing the desired concentrations of this compound.

    • Replace the cell culture medium with the this compound-containing assay medium.

    • Incubate the cells for the desired treatment time (e.g., 6, 12, or 24 hours) in a standard CO2 incubator at 37°C.

  • Assay Preparation:

    • One hour before the assay, replace the treatment medium with fresh, CO2-free assay medium (pre-warmed to 37°C).

    • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the designated injection ports.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the mitochondrial stress test protocol, which involves sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes the quantification of intracellular ATP levels using a luciferase-based bioluminescence assay.

Materials:

  • 96-well white, clear-bottom tissue culture plates

  • This compound stock solution

  • ATP Assay Kit (containing ATP releasing agent, luciferase, and D-luciferin)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white, clear-bottom plate and incubate overnight.

    • Treat the cells with various concentrations of this compound for the desired time periods. Include untreated control wells.

  • ATP Extraction:

    • After treatment, remove the culture medium.

    • Add the ATP releasing agent provided in the assay kit to each well.

    • Incubate for 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.

  • Bioluminescence Reaction:

    • Prepare the luciferase/luciferin reagent according to the kit instructions.

    • Add the reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the samples based on the standard curve.

    • Normalize the ATP levels to cell number or protein concentration.

Protocol 3: Assessment of Caspase-3/7 Activity

This protocol outlines the measurement of executioner caspase activity as an indicator of apoptosis induction by this compound.

Materials:

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution

  • Caspase-3/7 Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)

  • Fluorometric plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Expose the cells to different concentrations of this compound for the desired duration.

  • Caspase-3/7 Assay:

    • After the treatment period, add the caspase-3/7 reagent containing the fluorogenic substrate directly to each well.

    • Mix gently and incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometric plate reader with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence from the readings.

    • Express the caspase-3/7 activity as a fold increase over the untreated control.

Mandatory Visualization

Signaling Pathway of this compound-Induced Mitochondrial Apoptosis

DCVC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound ReactiveThiol Reactive Thiol This compound->ReactiveThiol β-lyase Bax_c Bax (inactive) ReactiveThiol->Bax_c Activation Bak_c Bak (inactive) ReactiveThiol->Bak_c Activation MitoProteins Mitochondrial Proteins ReactiveThiol->MitoProteins Covalent Modification Bax_m Bax (active) Bax_c->Bax_m Bak_m Bak (active) Bak_c->Bak_m Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited to Caspase9 Caspase-9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Cleavage & Activation ETC Electron Transport Chain (ETC) MitoProteins->ETC Inhibition MMP_dissipation ΔΨm Dissipation ETC->MMP_dissipation Leads to MOMP MOMP Bax_m->MOMP Forms pore Bak_m->MOMP Forms pore Cytochrome_c_m Cytochrome c (intermembrane space) Cytochrome_c_c Cytochrome c Cytochrome_c_m->Cytochrome_c_c Release Cytochrome_c_c->Apaf1 Binds to

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Workflow for Studying this compound Effects on Cellular Bioenergetics

DCVC_Workflow start Start: Seed Cells treatment Treat cells with varying concentrations of this compound for different time points start->treatment ocr_assay Measure Oxygen Consumption Rate (OCR) (Seahorse XF Analyzer) treatment->ocr_assay atp_assay Measure Cellular ATP Levels (Luminescence Assay) treatment->atp_assay caspase_assay Measure Caspase-3/7 Activity (Fluorometric Assay) treatment->caspase_assay data_analysis Data Analysis and Normalization ocr_assay->data_analysis atp_assay->data_analysis caspase_assay->data_analysis end End: Correlate bioenergetic dysfunction with apoptosis induction data_analysis->end

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for Quantifying Apoptosis in S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Exposure to this compound has been shown to induce apoptosis, or programmed cell death, in various cell types, particularly in renal proximal tubular cells.[1] The induction of apoptosis by this compound is a critical event in its toxicological profile. Understanding and accurately quantifying apoptosis in response to this compound treatment is essential for researchers in toxicology, drug development, and environmental health sciences.

These application notes provide detailed protocols for several established methods to quantify apoptosis in cells treated with this compound. The described techniques include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, caspase activity assays to measure the activation of key executioner enzymes of apoptosis, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection of DNA fragmentation. Additionally, a protocol for Western blot analysis of key apoptotic regulatory proteins, such as the Bax/Bcl-2 family, is included.

This compound-Induced Apoptosis Signaling Pathway

This compound-induced apoptosis is primarily mediated through the intrinsic or mitochondrial pathway.[2][3] The process is initiated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to lipid peroxidation and mitochondrial dysfunction.[3] This disruption of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[2] Studies have shown that this compound treatment leads to a significant increase in caspase-3/7 activity, with minimal activation of caspase-8, further supporting the predominant role of the intrinsic pathway.[2]

DCVC_Apoptosis_Pathway This compound This compound Treatment ROS ↑ Reactive Oxygen Species (ROS) & Oxidative Stress This compound->ROS Mito_Dysfunction Mitochondrial Dysfunction (Loss of Membrane Potential) This compound->Mito_Dysfunction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Mito_Dysfunction Cyto_C Cytochrome c Release Mito_Dysfunction->Cyto_C Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Dysfunction->Bax_Bcl2 Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_C->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Casp37->Apoptosis Bax_Bcl2->Mito_Dysfunction

Figure 1: this compound-Induced Intrinsic Apoptosis Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating this compound-induced apoptosis. These tables are intended to provide a reference for expected outcomes when treating cells with this compound.

Table 1: Percentage of Apoptotic Cells (Subdiploid Population) in Human Proximal Tubular (hPT) Cells Treated with this compound

This compound Concentration (µM)2 hours4 hours8 hours24 hours
Control ~1-2%~1-2%~1-2%~1-2%
10 ~5-8%~8-12%~10-15%~12-18%
50 ~8-12%~12-18%~15-25%~10-15% (Necrosis increases)
100 ~10-15%~15-20%~18-30%~8-12% (Necrosis predominates)

Data compiled from studies measuring the subdiploid peak by flow cytometry.[1]

Table 2: Caspase-3/7 Activity in Cells Treated with this compound

Cell TypeThis compound Concentration (µM)Incubation TimeFold Increase in Caspase-3/7 Activity (vs. Control)
Human Proximal Tubular (hPT) Cells104 hours~1.5 - 2.0
Human Proximal Tubular (hPT) Cells504 hours~2.0 - 3.0
BeWo Cells5048 hoursSignificant Increase
HTR-8/SVneo Cells2012 hours~1.8
HTR-8/SVneo Cells10012 hours~2.9
HTR-8/SVneo Cells2024 hours~1.9
HTR-8/SVneo Cells10024 hours~2.6

Data synthesized from luminescence-based caspase activity assays.[1][2]

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Workflow:

Annexin_V_Workflow Start Seed and Treat Cells with this compound Harvest Harvest Cells (including supernatant) Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate at RT in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Assay_Relationship Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound) PS_Exposure Phosphatidylserine Exposure (Early Event) Apoptotic_Stimulus->PS_Exposure Upstream_Regulation Upstream Regulation Apoptotic_Stimulus->Upstream_Regulation Caspase_Activation Caspase Activation (Mid Event) PS_Exposure->Caspase_Activation Annexin_V Annexin V Staining PS_Exposure->Annexin_V DNA_Fragmentation DNA Fragmentation (Late Event) Caspase_Activation->DNA_Fragmentation Caspase_Assay Caspase Activity Assay Caspase_Activation->Caspase_Assay TUNEL_Assay TUNEL Assay DNA_Fragmentation->TUNEL_Assay Western_Blot Western Blot (Bax/Bcl-2) Upstream_Regulation->Western_Blot

References

Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the proper handling, storage, and stability assessment of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene. Adherence to these guidelines is critical for ensuring the integrity of research data and the safety of laboratory personnel.

Compound Information

ParameterValueReference
Chemical Name S-(1,2-dichlorovinyl)-L-cysteine[1]
Synonyms This compound, S-(trans-1,2-dichlorovinyl)-L-Cysteine[1]
CAS Number 627-72-5[2]
Molecular Formula C₅H₇Cl₂NO₂S[1]
Molecular Weight 216.08 g/mol N/A
Appearance Solid[1]
Solubility Soluble in DMSO, Methanol, and Water[1]

Proper Storage and Handling

This compound is a potentially hazardous compound and should be handled with appropriate safety precautions in a laboratory setting.

Storage Conditions: For long-term stability, this compound powder should be stored under the following conditions:

Storage ConditionRecommended TemperatureDurationAtmosphere
Long-term -20°C≥ 4 yearsInert atmosphere (e.g., Argon or Nitrogen)
Short-term (solutions) 4°CUp to 24 hoursProtect from light

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • For preparing solutions, dissolve the solid this compound in the desired solvent under an inert atmosphere if possible.

Stability Profile

Known Degradation Pathways for Similar Compounds: Halogenated organic compounds can be susceptible to degradation through various mechanisms, including:

  • Hydrolysis: Degradation in the presence of water, which can be pH-dependent.

  • Oxidation: Degradation in the presence of oxidizing agents or atmospheric oxygen.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

  • Thermal Degradation: Degradation at elevated temperatures.

Stability of a this compound Derivative: Studies on a related compound, N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (B87167) (NB-DCVCS), provide some insight into the potential reactivity of the dichlorovinyl moiety. The half-life of NB-DCVCS was found to be 39.6 minutes in the presence of glutathione, while the diastereomers of this compound sulfoxide had even shorter half-lives of 14.4 and 6 minutes.[2] This suggests that the dichlorovinyl group is reactive and that this compound itself may have limited stability in biological systems or solutions containing nucleophiles.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container.

  • In a chemical fume hood, weigh the required amount of this compound powder. For a 1 mL 10 mM stock solution, weigh 0.216 mg of this compound.

  • Transfer the weighed this compound to a sterile amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 0.216 mg of this compound.

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to 24 hours), protected from light.

General Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound. Specific conditions may need to be optimized.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Heating block or oven

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photodegradation: Expose the this compound stock solution in a photostable, transparent container to UV light for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate and identify the major degradation products if possible (e.g., using mass spectrometry).

Experimental Workflow for Assessing this compound-Induced Mitochondrial Dysfunction

This workflow outlines the key steps to investigate the impact of this compound on mitochondrial function in a cell-based assay.

G cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis A Seed cells (e.g., renal proximal tubular cells) in appropriate culture plates B Allow cells to adhere and grow to desired confluency A->B D Treat cells with varying concentrations of this compound (and a vehicle control) B->D C Prepare fresh this compound working solutions in culture medium C->D E Incubate for a defined time period D->E F Measure Mitochondrial Membrane Potential (e.g., using TMRE or JC-1 stain) E->F G Assess Mitochondrial Respiration (e.g., using a Seahorse XF Analyzer) E->G H Determine ATP Levels (e.g., using a luminescence-based assay) E->H I Quantify fluorescence, oxygen consumption rates, or luminescence F->I G->I H->I J Compare this compound-treated groups to the vehicle control I->J K Determine dose- and time-dependent effects J->K

Caption: Workflow for studying this compound's effect on mitochondria.

Signaling Pathway

This compound-Induced Nephrotoxicity Signaling Pathway

This compound is known to cause nephrotoxicity primarily by inducing mitochondrial dysfunction, which can lead to apoptosis (programmed cell death) in renal proximal tubular cells. The following diagram illustrates the key events in this signaling pathway.

G This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Mitochondrion Mitochondrion This compound->Mitochondrion Targets ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP ATP Decreased ATP Production Mitochondrion->ATP CellDamage Cellular Damage ROS->CellDamage CytoC Cytochrome c Release MMP->CytoC ATP->CellDamage Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosis->CellDamage

Caption: this compound-induced mitochondrial dysfunction and apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: S-1,2-dichlorovinyl-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using S-1,2-dichlorovinyl-L-cysteine (DCVC) for in vitro experiments, with a focus on improving its solubility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound precipitate forms in cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out in the aqueous medium.Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is kept low, ideally at or below 0.1% (v/v). Some cell lines may tolerate up to 0.5%, but this should be determined empirically.
The concentration of this compound in the final medium exceeds its aqueous solubility limit.Prepare a higher concentration stock solution in an appropriate organic solvent and add a smaller volume to the medium. Refer to the solubility data table below.
The stock solution was not fully dissolved before dilution.Ensure the this compound is completely dissolved in the stock solvent. Sonication can aid in dissolution. Visually inspect the stock solution for any particulate matter before use.
Inconsistent experimental results. Degradation of this compound in the stock solution over time.Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. Protect from light.
The pH of the final cell culture medium is altered by the addition of the this compound solution.Check the pH of the cell culture medium after adding the this compound solution. If necessary, adjust the pH using sterile 0.1M HCl or 0.1M NaOH.
Observed cellular toxicity is higher than expected. The solvent used to dissolve this compound is causing cytotoxicity.Perform a solvent toxicity control experiment by treating cells with the same concentration of the solvent used to deliver this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but its concentration should be carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. Methanol and water can also be used, although the solubility in water is significantly lower. For the hydrochloride salt of this compound, DMSO, methanol, and water are all suitable solvents.[1][2]

Q2: How can I increase the solubility of this compound in aqueous solutions like cell culture media?

A2: To improve the solubility of this compound in aqueous media, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration while keeping the organic solvent concentration at a non-toxic level (ideally ≤ 0.1%). Sonication is also recommended to aid the dissolution of this compound in both the initial solvent and subsequent dilutions.[2]

Q3: What is the recommended procedure for preparing a this compound stock solution?

A3: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the this compound, dissolving it in a minimal amount of high-purity DMSO, and then diluting it to the desired stock concentration.

Q4: How should I store my this compound stock solution?

A4: For short-term storage, this compound stock solutions in DMSO can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[2] Studies have shown that many compounds stored in DMSO are stable for extended periods under these conditions.

Q5: Is this compound stable in solution?

A5: While specific stability data for this compound in various solvents over time is not extensively published, it is best practice to prepare fresh solutions for each experiment to ensure consistency and minimize the potential for degradation. If storing solutions, follow the recommended storage conditions mentioned above.

Data Presentation

Table 1: Solubility of S-1,2-dichlorovinyl-L-cysteine (this compound)

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)23106.44Sonication is recommended to aid dissolution.[2]
Water1.034.77Sonication is recommended to aid dissolution.[2]
MethanolSolubleNot specifiedThe hydrochloride salt of this compound is also soluble in methanol.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • S-1,2-dichlorovinyl-L-cysteine (this compound) powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator bath

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 21.61 mg of this compound powder into a sterile, tared microcentrifuge tube. The molecular weight of this compound is 216.08 g/mol .

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Sonication: Tightly cap the tube and place it in a sonicator water bath. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Visual Inspection: After sonication, visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use sterile vials. For long-term storage, store the aliquots at -80°C. For short-term use, store at 4°C.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the use of this compound in in vitro experiments.

G Experimental Workflow for this compound Treatment in Cell Culture cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Sonicate Sonicate Dissolve in DMSO->Sonicate Dilute Stock in Medium Dilute Stock in Medium Sonicate->Dilute Stock in Medium 100 mM Stock Add to Cells Add to Cells Dilute Stock in Medium->Add to Cells Final Concentration Incubate Incubate Add to Cells->Incubate Assay Assay Incubate->Assay

Caption: Workflow for preparing and using this compound in cell culture experiments.

G Simplified Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound ROS Generation ROS Generation This compound->ROS Generation Lipid Peroxidation Lipid Peroxidation ROS Generation->Lipid Peroxidation Intrinsic Pathway Intrinsic Pathway Lipid Peroxidation->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Lipid Peroxidation->Extrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Caspase-8->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Technical Support Center: Optimizing DCVC Concentration for Reproducible Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize S,S-1,2-dichloro-vinly-L-cysteine (DCVC) concentration for reproducible cell death in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cell death induced by this compound?

A1: this compound primarily induces apoptosis, a form of programmed cell death. This process is often mediated by the induction of oxidative stress and the activation of the Integrated Stress Response (ISR). The ISR is a cellular signaling network that responds to various stress conditions, and in the case of prolonged or severe stress induced by this compound, it can switch from a pro-survival to a pro-apoptotic response.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly cell-type dependent. However, a common starting range for in vitro experiments is between 10 µM and 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I expose my cells to this compound?

A3: The duration of this compound exposure can vary from a few hours to 48 hours or longer, depending on the cell type and the desired outcome. Shorter incubation times may be sufficient to trigger signaling events, while longer exposures are often necessary to observe significant cell death. A time-course experiment is recommended to determine the optimal exposure time.

Q4: Can the vehicle used to dissolve this compound affect my results?

A4: Yes, the vehicle, often dimethyl sulfoxide (B87167) (DMSO), can have its own cytotoxic effects, especially at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the vehicle as used in the highest this compound concentration group. This allows you to distinguish between this compound-specific effects and vehicle-induced toxicity.

Q5: How can I confirm that this compound is inducing apoptosis in my cells?

A5: Apoptosis can be confirmed using several methods, including:

  • Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

  • Caspase activity assays: Measuring the activity of key apoptotic enzymes like caspase-3 and caspase-7.

  • TUNEL assay: Detects DNA fragmentation, a hallmark of apoptosis.

  • Western blotting: Probing for the cleavage of PARP or the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in cell death between replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell density determination.
Pipetting errors when adding this compound.Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix of this compound solution for all replicate wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No significant cell death observed This compound concentration is too low.Perform a dose-response experiment with a wider range of this compound concentrations.
Exposure time is too short.Conduct a time-course experiment to determine the optimal incubation period.
Cell line is resistant to this compound.Verify the sensitivity of your cell line to this compound from literature or previous experiments. Consider using a different cell line with known sensitivity.
Inactive this compound.Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.
Excessive cell death in control groups Vehicle (e.g., DMSO) toxicity.Lower the final concentration of the vehicle in the culture medium. Ensure the vehicle concentration is consistent across all relevant wells.
Contamination (bacterial, fungal, or mycoplasma).Regularly check cell cultures for signs of contamination. Use proper aseptic techniques. Test for mycoplasma contamination.
Poor cell health prior to treatment.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use over-confluent or high-passage number cells.
Inconsistent results across different experiments Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Differences in reagent lots (e.g., serum, media).Test new lots of critical reagents before use in large-scale experiments. If possible, purchase a large batch of a single lot.
Fluctuations in incubator conditions (temperature, CO₂).Regularly calibrate and monitor incubator settings. Minimize the frequency and duration of door openings.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Different Cell Lines

Cell LineCell TypeThis compound Concentration (µM)Exposure Time (hours)Observed Effect
BeWoHuman choriocarcinoma5048Decreased cell viability, increased cytotoxicity, increased caspase 3/7 activity.[1]
hPT (human proximal tubular) cellsPrimary human kidney10 - 100Not specifiedInduced apoptosis.[1]
HTR-8/SVneoHuman trophoblastup to 20up to 12Investigated for mitochondrial dysfunction at non-cytolethal concentrations.
hPT (human proximal tubular) cellsPrimary human kidney10 - 5004Optimal time to elicit an apoptotic response.

Table 2: Example IC50 Values of a Test Compound in Various Cancer Cell Lines

Note: The following table is a template. Specific IC50 values for this compound should be determined experimentally for each cell line.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma24User-determined
48User-determined
72User-determined
A549Lung Carcinoma24User-determined
48User-determined
72User-determined
HepG2Hepatocellular Carcinoma24User-determined
48User-determined
72User-determined

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol outlines the steps to assess cell viability upon treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). c. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from your stock solution. b. Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration) and a no-treatment control (medium only). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions and controls to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the no-treatment control (which is set to 100% viability).

Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry after staining with Annexin V-FITC and PI.

Materials:

  • Cells treated with this compound as described in Protocol 1 (in 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Following this compound treatment, collect both the adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Neutralize the trypsin with complete medium. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Identify the different cell populations:

    • Viable cells: Annexin V-negative and PI-negative
    • Early apoptotic cells: Annexin V-positive and PI-negative
    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
    • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualization

DCVC_Induced_Cell_Death cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_apoptosis Apoptosis This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress induces eIF2a_Kinases eIF2α Kinases (PERK, GCN2, HRI, PKR) Oxidative_Stress->eIF2a_Kinases activates p_eIF2a p-eIF2α eIF2a_Kinases->p_eIF2a phosphorylate ATF4 ATF4 (Transcription Factor) p_eIF2a->ATF4 preferential translation Global_Translation_Inhibition Global Translation Inhibition p_eIF2a->Global_Translation_Inhibition leads to Stress_Gene_Expression Stress Gene Expression ATF4->Stress_Gene_Expression activates Pro_apoptotic_Genes Pro-apoptotic Genes (e.g., CHOP) ATF4->Pro_apoptotic_Genes induces Stress_Gene_Expression->Pro_apoptotic_Genes includes Mitochondrial_Dysfunction Mitochondrial Dysfunction Pro_apoptotic_Genes->Mitochondrial_Dysfunction contributes to Caspase_Activation Caspase Activation (Caspase-3, -7) Mitochondrial_Dysfunction->Caspase_Activation triggers Apoptotic_Cell_Death Apoptotic Cell Death Caspase_Activation->Apoptotic_Cell_Death executes

Caption: this compound-induced cell death pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding DCVC_Dilution 3. This compound Dilution Series + Controls Incubation 4. Incubation (e.g., 24, 48, 72h) DCVC_Dilution->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, WST-8) Data_Analysis 6. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Controls Check Controls (Vehicle, No-treatment) Inconsistent_Results->Check_Controls High_Control_Death High Death in Controls? Check_Controls->High_Control_Death Troubleshoot_Toxicity Troubleshoot Vehicle Toxicity or Contamination High_Control_Death->Troubleshoot_Toxicity Yes Check_Variability High Variability between Replicates? High_Control_Death->Check_Variability No Review_Technique Review Pipetting, Seeding Density, and Plate Edge Effects Check_Variability->Review_Technique Yes No_Effect No this compound Effect? Check_Variability->No_Effect No Optimize_Conditions Optimize this compound Concentration, Exposure Time, and Reagent Stability No_Effect->Optimize_Conditions Yes Consistent_Results Consistent Results No_Effect->Consistent_Results No

References

Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the handling, storage, and experimental use of this compound.

1. How should I prepare and store this compound stock solutions?

  • Answer: Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility. It is recommended to prepare a 1 mM stock solution by dissolving this compound in phosphate-buffered saline (PBS). For cell culture experiments, Dimethyl Sulfoxide (DMSO) or methanol (B129727) can also be used as solvents. Store stock solutions in small, single-use aliquots at -20°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.[1] Before use, allow the aliquot to equilibrate to room temperature to prevent condensation.[1]

2. My this compound solution has a precipitate after thawing. What should I do?

  • Answer: Precipitation upon thawing can occur if the stock solution concentration is too high for the solvent at low temperatures. Gently warm the solution in a 37°C water bath and vortex until the precipitate is fully dissolved.[1] If precipitation persists, consider preparing a more dilute stock solution.

3. The color of my this compound solution has changed. Is it still usable?

  • Answer: A change in the color of your this compound solution may be an indication of compound degradation. To ensure the integrity of your experiments, it is strongly advised to discard the solution and prepare a fresh stock. Always store this compound powder at -20°C in a tightly sealed container under an inert atmosphere to protect it from moisture and air, which can contribute to degradation.[1]

4. I'm observing inconsistent results between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors. A primary suspect is the degradation of your this compound stock solution. It is recommended to periodically verify the concentration and purity of your stock solution using analytical methods like High-Performance Liquid Chromatography (HPLC).[1] Other factors could include variations in cell passage number, seeding density, or incubation times. Maintaining a detailed experimental log can help identify sources of variability.

5. I'm not seeing the expected cytotoxicity at concentrations reported in the literature. What should I check?

  • Answer: Several factors could contribute to lower-than-expected cytotoxicity:

    • Cell Type and Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Ensure the cell line you are using is a relevant model for this compound toxicity (e.g., renal proximal tubular cells like HK-2 or primary human proximal tubular cells).[2]

    • Metabolic Activation: this compound-induced toxicity is often dependent on its metabolic activation by the enzyme cysteine S-conjugate β-lyase.[3] If your cell line has low β-lyase activity, you may observe reduced toxicity.

    • Compound Purity and Integrity: As mentioned, ensure your this compound is of high purity and has not degraded.

    • Experimental Conditions: Factors such as serum concentration in the culture medium and the duration of exposure can influence the cytotoxic response.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound toxicity.

Table 1: In Vivo Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
RatIntraperitoneal66-83[4]
MouseIntraperitoneal2.5-500 (dose range)[5]

Table 2: In Vitro Cytotoxicity of this compound

Cell Line/ModelExposure TimeIC50 or Cytotoxic ConcentrationEffectReference
Human Renal Proximal Tubule CellsNot specified1 mMCytotoxic[4]
HTR-8/SVneo (Human Trophoblast)24 hours20 µM51% decrease in live-to-dead cell ratio[6]
HTR-8/SVneo (Human Trophoblast)48 hours10 µM55% decrease in live-to-dead cell ratio[6]
HTR-8/SVneo (Human Trophoblast)48 hours20 µM67% decrease in live-to-dead cell ratio[6]
BeWo (Human Placental)24 hours50 µM36% increase in caspase 3/7 activity[7]
BeWo (Human Placental)24 hours100 µM200% increase in caspase 3/7 activity[7]
Placental Villous Explants24 hours50 µM94% increase in caspase 3/7 activity[7]
Placental Villous Explants24 hours100 µM92% increase in caspase 3/7 activity[7]

Table 3: Effects of this compound on Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

CytokineThis compound ConcentrationChange in Cytokine LevelReference
IL-1β1 µM, 5 µMSignificant Inhibition[8]
IL-61 µM, 5 µMSignificant Inhibition[8]
TNF-α1 µM, 5 µMSignificant Inhibition[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed to assess this compound-induced toxicity.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.[9][10]

Materials:

  • Cells of interest (e.g., HK-2, HTR-8/SVneo)

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound-containing medium or control medium.

  • Incubate the plate for the desired exposure time (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis

This protocol outlines the measurement of caspase-3 and -7 activity, key executioner caspases in apoptosis, using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[7][11]

Materials:

  • Cells of interest

  • White-walled, clear-bottom 96-well plates

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or equivalent)

Procedure:

  • Seed cells in a white-walled 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control medium for the desired duration.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as fold-change in caspase activity relative to the control group.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.[12]

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates or coverslips for microscopy

  • Complete culture medium

  • This compound stock solution

  • JC-1 staining solution (prepared according to manufacturer's instructions)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate or on coverslips and allow them to adhere.

  • Expose the cells to this compound or control medium for the desired time.

  • Remove the treatment medium and wash the cells with pre-warmed PBS.

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Analyze the cells using a fluorescence microscope or a fluorescence plate reader.

    • Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • Plate Reader: Measure fluorescence at both emission wavelengths (red and green) and calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.

DCVC_Metabolism_and_Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_toxicity Cellular Toxicity This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase Metabolism ReactiveThiol Reactive Thiol Intermediate (1,2-dichlorovinylthiol) BetaLyase->ReactiveThiol Bioactivation MitochondrialDysfunction Mitochondrial Dysfunction (Decreased ΔΨm, ATP depletion) ReactiveThiol->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS Production) MitochondrialDysfunction->OxidativeStress Apoptosis Apoptosis (Caspase Activation) MitochondrialDysfunction->Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death / Necrosis Apoptosis->CellDeath Experimental_Workflow_DCVC_Toxicity cluster_setup Experiment Setup cluster_assays Toxicity Assays cluster_analysis Data Analysis CellSeeding 1. Cell Seeding (e.g., 96-well plate) DCVC_Treatment 2. This compound Treatment (Dose-response and time-course) CellSeeding->DCVC_Treatment Incubation 3. Incubation (e.g., 24h, 48h) DCVC_Treatment->Incubation ViabilityAssay 4a. Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay ApoptosisAssay 4b. Apoptosis Assay (e.g., Caspase-3/7) Incubation->ApoptosisAssay MitochondrialAssay 4c. Mitochondrial Function Assay (e.g., JC-1) Incubation->MitochondrialAssay DataCollection 5. Data Collection (e.g., Plate Reader) ViabilityAssay->DataCollection ApoptosisAssay->DataCollection MitochondrialAssay->DataCollection Analysis 6. Data Analysis (IC50 calculation, statistical tests) DataCollection->Analysis

References

Technical Support Center: Strategies to Minimize Variability in DCVC Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your Distal Colon Volvulus and Cecal (DCVC) animal studies, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound animal studies?

A1: Variability in this compound animal studies can stem from several factors, broadly categorized as biological, environmental, and procedural.

  • Biological Variation: Inherent differences in animal genetics, age, sex, gut microbiome, and underlying health status can significantly impact surgical outcomes and data reproducibility.

  • Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light-dark cycles, and noise levels can induce stress and affect physiological responses.

  • Procedural Inconsistencies: Variability in surgical technique, duration of anesthesia, post-operative care, data collection methods, and even animal handling can introduce significant experimental noise.[1]

Q2: How can we standardize the surgical procedure to minimize variability?

A2: Standardization of the surgical protocol is critical. This includes:

  • Consistent Surgical Technique: All surgeons should be thoroughly trained and adhere to a strict, detailed surgical protocol. The degree of torsion applied to the colon and cecum must be consistent across all animals.

  • Anesthesia and Analgesia: Use the same anesthetic and analgesic agents, dosages, and administration routes for all animals. Monitor the depth of anesthesia consistently throughout the procedure.[1]

  • Aseptic Technique: Strict adherence to aseptic technique is crucial to prevent infections, which can be a major source of variability and mortality.[1][2] This includes using sterile instruments, gloves, and drapes.

Q3: What are the best practices for post-operative care in this compound models?

A3: Comprehensive and consistent post-operative care is essential for animal welfare and data quality. Key practices include:

  • Thermoregulation: Prevent hypothermia by providing a heat source during and after surgery until the animal has fully recovered from anesthesia.[3]

  • Hydration and Nutrition: Provide subcutaneous fluids to prevent dehydration.[4] Offer softened or gel-based food for the first few days post-surgery to encourage eating and hydration, as animals may have difficulty with hard chow.

  • Pain Management: Administer analgesics as prescribed in your approved protocol to minimize pain and distress.

  • Daily Monitoring: Monitor animals at least daily for a minimum of five to seven days post-surgery.[1] Key parameters to observe include weight, hydration status, food and water intake, activity level, and incision site healing.

Q4: High mortality is a concern in our this compound studies. What are the common causes and how can we mitigate them?

A4: High mortality in intestinal obstruction models can be due to several factors. A mouse model of partial intestinal obstruction is noted to have a high mortality rate if not performed correctly.[5][6][7]

  • Ischemia and Necrosis: Excessive torsion can lead to severe vascular compromise, resulting in bowel ischemia and necrosis. Ensure the degree of volvulus is sufficient to induce the desired pathology without causing rapid, widespread tissue death.

  • Sepsis: Perforation of the compromised bowel can lead to peritonitis and sepsis. Strict aseptic technique and careful tissue handling can reduce this risk.

  • Dehydration and Electrolyte Imbalance: Intestinal obstruction can lead to fluid sequestration, vomiting (in some species), and reduced intake, causing severe dehydration. Proactive fluid therapy is critical.

  • Anesthetic Overdose: Careful calculation of anesthetic dose and vigilant monitoring during surgery are essential.

Troubleshooting Guides

Issue 1: High Variability in Inflammatory Markers

Potential Cause Troubleshooting Steps
Inconsistent Surgical Trauma - Ensure all surgeons are using the exact same technique for exteriorizing, manipulating, and returning the bowel. - Standardize the degree and method of creating the volvulus.
Variable Ischemia Time - If the model involves a defined period of ischemia followed by reperfusion, precisely control the duration of occlusion for every animal.
Subclinical Infections - Reinforce strict aseptic surgical techniques. - Monitor for subtle signs of infection post-operatively (e.g., slight changes in behavior, grooming, or posture).
Differences in Gut Microbiome - Source animals from the same vendor and batch. - Acclimatize animals for a standard period before surgery. - Consider co-housing or bedding transfer to normalize gut flora, if appropriate for the study design.

Issue 2: Inconsistent Levels of Intestinal Damage

Potential Cause Troubleshooting Steps
Anatomical Variation - Be aware of potential anatomical variations in the mesenteric blood supply. - Develop a consistent landmark-based approach to creating the volvulus.
Slippage of Ligatures (if used) - Use appropriate suture material and tying techniques to ensure the volvulus remains in place.
Spontaneous Detorsion - The surgical technique should be designed to create a stable volvulus. Consider methods to fix the rotated bowel in place if spontaneous reduction is a recurring issue.

Issue 3: High Post-operative Mortality or Morbidity

Potential Cause Troubleshooting Steps
Hypothermia - Use a circulating warm water blanket or other regulated heat source during surgery. - Keep the animal in a warmed recovery cage until it is fully ambulatory.[3]
Dehydration - Administer warmed subcutaneous fluids (e.g., Lactated Ringer's solution) pre- or post-operatively. - Provide easy access to water and a hydration source (e.g., hydrogel) in the post-operative cage.
Pain and Distress - Ensure an adequate and consistent analgesic plan is in place, including pre-emptive analgesia. - Monitor for signs of pain (e.g., hunched posture, piloerection, decreased activity) and provide additional analgesia as needed and as per the approved protocol.
Infection - Strict adherence to aseptic technique is paramount.[1][2] - Check the incision site daily for signs of infection (redness, swelling, discharge).

Quantitative Data Summary

Table 1: Factors Influencing Mortality in Intestinal Volvulus and Obstruction Models

Factor Observation Potential Impact on Variability Reference
Surgical Experience Inexperienced surgeons can have significantly higher mortality rates.High[8]
Presence of Necrosis/Gangrene Gangrenous bowel at the time of surgery dramatically increases mortality.High[9]
Surgical Procedure In clinical settings, resection has a higher mortality rate than detorsion with cecopexy, but is often performed in more severe cases.Moderate[9]
Post-operative Complications Sepsis and anastomotic leaks are major contributors to mortality.High[9]

Table 2: General Post-Operative Monitoring Parameters and Frequencies

Parameter Frequency Notes
General Appearance & Behavior At least twice daily for the first 72 hours, then daily.Look for signs of pain, distress, or lethargy.
Body Weight Daily for at least 5 days post-op.Weight loss is expected initially, but should stabilize and then increase.
Incision Site Daily for 7-10 days or until healed.Check for redness, swelling, discharge, or dehiscence.
Hydration Status Daily for the first 72 hours.Assessed by skin turgor and general appearance.
Food & Water Intake Daily for at least 5 days post-op.Note any significant decrease in consumption.

Experimental Protocols

Detailed Methodology: Surgical Induction of this compound in a Mouse Model

Disclaimer: This is a synthesized protocol based on general principles of rodent intestinal surgery. It must be adapted and approved by the institution's Animal Care and Use Committee (IACUC).

  • Animal Preparation:

    • Anesthetize the mouse using a consistent method (e.g., isoflurane (B1672236) inhalation). Confirm proper anesthetic depth via toe pinch.

    • Administer pre-emptive analgesia as per the approved protocol.

    • Place the animal on a heated surgical platform to maintain body temperature.

    • Apply ophthalmic ointment to prevent corneal drying.[1]

    • Shave the abdominal area and perform aseptic skin preparation using alternating scrubs of an antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine) and alcohol, moving from the center outwards.[2]

  • Surgical Procedure:

    • Drape the animal with a sterile drape.

    • Using sterile instruments, make a midline laparotomy incision to expose the abdominal cavity.

    • Gently exteriorize the cecum and distal colon. Keep the exposed tissues moist with warm, sterile saline.

    • To induce cecal volvulus, gently twist the cecum and a portion of the proximal colon clockwise (typically 360 degrees, this needs to be standardized).

    • To induce distal colon volvulus, gently rotate a segment of the distal colon around its mesenteric axis.

    • The degree of torsion should be sufficient to cause visible signs of venous congestion but not immediate, complete arterial occlusion. This is a critical step to standardize.

    • A loose silk ligature may be placed at the base of the twisted mesentery to maintain the volvulus, but care must be taken not to occlude major vessels completely. The tension of this ligature must be highly consistent.

    • Carefully return the bowel to the abdominal cavity.

  • Wound Closure:

    • Close the abdominal wall with absorbable sutures in a simple continuous or interrupted pattern.

    • Close the skin with non-absorbable sutures or wound clips.[2]

  • Post-operative Recovery:

    • Administer subcutaneous warmed fluids (e.g., 1 ml of sterile saline or Lactated Ringer's solution).

    • Place the animal in a clean, warm recovery cage with easy access to food and water. The cage should be partially on a heating pad to allow the animal to move away from the heat source.[3]

    • Provide softened food or a gel diet for the first few days.

    • Monitor the animal continuously until it is fully ambulatory.

Mandatory Visualizations

Signaling Pathways in this compound-Induced Intestinal Injury

The pathophysiology of this compound involves ischemia-reperfusion injury, which triggers complex intracellular signaling cascades leading to inflammation and cell death. The NF-κB and MAPK pathways are central to this process.

Ischemia-Reperfusion Signaling Cascade cluster_0 Cellular Stressors cluster_1 Key Mediators cluster_2 Signaling Pathways cluster_3 Cellular Responses Ischemia Ischemia (Hypoxia, Nutrient Deprivation) ROS Reactive Oxygen Species (ROS) Ischemia->ROS DAMPs Damage-Associated Molecular Patterns (DAMPs) Ischemia->DAMPs Reperfusion Reperfusion (Oxygen Reintroduction) Reperfusion->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB DAMPs->NFkB Inflammation Inflammation (Cytokine & Chemokine Production) MAPK->Inflammation Apoptosis Apoptosis (Programmed Cell Death) MAPK->Apoptosis NFkB->Inflammation Barrier_Dysfunction Epithelial Barrier Dysfunction Inflammation->Barrier_Dysfunction Apoptosis->Barrier_Dysfunction

Caption: Ischemia-reperfusion in this compound activates ROS and DAMPs, triggering MAPK and NF-κB pathways.

Experimental Workflow for Minimizing Variability

A standardized workflow is crucial for reducing variability. The following diagram outlines a logical progression for a typical this compound study.

This compound Experimental Workflow cluster_animal_prep Pre-Surgical Phase cluster_surgery Surgical Phase cluster_postop Post-Surgical Phase cluster_data Data Collection & Analysis Acclimatization Animal Acclimatization (Standardized Environment) Randomization Randomization to Surgical Groups Acclimatization->Randomization Anesthesia Standardized Anesthesia & Analgesia Protocol Randomization->Anesthesia Surgery This compound Surgical Procedure (Consistent Technique) Anesthesia->Surgery Closure Standardized Wound Closure Surgery->Closure Recovery Monitored Recovery (Heat Support, Fluids) Closure->Recovery Monitoring Daily Post-Op Monitoring (Weight, Clinical Signs) Recovery->Monitoring Humane_Endpoints Application of Humane Endpoints Monitoring->Humane_Endpoints Data_Collection Blinded Data Collection (e.g., Histology, Biomarkers) Monitoring->Data_Collection Analysis Appropriate Statistical Analysis Data_Collection->Analysis

Caption: A standardized workflow for this compound studies to ensure consistency and reduce variability.

Logical Relationship of Factors Contributing to Variability

Understanding how different factors interact to create variability is key to mitigating them. This diagram illustrates the relationship between primary sources of variability and their impact on experimental outcomes.

Variability Factors in this compound Studies cluster_biological Biological Factors cluster_procedural Procedural Factors cluster_environmental Environmental Factors center_node Experimental Variability Genetics Genetics Genetics->center_node Age_Sex Age & Sex Age_Sex->center_node Microbiome Microbiome Microbiome->center_node Surgery Surgical Technique Surgery->center_node PostOp Post-operative Care PostOp->center_node Data_Handling Data Collection Data_Handling->center_node Housing Housing Conditions Housing->center_node Handling Animal Handling Handling->center_node

Caption: Interconnected biological, procedural, and environmental factors contribute to experimental variability.

References

Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) during experimental procedures. Adherence to these guidelines is critical for ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Its stability is a significant concern because it can degrade, primarily through oxidation, to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS). DCVCS is a more reactive and potent toxicant than this compound itself.[1] Degradation can lead to inconsistent experimental outcomes and misinterpretation of toxicological data.

Q2: How should solid this compound be stored?

A2: Solid this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and water. For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is common. This stock can then be diluted to the final desired concentration in the aqueous culture medium immediately before use.

Q4: How should this compound stock solutions be stored?

A4: this compound stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.

Q5: What factors can cause this compound to degrade in my experiments?

A5: Several factors can contribute to the degradation of this compound in experimental settings:

  • pH: While specific data on this compound is limited, related cysteine derivatives are known to be more stable in acidic conditions. Alkaline pH can promote oxidation.

  • Temperature: Higher temperatures accelerate chemical reactions, including the degradation of this compound.

  • Light: Exposure to light, particularly UV light, can provide the energy for degradative photochemical reactions.

  • Oxygen: As the primary degradation pathway is oxidation, the presence of dissolved oxygen in aqueous solutions is a major concern.

  • Metal Ions: Transition metal ions can catalyze the oxidation of thiol-containing compounds like cysteine and its derivatives.

Q6: Are there any stabilizers I can add to my this compound solutions?

A6: While not extensively studied for this compound specifically, antioxidants are sometimes used to stabilize cysteine solutions. However, the addition of any substance could potentially interfere with your experimental system. It is generally recommended to prevent degradation by controlling the experimental conditions (pH, temperature, light, and oxygen) rather than by adding stabilizers. If you must consider a stabilizer, a thorough validation of its non-interference in your assays is crucial.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected biological effects of this compound. This compound may have degraded in the stock solution or in the experimental medium.1. Prepare fresh this compound stock solutions from solid material. 2. Minimize the time between diluting the this compound in your experimental medium and adding it to your cells or assay. 3. Perform a time-course experiment to determine the stability of this compound in your specific medium under your experimental conditions.
High variability between experimental replicates. Inconsistent handling and preparation of this compound solutions leading to varying degrees of degradation.1. Standardize your protocol for preparing and handling this compound solutions. Ensure all replicates are treated identically and for the same duration. 2. Use single-use aliquots of stock solutions to avoid variability from multiple freeze-thaw cycles.
Precipitation of this compound in aqueous media. This compound has limited aqueous solubility, especially at high concentrations.1. Ensure the final concentration of the solvent (e.g., DMSO) from the stock solution is low and compatible with your experimental system. 2. Prepare a more dilute stock solution if necessary. 3. Gently vortex the final solution to ensure complete dissolution.
Unexpected cellular toxicity or off-target effects. The presence of more toxic degradation products, such as DCVCS.1. Strictly follow the handling and storage procedures to minimize degradation. 2. Analyze the purity of your this compound stock solution periodically using analytical methods like HPLC to check for the presence of degradation products.

Factors Affecting this compound Stability and Recommended Conditions

FactorCondition to AvoidRecommended ConditionRationale
pH Alkaline (high pH)Slightly acidic to neutral (pH ~6.0-7.4)To minimize oxidation of the thiol group.
Temperature Elevated temperatures (> room temp)On ice for short-term handling; -80°C for long-term storage of solutions.To slow down the rate of chemical degradation.
Light Direct sunlight or UV lightWork in a dimly lit area or use amber-colored tubes/vials.To prevent photochemical degradation.
Oxygen Vigorous vortexing or exposure to air for extended periodsUse degassed buffers/media where possible. Prepare solutions fresh and use them promptly.To reduce the availability of oxygen for oxidation reactions.
Metal Ions Use of buffers/reagents with potential metal ion contaminationUse high-purity, metal-free reagents and deionized water.To prevent catalytic oxidation.
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutionsAliquot stock solutions into single-use volumes.To maintain the integrity of the compound and prevent degradation from repeated temperature changes.

Detailed Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol provides a general framework for conducting an in vitro cytotoxicity assay with this compound, with an emphasis on minimizing its degradation.

Materials:

  • Solid this compound (stored at -20°C under inert gas)

  • Anhydrous, sterile DMSO

  • Sterile, amber-colored microcentrifuge tubes

  • Sterile, deionized water and phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for your cell line

  • Cells to be treated

  • Cytotoxicity assay reagents (e.g., MTT, LDH)

Procedure:

  • Preparation of this compound Stock Solution (e.g., 100 mM in DMSO): a. Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. In a biological safety cabinet, weigh the required amount of this compound powder and dissolve it in the appropriate volume of anhydrous, sterile DMSO to achieve a 100 mM concentration. c. Gently vortex until the this compound is completely dissolved. d. Immediately aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes. e. Store the aliquots at -80°C.

  • Cell Seeding: a. Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. b. Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO₂) to allow for attachment and recovery.

  • Preparation of Working Solutions and Cell Treatment: a. On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Perform dilutions immediately before adding to the cells. c. Gently mix the working solutions by inverting the tubes. Avoid vigorous vortexing to minimize oxygenation. d. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). e. Return the plate to the incubator for the desired exposure time.

  • Assessment of Cytotoxicity: a. Following the incubation period, assess cell viability using your chosen cytotoxicity assay according to the manufacturer's instructions.

Bioactivation Pathway of this compound

The primary mechanism of this compound-induced toxicity involves its bioactivation to reactive metabolites.

DCVC_Bioactivation cluster_oxidation Oxidation Pathway cluster_beta_lyase β-lyase Pathway This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Reactive_Intermediate Reactive Thioacylating Intermediate This compound->Reactive_Intermediate Cysteine S-conjugate β-lyase DCVCS S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (DCVCS) This compound->DCVCS Flavin-containing monooxygenases (FMOs) Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Cellular_Macromolecules Covalent Binding DCVCS->Cellular_Macromolecules Covalent Binding Toxicity Cellular Injury & Toxicity Cellular_Macromolecules->Toxicity

Caption: Bioactivation pathways of this compound leading to cellular toxicity.

References

Technical Support Center: Improving DCVC Quantification Accuracy in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in accurately quantifying this compound in tissue samples?

A1: The primary challenges in this compound quantification from tissue matrices include:

  • Low Recovery: this compound can be difficult to extract efficiently from complex tissue homogenates due to its polar nature and potential for binding to cellular components.

  • Matrix Effects: Co-extracted endogenous compounds from the tissue can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3]

  • Analyte Stability: this compound, a reactive metabolite, can be unstable during sample collection, storage, and processing, potentially leading to its degradation and underestimation.

  • Sample Homogenization: Incomplete or inconsistent homogenization of tissue can lead to variability in extraction efficiency and, consequently, in the final quantification.

Q2: What is the recommended analytical method for this compound quantification in tissues?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex biological matrices.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving accuracy and precision.[5]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize this compound degradation, it is crucial to:

  • Keep samples on ice or at 4°C throughout the homogenization and extraction process.

  • Process samples as quickly as possible.

  • Consider the use of antioxidants or specific buffer conditions if this compound is found to be susceptible to oxidation or pH-dependent degradation.

  • For long-term storage, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C.[6]

Q4: What are the key metabolic activation pathways for this compound that I should be aware of?

A4: this compound is primarily bioactivated through two main pathways that contribute to its nephrotoxicity:

  • Cysteine S-conjugate β-lyase pathway: This enzymatic pathway cleaves the C-S bond of this compound, leading to the formation of a reactive thiol that can covalently bind to cellular macromolecules.[1][7][8]

  • Flavin-containing monooxygenase (FMO) pathway: this compound can be oxidized by FMOs to form the highly reactive S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), which is a potent nephrotoxicant.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification experiments.

Problem 1: Low or Inconsistent Analyte Recovery
Possible Cause Recommended Solution
Inefficient Tissue Homogenization Ensure the tissue is thoroughly homogenized to allow for complete lysis of cells and release of this compound. Bead beating or ultrasonic disruption are common methods. The choice of homogenization technique may need to be optimized for different tissue types.[9]
Inappropriate Extraction Solvent The polarity of the extraction solvent is critical. For a polar analyte like this compound, protein precipitation with a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is a common first step. Further optimization with different solvent mixtures or pH adjustments may be necessary.[10]
Suboptimal Solid-Phase Extraction (SPE) Protocol If using SPE for sample cleanup, ensure the sorbent type, loading, washing, and elution conditions are optimized for this compound. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based sorbent may be effective.
Analyte Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of this compound due to adsorption to plastic surfaces.
Analyte Degradation As mentioned in the FAQs, maintain cold conditions and process samples quickly. Evaluate the pH of your buffers, as extreme pH can lead to degradation.
Problem 2: High Signal Variability or Poor Reproducibility
Possible Cause Recommended Solution
Significant Matrix Effects The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is the most effective way to compensate for matrix effects.[5] If a SIL-IS is not available, a structural analog can be used, but it may not correct for matrix effects as effectively.[3]
Inconsistent Sample Preparation Ensure that all samples, including standards and quality controls, are treated identically. This includes consistent homogenization times, extraction volumes, and incubation periods.
Variable Instrument Performance Regularly check the performance of the LC-MS/MS system by running system suitability tests. Monitor for shifts in retention time, peak shape, and signal intensity.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and LC method.
Problem 3: No or Low Signal Intensity
Possible Cause Recommended Solution
Low Analyte Concentration in the Sample Concentrate the sample extract before LC-MS/MS analysis. This can be achieved by evaporating the solvent and reconstituting the residue in a smaller volume of mobile phase.
Suboptimal Mass Spectrometry Parameters Optimize the MS parameters for this compound, including the precursor and product ion selection (for MRM), collision energy, and source parameters (e.g., spray voltage, gas flows, and temperature).
Poor Chromatographic Peak Shape Poor peak shape can lead to a lower signal-to-noise ratio. Optimize the LC conditions, including the column chemistry, mobile phase composition, and gradient profile.
Analyte Degradation Review sample handling and storage procedures to ensure the stability of this compound.[11]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Small Molecule Quantification in Tissue

While direct comparative data for this compound is limited in the literature, the following table summarizes typical recovery rates for different extraction methods for small molecules from tissue matrices, which can serve as a general guideline.

Extraction Method Typical Recovery Range (%) Key Advantages Common Issues
Protein Precipitation (PPT) 50 - 90Simple, fast, and inexpensive.[10]High matrix effects, potential for incomplete protein removal.[12]
Liquid-Liquid Extraction (LLE) 60 - 95Good for removing salts and some polar interferences.Can be labor-intensive and may not be suitable for highly polar analytes.
Solid-Phase Extraction (SPE) 70 - 100+Provides cleaner extracts, reducing matrix effects.[13]Requires method development and can be more expensive.

Note: The actual recovery will depend on the specific analyte, tissue type, and optimized protocol.

Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Small Molecules in Tissue

This table presents a summary of typical validation parameters that should be assessed when developing a quantitative method for this compound.

Parameter Typical Acceptance Criteria Reference
Linearity (R²) ≥ 0.99[14]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10[15]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[16]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[16]
Recovery (%) Consistent, precise, and reproducible[16]
Matrix Effect CV of IS-normalized matrix factor ≤ 15%[17]
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial[18]

Experimental Protocols

Representative Protocol for this compound Quantification in Kidney Tissue by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., ¹³C₃, ¹⁵N-DCVC) as internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2 mL low-binding microcentrifuge tubes

  • Ceramic beads for homogenization

2. Sample Preparation

  • Tissue Weighing: Accurately weigh approximately 50 mg of frozen kidney tissue.

  • Homogenization:

    • Place the weighed tissue in a 2 mL tube containing ceramic beads.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s), keeping the samples on ice between cycles.

  • Protein Precipitation and Extraction:

    • To 100 µL of the tissue homogenate, add 10 µL of the IS working solution (concentration to be optimized).

    • Add 300 µL of ice-cold ACN containing 0.1% FA.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Evaporation and Reconstitution:

    • Transfer the supernatant to a new 1.5 mL tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a common starting point.

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. This needs to be optimized.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of optimized precursor-product ion transitions for both this compound and its IS.

Visualizations

Signaling Pathways and Experimental Workflows

DCVC_Metabolic_Activation This compound This compound (S-(1,2-dichlorovinyl)-L-cysteine) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase FMO Flavin-containing monooxygenase (FMO) This compound->FMO ReactiveThiol Reactive Thiol Intermediate BetaLyase->ReactiveThiol DCVCS DCVCS (this compound Sulfoxide) FMO->DCVCS CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveThiol->CovalentBinding DCVCS->CovalentBinding Toxicity Nephrotoxicity CovalentBinding->Toxicity

Caption: Metabolic activation pathways of this compound leading to nephrotoxicity.

DCVC_Induced_Cell_Death cluster_0 This compound Bioactivation cluster_1 Cellular Stress & Damage cluster_2 Cell Death Pathways This compound This compound ReactiveMetabolites Reactive Metabolites (e.g., DCVCS, Reactive Thiol) This compound->ReactiveMetabolites MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress ProteinAlkylation Protein Alkylation ReactiveMetabolites->ProteinAlkylation Apoptosis Apoptosis (Programmed Cell Death) MitochondrialDysfunction->Apoptosis OxidativeStress->Apoptosis Necrosis Necrosis (Uncontrolled Cell Death) OxidativeStress->Necrosis ProteinAlkylation->Necrosis

Caption: this compound-induced signaling pathways leading to apoptosis and necrosis.

Troubleshooting_Workflow cluster_LowRecovery Troubleshoot Low Recovery cluster_HighVariability Troubleshoot High Variability cluster_LowSignal Troubleshoot Low Signal Start Start: Inaccurate this compound Quantification Problem Identify Problem Area Start->Problem LowRecovery Low/Inconsistent Recovery Problem->LowRecovery Recovery < 80% HighVariability High Variability Problem->HighVariability RSD > 15% LowSignal Low/No Signal Problem->LowSignal S/N < 10 CheckHomogenization Optimize Homogenization LowRecovery->CheckHomogenization UseSIL_IS Implement Stable Isotope Labeled Internal Standard HighVariability->UseSIL_IS ConcentrateSample Concentrate Sample Extract LowSignal->ConcentrateSample CheckExtraction Optimize Extraction Method CheckHomogenization->CheckExtraction CheckStability Assess Analyte Stability CheckExtraction->CheckStability End Achieve Accurate Quantification CheckStability->End StandardizePrep Standardize Sample Prep UseSIL_IS->StandardizePrep CheckInstrument Check Instrument Performance StandardizePrep->CheckInstrument CheckInstrument->End OptimizeMS Optimize MS Parameters ConcentrateSample->OptimizeMS OptimizeLC Optimize LC Separation OptimizeMS->OptimizeLC OptimizeLC->End

Caption: A logical workflow for troubleshooting this compound quantification issues.

References

Technical Support Center: Overcoming Challenges in Long-Term DCVC Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during long-term S-(1,2-dichlorovinyl)-L-cysteine (DCVC) exposure studies.

Frequently Asked Questions (FAQs)

Q1: My cells show unexpected levels of toxicity even at low this compound concentrations. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors in long-term studies:

  • Compound Instability: this compound may degrade in the culture medium over time, and its degradation products could be more toxic than the parent compound. It is crucial to consider the stability of this compound under your specific experimental conditions.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cell line. A vehicle control (media with solvent only) is essential to rule this out.

  • Cellular Stress: Long-term exposure, even to low concentrations, can induce chronic stress, leading to increased sensitivity and eventual cell death. Monitor for markers of cellular stress.

  • Accumulation of Toxic Metabolites: Cells may metabolize this compound, leading to an accumulation of toxic byproducts within the closed culture system.

Q2: How can I maintain a consistent concentration of this compound in my long-term experiment?

A2: Maintaining a stable concentration of a chemical compound in a multi-day or multi-week cell culture experiment is a common challenge. Due to factors like degradation and cellular uptake, the effective concentration of the compound can decrease over time. To address this, consider the following strategies:

  • Frequent Media Changes: For multi-day experiments, it is recommended to replace the cell culture medium containing freshly prepared this compound every 24 to 48 hours. This helps to maintain a more constant concentration of the active compound.

  • Initial Concentration Adjustment: You may consider using a slightly higher initial concentration to compensate for expected degradation, but this should be done cautiously to avoid unintended toxicity.

  • Stability Assessment: If possible, perform a stability test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to understand its degradation rate. This can be done by analyzing samples of the medium at different time points using methods like High-Performance Liquid Chromatography (HPLC).

Q3: My cell culture medium is changing color (e.g., turning yellow or purple) more rapidly than in my control cultures. What does this indicate and how should I manage it?

A3: A rapid color change in the medium, which typically contains a pH indicator like phenol (B47542) red, signifies a shift in pH.

  • Yellow Medium: Indicates acidification, likely due to increased metabolic activity or cellular stress in response to this compound. This can be managed by more frequent media changes or by using a medium with a stronger buffering capacity, such as one supplemented with HEPES.

  • Purple/Fuchsia Medium: Indicates alkalinization, which can occur with cell death and the release of basic cellular components. This is a sign of significant cytotoxicity.

It is crucial to maintain a stable pH, as fluctuations can impact cell health and the stability of this compound. The optimal pH range for most mammalian cell lines is between 7.2 and 7.4.

Q4: How should I properly prepare and store this compound for cell culture experiments?

A4: Proper handling of this compound is critical for reproducible results.

  • Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the stock solution at -80°C for long-term stability. For short-term use, 4°C may be acceptable, but stability should be verified.

  • Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before adding it to the cells.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent this compound Concentration - Prepare a single large batch of this compound-containing medium for all replicates in an experiment to minimize pipetting variations.- Ensure precise and consistent timing of media changes and this compound addition.
Uneven Cell Seeding - Ensure a homogenous cell suspension before seeding.- Use a consistent seeding technique for all wells/flasks.
Edge Effects in Multi-well Plates - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to create a humidity barrier.
Issue 2: Gradual Decrease in Cell Proliferation and Viability Over Time
Potential Cause Troubleshooting Steps
Chronic Cellular Stress - Monitor for markers of oxidative stress (e.g., ROS production) or other stress responses.- Consider a lower, less toxic concentration of this compound for very long-term studies.
Nutrient Depletion - Increase the frequency of media changes to ensure an adequate supply of nutrients.
Selection of a Resistant Subpopulation - Be aware that long-term exposure may select for cells that are more resistant to this compound's effects. This can be assessed by comparing the sensitivity of the long-term exposed cells to the parental cell line.

Experimental Protocols

Protocol 1: General Long-Term this compound Exposure in Adherent Cell Culture
  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will not lead to over-confluence during the exposure period. Allow cells to adhere and acclimate for 24 hours.

  • This compound Preparation: Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium from a frozen stock.

  • Exposure Initiation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Maintenance:

    • For exposures lasting several days to a week, replace the medium with freshly prepared this compound-containing medium every 48 hours.

    • For longer-term exposures (weeks), cells will need to be passaged. When cells reach 80-90% confluency, detach them using standard methods (e.g., trypsinization). Resuspend the cells in fresh this compound-containing medium and re-seed them at a lower density in new culture vessels.

  • Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., viability assays, protein extraction, RNA isolation).

Protocol 2: Quantification of this compound in Cell Culture Medium using HPLC

This protocol provides a general framework and may require optimization for your specific HPLC system and this compound concentrations.

  • Sample Preparation:

    • Collect cell culture supernatant at desired time points.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.

    • To precipitate proteins, add an equal volume of ice-cold acetonitrile (B52724) to the supernatant.

    • Vortex for 30 seconds and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detection can be performed using a UV detector at a wavelength appropriate for this compound.

    • Create a standard curve with known concentrations of this compound to quantify the amount in your samples.

Quantitative Data Summary

The following tables summarize quantitative data on this compound cytotoxicity from published studies.

Table 1: this compound-Induced Cytotoxicity in HTR-8/SVneo Cells [1][2]

Exposure TimeThis compound ConcentrationEffect on Cell Viability (Live-to-Dead Ratio)
12 hours5, 10, 20 µMNo significant cytotoxicity observed.
24 hours20 µMDecreased by 51%.
48 hours10 µMDecreased by 55%.
48 hours20 µMDecreased by 67%.

Table 2: this compound Effects on Cytokine Secretion in LPS-Stimulated THP-1 Macrophages [3]

CytokineThis compound ConcentrationEffect on Secretion
IL-1β1, 5, 10 µMSignificant reduction at all concentrations.
IL-61, 5, 10 µMSignificant reduction at all concentrations.
TNF-α1, 5, 10 µMSignificant reduction at all concentrations.

Signaling Pathways and Experimental Workflows

Mitochondrial Dysfunction Pathway Induced by this compound

Long-term exposure to this compound is known to induce mitochondrial dysfunction, a key mechanism of its toxicity.[1][4][5][6][7] This can lead to a decrease in cellular energy production, an increase in reactive oxygen species (ROS), and the initiation of apoptotic cell death.

DCVC_Mitochondrial_Dysfunction This compound This compound Exposure Mitochondria Mitochondria This compound->Mitochondria Enters Cell ETC Electron Transport Chain (ETC) Inhibition Mitochondria->ETC Targets ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to ATP Decreased ATP Production ETC->ATP Results in Apoptosis Apoptosis ROS->Apoptosis Induces ATP->Apoptosis Contributes to CellDeath Cell Death Apoptosis->CellDeath

Caption: this compound-induced mitochondrial dysfunction pathway leading to cell death.

Nrf2-Mediated Oxidative Stress Response

This compound-induced ROS can activate the Nrf2 signaling pathway, which is a primary cellular defense mechanism against oxidative stress.[8][9][10][11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Increased ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates Antioxidant_Genes->ROS Reduces

Caption: Activation of the Nrf2 signaling pathway in response to this compound-induced oxidative stress.

Experimental Workflow for Long-Term this compound Exposure and Analysis

Experimental_Workflow start Start: Seed Cells exposure Long-Term this compound Exposure (with periodic media changes/passaging) start->exposure timepoint Harvest at Time Points exposure->timepoint viability Cell Viability Assays (e.g., MTT, Trypan Blue) timepoint->viability biochemical Biochemical Assays (e.g., ROS, ATP levels) timepoint->biochemical molecular Molecular Analysis (e.g., Western Blot, qPCR) timepoint->molecular end End: Data Analysis viability->end biochemical->end molecular->end

References

Technical Support Center: Method Refinement for Assessing DCVC-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assessing DNA damage induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to assess the DNA damage it induces?

A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587) (TCE).[1][2][3] It is known to cause renal proximal tubule damage and has been associated with an increased risk of renal tumors in animal models.[2][3][4] Assessing the DNA damage induced by this compound is crucial for understanding its mechanisms of toxicity and carcinogenicity, which is vital for human risk assessment.

Q2: What are the primary methods for assessing this compound-induced DNA damage?

A2: The most common and effective methods for quantifying this compound-induced DNA damage are the Comet assay (single-cell gel electrophoresis) and the γ-H2AX immunofluorescence assay. The Comet assay is a versatile method for measuring DNA single- and double-strand breaks,[5][6] while the γ-H2AX assay is a highly sensitive method for detecting DNA double-strand breaks (DSBs).[6]

Q3: What type of DNA damage does this compound cause?

A3: this compound is bioactivated to reactive intermediates that can form covalent adducts with DNA.[7] This can lead to the formation of DNA strand breaks, either directly or as a result of cellular repair processes. Additionally, this compound can induce oxidative stress, leading to oxidative DNA damage.

Q4: How can I be sure that the DNA damage I'm observing is specific to this compound and not an artifact of my experimental procedure?

A4: It is essential to include proper controls in your experiments. These should include a negative control (vehicle-treated cells) to establish a baseline level of DNA damage, and a positive control (cells treated with a known DNA damaging agent, such as hydrogen peroxide or a standard mutagen) to ensure the assay is working correctly. All cell handling procedures should be gentle to minimize mechanically induced DNA damage.

II. Troubleshooting Guides

A. Comet Assay

Problem 1: High variability in comet tail moments between replicate slides.

  • Possible Cause: Inconsistent lysis or electrophoresis conditions.

  • Solution: Ensure that the lysis buffer completely covers the slides and that the composition is consistent. Maintain a constant temperature and voltage during electrophoresis. Ensure all slides are oriented in the same direction in the electrophoresis tank.

Problem 2: "Hedgehog" or "burst" comets in both control and treated samples.

  • Possible Cause: Excessive DNA damage due to overly harsh cell treatment or apoptosis.

  • Solution: Reduce the concentration of this compound or the treatment duration. Ensure cell viability is high before starting the assay. Apoptotic cells can give false positives, so consider using a viability stain to exclude them from the analysis.

Problem 3: No comets or very faint tails in positive control samples.

  • Possible Cause: Inefficient lysis, incorrect pH of the electrophoresis buffer, or problems with the staining solution.

  • Solution: Check the composition and pH of your lysis and electrophoresis buffers. Ensure the staining solution is fresh and at the correct concentration. Verify the potency of your positive control agent.

Problem 4: The agarose (B213101) gel detaches from the slide.

  • Possible Cause: Slides not properly pre-coated, or the agarose concentration is too low.

  • Solution: Ensure slides are thoroughly cleaned and pre-coated with normal melting point agarose. Check the concentration of your low melting point agarose.

B. γ-H2AX Assay

Problem 1: High background fluorescence.

  • Possible Cause: Insufficient blocking, non-specific binding of the secondary antibody, or autofluorescence.

  • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in PBS). Ensure the secondary antibody is specific to the primary antibody's host species. Include a secondary antibody-only control to check for non-specific binding. Use an anti-fade mounting medium that contains a DAPI counterstain.

Problem 2: Weak or no γ-H2AX signal in positive control cells.

  • Possible Cause: Inefficient cell permeabilization, inactive primary antibody, or incorrect filter sets on the microscope.

  • Solution: Ensure the permeabilization step (e.g., with Triton X-100) is sufficient to allow antibody entry. Check the concentration and storage conditions of your primary antibody. Verify that you are using the correct excitation and emission filters for your fluorophore.

Problem 3: Foci are difficult to count or appear clustered.

  • Possible Cause: Overlapping cells or suboptimal image acquisition settings.

  • Solution: Plate cells at a lower density to ensure they are well-separated. Optimize microscope settings (exposure time, gain) to obtain clear images of individual nuclei and foci. Use image analysis software to help with automated and unbiased foci counting.

Problem 4: Variation in foci number between experiments.

  • Possible Cause: Differences in cell cycle phase, treatment times, or antibody dilutions.

  • Solution: Synchronize cells if possible, as the number of γ-H2AX foci can vary with the cell cycle. Maintain consistent incubation times and antibody concentrations between experiments.

III. Experimental Protocols

A. Assessing this compound-Induced DNA Damage using the Comet Assay

This protocol is adapted from studies assessing the genotoxicity of this compound in rat kidney proximal tubules.[1][2]

  • Cell Preparation:

    • Culture renal proximal tubule cells (or other relevant cell line) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 2, 4, 16 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 15 minutes).

    • Gently harvest cells and resuspend in ice-cold PBS at a concentration of 2 x 10⁵ cells/mL.

  • Slide Preparation:

    • Mix 10 µL of cell suspension with 75 µL of 0.7% low melting point agarose (LMPA) at 37°C.

    • Pipette the mixture onto a pre-coated slide (coated with 1% normal melting point agarose).

    • Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.

    • Gently remove the coverslip.

  • Lysis:

    • Immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove slides and immerse them in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes. Repeat twice.

    • Stain the slides with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Scoring:

    • Visualize slides using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using appropriate image analysis software to determine the percentage of DNA in the tail, tail length, and tail moment.

B. Assessing this compound-Induced DNA Double-Strand Breaks using the γ-H2AX Assay

This is a general protocol that can be adapted for use with this compound.

  • Cell Preparation and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat cells with this compound at various concentrations and for different time points. Include appropriate controls.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[8]

    • Wash cells three times with PBS.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.[9]

    • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.[9]

    • Wash cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.[8]

    • Wash cells three times with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.

    • Visualize the slides using a fluorescence or confocal microscope.

  • Quantification:

    • Capture images of a significant number of cells (at least 50-100) per treatment group.

    • Count the number of γ-H2AX foci per nucleus. This can be done manually or using automated image analysis software.

IV. Data Presentation

Table 1: Example of Quantitative Data from Comet Assay Analysis of this compound-Treated Cells
This compound Concentration (µM)Treatment Time (hours)% DNA in Tail (Mean ± SD)Tail Moment (Mean ± SD)
0 (Vehicle Control)45.2 ± 1.81.5 ± 0.5
10412.8 ± 3.54.2 ± 1.1
50428.4 ± 6.210.1 ± 2.3
100445.1 ± 8.918.7 ± 4.5
100 µM H₂O₂ (Positive Control)0.2560.5 ± 9.725.3 ± 5.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.

Table 2: Example of Quantitative Data from γ-H2AX Foci Analysis of this compound-Treated Cells
This compound Concentration (µM)Treatment Time (hours)Average Number of γ-H2AX Foci per Cell (Mean ± SD)
0 (Vehicle Control)81.2 ± 0.4
1085.6 ± 1.9
50815.3 ± 4.8
100825.8 ± 7.2
10 Gy Irradiation (Positive Control)130.1 ± 8.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.

V. Visualizations

experimental_workflow Experimental Workflow for Assessing this compound-Induced DNA Damage cluster_cell_culture Cell Culture & Treatment cluster_assay_preparation Assay Preparation cluster_comet_assay Comet Assay cluster_gamma_h2ax_assay γ-H2AX Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Plate and culture cells dcvc_treatment 2. Treat with this compound (include vehicle and positive controls) cell_culture->dcvc_treatment harvest 3. Harvest cells dcvc_treatment->harvest assay_prep 4. Prepare for specific assay harvest->assay_prep comet_lysis 5a. Lysis assay_prep->comet_lysis Comet gh2ax_fix_perm 5b. Fixation & Permeabilization assay_prep->gh2ax_fix_perm γ-H2AX comet_electrophoresis 6a. Alkaline Unwinding & Electrophoresis comet_lysis->comet_electrophoresis comet_staining 7a. Staining comet_electrophoresis->comet_staining microscopy 8. Fluorescence Microscopy comet_staining->microscopy gh2ax_staining 6b. Immunostaining gh2ax_fix_perm->gh2ax_staining gh2ax_mounting 7b. Mounting gh2ax_staining->gh2ax_mounting gh2ax_mounting->microscopy quantification 9. Image Analysis & Quantification microscopy->quantification

Caption: A generalized workflow for assessing this compound-induced DNA damage.

dcvc_metabolism Metabolic Activation of this compound and DNA Adduct Formation This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) beta_lyase Cysteine Conjugate β-lyase This compound->beta_lyase reactive_intermediate Reactive Thiol Intermediate beta_lyase->reactive_intermediate dna DNA reactive_intermediate->dna covalent binding dna_adduct DNA Adducts dna->dna_adduct dna_damage DNA Strand Breaks Replication Stress dna_adduct->dna_damage

Caption: Metabolic activation of this compound leading to DNA damage.

dna_damage_response Putative DNA Damage Response to this compound-Induced Lesions cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes DCVC_damage This compound-induced DNA Damage (Adducts, Strand Breaks) ATR ATR DCVC_damage->ATR Replication Stress ATM ATM DCVC_damage->ATM DSBs CHK1 CHK1 ATR->CHK1 H2AX γ-H2AX ATR->H2AX CHK2 CHK2 ATM->CHK2 ATM->H2AX cell_cycle_arrest Cell Cycle Arrest CHK1->cell_cycle_arrest dna_repair DNA Repair (NER, BER, HR) CHK1->dna_repair CHK2->cell_cycle_arrest apoptosis Apoptosis CHK2->apoptosis H2AX->dna_repair recruits repair factors

References

Technical Support Center: Best Practices for Control Groups in DCVC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dendritic Cell Vaccine (DCVC) experiments. Proper use of control groups is critical for the validation and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the essential types of control groups in a this compound experiment?

A1: In this compound experiments, several control groups are essential to ensure the validity and reliability of your results. These can be broadly categorized as negative and positive controls.[1][2]

  • Negative Controls: These are designed to show no immune response and establish a baseline.[2] Common negative controls in this compound experiments include:

    • Unloaded Dendritic Cells (DCs): These are mature DCs that have not been loaded with a tumor-associated antigen (TAA). They help to assess the baseline immune response to the DC maturation process and the vehicle solution.

    • Irrelevant Peptide-Loaded DCs: These are DCs loaded with a peptide that is not relevant to the cancer being studied and should not elicit a specific anti-tumor immune response. This control helps to ensure that the observed immune response is specific to the TAA.

    • Vehicle Control: This group receives the solution used to resuspend the DCs, without any cells. It controls for any effects of the injection vehicle itself.

  • Positive Controls: These are designed to confirm that the experimental system is working as expected.[1]

    • DCs Loaded with a Known Immunogenic Antigen: Using a well-characterized, highly immunogenic protein like Keyhole Limpet Hemocyanin (KLH) can serve as a positive control for the quality of the DC vaccine and its ability to stimulate an immune response.[3]

    • Standard of Care (in clinical settings): In clinical trials, an active comparator arm using the current standard treatment for the disease helps to determine if the this compound is more effective than existing therapies.[2]

  • Untreated/Naive Control: This group consists of subjects who do not receive any treatment, providing a baseline for disease progression without intervention.

Q2: How should I prepare my control dendritic cells?

A2: The preparation of control DCs should follow the same protocol as your experimental (TAA-loaded) DCs, with the only difference being the antigen-loading step. This ensures that any observed differences in immune response can be attributed to the TAA.

Experimental Protocol: Generation of Monocyte-Derived Dendritic Cells

This protocol outlines the generation of immature DCs from peripheral blood mononuclear cells (PBMCs), which can then be matured and used for experimental or control groups.

  • Monocyte Isolation: Isolate PBMCs from whole blood using Ficoll density gradient centrifugation. To isolate monocytes, plate the PBMCs in a culture flask for 1-2 hours, allowing the monocytes to adhere to the plastic.[3][4]

  • Differentiation: Wash away the non-adherent cells. Culture the adherent monocytes for 5-7 days in RPMI 1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature DCs.[3][4][5]

  • Maturation: On day 6 or 7, induce maturation by adding a "maturation cocktail." A common cocktail includes pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and prostaglandin (B15479496) E2 (PGE2).[4][5][6][7][8]

  • Control Group Preparation:

    • Unloaded DCs: For this group, proceed with the maturation step without adding any antigen.

    • Irrelevant Peptide-Loaded DCs: Add a well-characterized, non-tumor-related peptide at the same concentration as the TAA used for the experimental group before adding the maturation cocktail.

Troubleshooting Guides

Problem 1: High immune response detected in the unloaded DC negative control group.

  • Possible Cause 1: Contamination. The cell culture may be contaminated with endotoxins (like LPS) or other microbial products that can non-specifically activate the immune system.

  • Troubleshooting Steps:

    • Check for Contamination: Test all reagents (culture media, cytokines, buffers) for endotoxin (B1171834) levels.

    • Review Aseptic Technique: Ensure strict aseptic techniques are followed during cell isolation, culture, and preparation.

    • Use Endotoxin-Free Reagents: Whenever possible, use certified endotoxin-free reagents and plasticware.

  • Possible Cause 2: Over-stimulation by the maturation cocktail. The combination or concentration of cytokines in the maturation cocktail might be too potent, leading to a strong, non-specific activation of DCs.

  • Troubleshooting Steps:

    • Titrate Maturation Cocktail Components: Perform a dose-response experiment to find the optimal concentration of each cytokine that induces maturation without causing excessive non-specific activation.

    • Evaluate Different Maturation Stimuli: Consider alternative maturation agents, such as Toll-like receptor (TLR) agonists (e.g., Poly I:C), which may induce a different activation profile.[3]

Problem 2: The positive control group (e.g., KLH-loaded DCs) shows a weak or no immune response.

  • Possible Cause 1: Suboptimal DC generation or maturation. The dendritic cells may not have differentiated or matured properly, rendering them unable to effectively present antigens and stimulate a T-cell response.

  • Troubleshooting Steps:

    • Verify DC Phenotype: Use flow cytometry to check for the expression of maturation markers like CD83, CD86, and HLA-DR on your DC population.[6]

    • Assess DC Viability: A low viability of the prepared DCs will result in a poor immune response. Use a viability stain (e.g., Trypan Blue or a fluorescent dye) to assess the percentage of live cells before injection. Adding cytokines like GM-CSF, Flt3-L, and IL-4 to the culture medium can sometimes improve DC viability.[9][10]

    • Optimize Maturation Cocktail: The maturation stimulus may be insufficient. Re-evaluate the composition and concentration of your maturation cocktail.[6][7][8]

  • Possible Cause 2: Ineffective antigen loading. The positive control antigen may not have been efficiently loaded onto the DCs.

  • Troubleshooting Steps:

    • Confirm Antigen Uptake: Use a fluorescently labeled version of your positive control antigen to confirm its uptake by the DCs via flow cytometry or fluorescence microscopy.

    • Vary Antigen Concentration: Perform a dose-response experiment to determine the optimal concentration of the positive control antigen for loading.

Problem 3: High variability in immune response within the same experimental or control group.

  • Possible Cause 1: Inconsistent DC preparation. Variations in cell culture conditions, reagent concentrations, or timing can lead to differences in the quality of the generated DCs.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all steps of the DC generation, maturation, and loading protocol are performed consistently for all samples.

    • Automate Processes: Where possible, use automated systems for cell isolation and culture to reduce manual variability.[11]

  • Possible Cause 2: Confounding variables. Factors other than the experimental treatment may be influencing the outcome.

  • Troubleshooting Steps:

    • Randomization: Randomly assign subjects to treatment and control groups to ensure that potential confounding variables are evenly distributed.[2][12][13]

    • Stratification: If known confounders exist (e.g., age, disease stage), you can stratify your samples into subgroups to analyze the effect of the variable within each group.[1][12]

    • Statistical Control: Use statistical methods like regression models to adjust for the effects of confounding variables during data analysis.[1][13]

Data Presentation

Table 1: Example Immunogenicity Data from a Phase I this compound Clinical Trial
GroupNumber of PatientsClinical Benefit (CR+PR+SD)Antibody ResponseT-Cell Response (IFN-γ, Granzyme B, or TNF-α)
Experimental (HER2-DC Vaccine) 2133.3% (7 patients)23.1% (3 of 13 patients)90.9% (10 of 11 patients)
Control (Hypothetical - Unloaded DC) N/ABaselineBaselineBaseline

CR: Complete Response, PR: Partial Response, SD: Stable Disease. Data adapted from a Phase I clinical trial of an autologous dendritic cell vaccine against HER2.[14] Note: This trial was a single-arm study; a control group is included here for illustrative purposes.

Table 2: Expected Cytokine Profiles in this compound Experiments
CytokineExperimental Group (TAA-loaded DCs)Negative Control (Unloaded DCs)Positive Control (e.g., KLH-loaded DCs)Interpretation
IL-12p70 HighLowHighIndicates a Th1-polarizing response, crucial for anti-tumor immunity.
IFN-γ HighLowHighA key cytokine for cytotoxic T-lymphocyte (CTL) activation.
TNF-α Moderate to HighLowModerate to HighPro-inflammatory cytokine involved in anti-tumor activity.
IL-10 LowLow to ModerateLowAn immunosuppressive cytokine; low levels are desirable.

This table represents expected trends. Actual values will vary depending on the specific experimental setup.

Mandatory Visualizations

experimental_workflow cluster_patient_sample Patient Sample cluster_dc_generation DC Generation cluster_groups Control and Experimental Groups cluster_maturation_and_analysis Maturation and Analysis PBMC Isolate PBMCs Monocytes Isolate Adherent Monocytes PBMC->Monocytes Immature_DC Differentiate with GM-CSF + IL-4 Monocytes->Immature_DC Experimental Load with Tumor- Associated Antigen (TAA) Immature_DC->Experimental Negative_Control_1 Unloaded (No Antigen) Immature_DC->Negative_Control_1 Negative_Control_2 Load with Irrelevant Peptide Immature_DC->Negative_Control_2 Positive_Control Load with Known Immunogen (e.g., KLH) Immature_DC->Positive_Control Maturation Induce Maturation (Cytokine Cocktail) Experimental->Maturation Negative_Control_1->Maturation Negative_Control_2->Maturation Positive_Control->Maturation Analysis Administer to Subjects and Analyze Immune Response Maturation->Analysis

Caption: this compound experimental workflow from sample processing to analysis.

troubleshooting_logic Start Unexpected Result in Negative Control Group? Check_Contamination Check for Endotoxin/ Microbial Contamination Start->Check_Contamination Result_Contamination Contamination Identified Check_Contamination->Result_Contamination Yes Result_No_Contamination No Contamination Check_Contamination->Result_No_Contamination No Review_Protocol Review Aseptic Technique and Reagents Titrate_Cocktail Titrate Maturation Cocktail Components Evaluate_Stimuli Evaluate Alternative Maturation Stimuli Titrate_Cocktail->Evaluate_Stimuli Result_Optimize Protocol Optimized Titrate_Cocktail->Result_Optimize Evaluate_Stimuli->Result_Optimize Result_Contamination->Review_Protocol Result_No_Contamination->Titrate_Cocktail

Caption: Troubleshooting logic for unexpected negative control results.

References

Validation & Comparative

Validating Novel Biomarkers of DCVC-Induced Kidney Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of traditional and novel biomarkers for the detection of kidney injury induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin. The information presented is intended to assist researchers in selecting the most appropriate biomarkers for their preclinical studies, with a focus on early and sensitive detection of renal damage.

Introduction to this compound-Induced Nephrotoxicity

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a metabolite of the industrial solvent trichloroethylene (B50587) and a well-established model compound for studying chemically-induced acute kidney injury (AKI). Its toxicity is primarily localized to the proximal tubules of the kidney, where it is metabolized to a reactive electrophile. This leads to cellular damage through mechanisms including mitochondrial dysfunction, oxidative stress, and apoptosis, ultimately resulting in tubular necrosis and a decline in renal function.

Traditionally, the assessment of this compound-induced nephrotoxicity has relied on functional biomarkers such as serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN). However, these markers are known to be insensitive, typically only becoming elevated after significant renal damage has occurred.[1] This limitation has driven the search for more sensitive and specific biomarkers that can detect kidney injury at an earlier stage.

Comparison of Traditional and Novel Biomarkers

The following tables summarize the performance of traditional and novel biomarkers in the context of chemically-induced kidney injury, with a focus on data relevant to this compound where available.

Table 1: Performance Comparison of Kidney Injury Biomarkers
Biomarker CategoryBiomarkerSample TypeKey AdvantagesKey Limitations in Early Detection
Traditional (Functional) Serum Creatinine (sCr)SerumWidely used, standardized assaysInsensitive, late indicator of injury, influenced by muscle mass and hydration.[2]
Blood Urea Nitrogen (BUN)SerumWidely used, reflects renal filtrationInsensitive, late indicator, influenced by diet and liver function.[1]
Novel (Damage) Kidney Injury Molecule-1 (KIM-1)UrineHighly sensitive and specific for proximal tubule injury, early detection.[3][4]Levels can remain elevated during repair phase.[5]
Neutrophil Gelatinase-Associated Lipocalin (NGAL)Urine, SerumVery early indicator of tubular damage.[6][7]Can be influenced by systemic inflammation.[8]
ClusterinUrineEarly indicator of tubular damage.Less specific to kidney injury compared to KIM-1.
Cystatin CSerum, UrineLess influenced by muscle mass than creatinine.Can be affected by thyroid function and inflammation.
Table 2: Quantitative Data from Preclinical Studies

Note: Data from different studies are presented. Direct comparative studies for this compound are limited. The data below is illustrative of biomarker performance in relevant models of acute kidney injury.

BiomarkerAnimal ModelToxin/Injury ModelTime PointFold Change vs. Control (approx.)Reference
BUN MouseThis compound (30 mg/kg)72h~ 8-foldVaidya et al., 2003[9]
Serum Creatinine RatCisplatin (7.5 mg/kg)5 days~ 4-foldVaidya et al., 2005[10]
Urinary KIM-1 MouseIschemia/Reperfusion (10 min)24h> 13-foldVaidya et al., 2009[3][11]
Urinary KIM-1 RatGentamicin (240 mg/kg/day)3 days~ 23-foldVaidya et al., 2010[4]
Serum NGAL RatContrast Media2h~ 4-foldExpression of neutrophil gelatinase-associated lipocalin in low osmolar contrast-induced nephropathy in rats and the effect of N-acetylcysteine[6]

Signaling Pathways in this compound-Induced Kidney Injury

The nephrotoxicity of this compound is a multi-step process involving bioactivation, mitochondrial injury, and the induction of apoptotic and necrotic cell death pathways. The following diagram illustrates the key events in this toxicological cascade.

DCVC_Pathway cluster_cell Proximal Tubule Cell cluster_mito Mitochondrion This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Metabolism Metabolism by Cysteine Conjugate β-lyase This compound->Metabolism Reactive_Metabolite Reactive Thioacylating Metabolite Metabolism->Reactive_Metabolite Mitochondrial_Binding Covalent Binding to Mitochondrial Proteins Reactive_Metabolite->Mitochondrial_Binding MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrial_Binding->MMP_Loss Cytochrome_C Cytochrome C Release MMP_Loss->Cytochrome_C Necrosis Necrosis MMP_Loss->Necrosis Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis KIM1_Release KIM-1 Upregulation and Shedding Apoptosis->KIM1_Release Necrosis->KIM1_Release

Caption: this compound-induced kidney injury pathway.

Experimental Protocols

Animal Model of this compound-Induced Nephrotoxicity

A common model for studying this compound-induced kidney injury involves the intraperitoneal (i.p.) administration of this compound to male Swiss-Webster mice.[9]

  • Animals: Male Swiss-Webster mice (25-30 g) are used.

  • This compound Preparation: S-(1,2-dichlorovinyl)-L-cysteine is dissolved in distilled water.

  • Dosing: Mice are administered a single i.p. injection of this compound at doses ranging from 15 to 75 mg/kg body weight.[9] Control animals receive an equivalent volume of the vehicle (distilled water).

  • Sample Collection: Urine and blood samples are collected at various time points post-injection (e.g., 0, 24, 48, 72 hours). Kidneys are harvested for histological analysis.

Measurement of Urinary KIM-1 by ELISA

The following is a generalized protocol for the quantification of urinary KIM-1 in mice using a sandwich ELISA, based on commercially available kits and published methods.[10][11][12][13][14]

  • Urine Sample Preparation:

    • Collect urine samples and centrifuge at 10,000 rpm for 5 minutes to remove cellular debris.[11][12]

    • Store the supernatant at -80°C until analysis.[10][11][12]

    • Prior to the assay, thaw urine samples and dilute them (e.g., 1:10) in the provided sample diluent buffer.[10][12]

  • ELISA Procedure (based on a typical 96-well plate format):

    • Coating: Coat a 96-well microplate with a capture antibody specific for mouse KIM-1 and incubate overnight.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Sample Incubation: Add diluted urine samples and KIM-1 standards to the wells and incubate for 1.5-2 hours at 37°C or room temperature.[10]

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for mouse KIM-1. Incubate for 1-1.5 hours.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 15-30 minutes.

    • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.

    • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the KIM-1 standards against their known concentrations.

    • Calculate the concentration of KIM-1 in the urine samples by interpolating their absorbance values from the standard curve.

    • Normalize the urinary KIM-1 concentration to the urinary creatinine concentration to account for variations in urine dilution.

Experimental Workflow

The following diagram outlines the typical workflow for validating novel biomarkers of this compound-induced kidney injury in a preclinical setting.

Experimental_Workflow cluster_biomarkers Biomarker Analysis Animal_Model Animal Model Selection (e.g., Swiss-Webster Mice) DCVC_Admin This compound Administration (i.p. injection) Animal_Model->DCVC_Admin Sample_Collection Time-Course Sample Collection (Urine, Serum, Kidney Tissue) DCVC_Admin->Sample_Collection Novel_Biomarkers Novel Biomarker Measurement (e.g., Urinary KIM-1 ELISA) Sample_Collection->Novel_Biomarkers Traditional_Biomarkers Traditional Biomarker Measurement (e.g., Serum Creatinine, BUN) Sample_Collection->Traditional_Biomarkers Histopathology Histopathological Analysis (Kidney Tissue) Sample_Collection->Histopathology Data_Analysis Data Analysis and Comparison Novel_Biomarkers->Data_Analysis Traditional_Biomarkers->Data_Analysis Histopathology->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation

Caption: Workflow for biomarker validation.

Conclusion

The validation of sensitive and specific biomarkers is crucial for the early detection of this compound-induced kidney injury. Novel urinary biomarkers, particularly KIM-1, demonstrate superior performance compared to traditional markers like sCr and BUN by providing an earlier indication of tubular damage.[3][4] The adoption of these novel biomarkers in preclinical studies can lead to a more accurate assessment of nephrotoxicity, facilitating safer drug development and a better understanding of the mechanisms of chemically-induced renal injury.

References

A Comparative Analysis of the Nephrotoxicity of DCVC and Other Environmental Toxicants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the common environmental contaminant trichloroethylene, with three other significant environmental toxicants: cisplatin (B142131), aristolochic acid, and cadmium. The information is compiled from various experimental studies to assist researchers in understanding the relative renal risks and mechanisms of these compounds.

Quantitative Comparison of Nephrotoxicity

The following tables summarize the acute toxicity and the impact on key renal function biomarkers of the selected environmental toxicants. Data has been compiled from studies on rodents to provide a comparative baseline.

Table 1: Acute Lethal Doses (LD50) in Rodents

ToxicantSpeciesRoute of AdministrationLD50Reference
S-(1,2-dichlorovinyl)-L-cysteine (this compound)MouseIntraperitoneal15 mg/kg[1]
CisplatinMouseIntraperitoneal13.5 - 16.9 mg/kg[2][3]
CisplatinRatIntraperitoneal~8 mg/kg[4]
Aristolochic AcidMouseOral56 - 101 mg/kg[5]
Aristolochic AcidRatOral166 - 203 mg/kg[5]
Cadmium ChlorideMouseOral100 - 300 mg/kg
Cadmium ChlorideRatOral100 - 300 mg/kg[6]
Cadmium ChlorideMouseIntraperitoneal3.9 - 5.98 mg/kg[7]

Table 2: Effects on Renal Function Biomarkers (BUN and Creatinine)

ToxicantSpeciesDose and RouteTime PointChange in BUNChange in Creatinine (B1669602)Reference
This compound Mouse15 mg/kg (i.p.)48 hoursSignificant increaseSignificant increase[1]
Cisplatin Mouse20 mg/kg (i.p.)72 hoursSignificant increaseSignificant increase[4]
Cisplatin Rat6 mg/kg (i.p.)7 days40-86% increase46-77% increase[8]
Aristolochic Acid Rat10, 50, 100 mg/kg (oral)3 daysDose-dependent increaseDose-dependent increase[9]
Aristolochic Acid Broiler1.452 mg/kg (i.p.) for 28 days28 daysSignificant increaseSignificant increase[10]
Cadmium Chloride Rat25 mg/kg (oral) for 6 weeks6 weeksSignificant increaseNo significant change[11]

Mechanisms of Nephrotoxicity and Signaling Pathways

The nephrotoxicity of these compounds is mediated by distinct and sometimes overlapping cellular and molecular pathways.

S-(1,2-dichlorovinyl)-L-cysteine (this compound)

This compound is a potent nephrotoxin that selectively damages the proximal tubules.[12] Its toxicity is dependent on metabolic activation by enzymes within the kidney. The primary mechanism involves the bioactivation of this compound by the enzyme cysteine conjugate β-lyase, and to a lesser extent by cysteine conjugate S-oxidase, leading to the formation of a reactive thiol.[4] This reactive metabolite is thought to initiate lipid peroxidation and oxidative stress, causing damage to cellular membranes and ultimately leading to cell death.

DCVC_Nephrotoxicity This compound This compound Bioactivation Bioactivation (Cysteine conjugate β-lyase, S-oxidase) This compound->Bioactivation ReactiveThiol Reactive Thiol Bioactivation->ReactiveThiol LipidPeroxidation Lipid Peroxidation ReactiveThiol->LipidPeroxidation OxidativeStress Oxidative Stress ReactiveThiol->OxidativeStress CellDamage Proximal Tubule Cell Damage LipidPeroxidation->CellDamage OxidativeStress->CellDamage Nephrotoxicity Nephrotoxicity CellDamage->Nephrotoxicity

This compound Nephrotoxicity Pathway
Cisplatin

Cisplatin is a widely used chemotherapy agent with significant nephrotoxic side effects.[4] Its accumulation in renal proximal tubular cells triggers a multifactorial cascade of events leading to acute kidney injury. Key mechanisms include the induction of apoptosis through the activation of caspases, mitochondrial dysfunction leading to energy depletion, and a pronounced inflammatory response mediated by cytokines such as TNF-α.[6][13]

Cisplatin_Nephrotoxicity Cisplatin Cisplatin Apoptosis Apoptosis (Caspase Activation) Cisplatin->Apoptosis MitochondrialDysfunction Mitochondrial Dysfunction Cisplatin->MitochondrialDysfunction Inflammation Inflammation (TNF-α) Cisplatin->Inflammation CellDeath Proximal Tubule Cell Death Apoptosis->CellDeath MitochondrialDysfunction->CellDeath Inflammation->CellDeath AKI Acute Kidney Injury CellDeath->AKI

Cisplatin Nephrotoxicity Pathway
Aristolochic Acid

Aristolochic acid, a component of certain herbal remedies, is a potent nephrotoxin that can lead to a progressive form of kidney disease known as aristolochic acid nephropathy (AAN).[5][14] A key signaling pathway implicated in the chronic nephrotoxicity of aristolochic acid is the transforming growth factor-beta (TGF-β)/Smad3 pathway.[5][15] Activation of this pathway promotes epithelial-mesenchymal transition (EMT) and the deposition of extracellular matrix, leading to tubulointerstitial fibrosis and chronic kidney disease.[5][15]

AA_Nephrotoxicity AA Aristolochic Acid TGFB_Smad3 Activation of TGF-β/Smad3 Pathway AA->TGFB_Smad3 EMT Epithelial-Mesenchymal Transition (EMT) TGFB_Smad3->EMT Fibrosis Tubulointerstitial Fibrosis TGFB_Smad3->Fibrosis EMT->Fibrosis AAN Aristolochic Acid Nephropathy (AAN) Fibrosis->AAN

Aristolochic Acid Nephrotoxicity Pathway
Cadmium

Cadmium is a heavy metal and a widespread environmental pollutant that primarily accumulates in the renal cortex.[16] Its nephrotoxicity is complex, involving multiple pathways that lead to apoptosis of renal tubular cells.[17] Key mechanisms include the induction of endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR), and direct mitochondrial damage.[18][19] Both pathways can converge on the activation of caspases, leading to programmed cell death.[18] Additionally, the tumor suppressor protein p53 has been implicated in cadmium-induced apoptosis.[17]

Cadmium_Nephrotoxicity Cadmium Cadmium ER_Stress Endoplasmic Reticulum (ER) Stress Cadmium->ER_Stress MitochondrialDamage Mitochondrial Damage Cadmium->MitochondrialDamage p53_Activation p53 Activation Cadmium->p53_Activation Apoptosis Apoptosis ER_Stress->Apoptosis MitochondrialDamage->Apoptosis p53_Activation->Apoptosis RenalInjury Renal Tubular Injury Apoptosis->RenalInjury

Cadmium Nephrotoxicity Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of nephrotoxicity are provided below.

Preparation and Incubation of Renal Cortical Slices

This ex vivo method allows for the study of nephrotoxicity in a system that maintains the structural and functional integrity of the renal tubules.[15][20][21]

RenalSlice_Workflow Start Start: Euthanize Rodent and Excise Kidneys PrepareSlices Prepare Cortical Slices (e.g., Krumdieck Tissue Slicer) Start->PrepareSlices Incubation Incubate Slices in Physiological Buffer with Toxicant PrepareSlices->Incubation Analysis Analyze Slices and Media: - Organic Ion Accumulation - Gluconeogenesis - LDH Leakage - ATP Content Incubation->Analysis End End: Data Interpretation Analysis->End

Renal Cortical Slice Experimental Workflow

Materials:

  • Stadie-Riggs or Krumdieck tissue slicer

  • Krebs-Henseleit buffer (or similar physiological buffer), gassed with 95% O2/5% CO2

  • Incubator with shaking platform (37°C)

  • Test toxicant

  • Reagents for biochemical assays (e.g., LDH, ATP kits)

Procedure:

  • Humanely euthanize the rodent and immediately excise the kidneys.

  • Place the kidneys in ice-cold physiological buffer.

  • Prepare thin (0.2-0.5 mm) cortical slices using a tissue slicer.

  • Pre-incubate the slices in fresh, gassed buffer at 37°C for a short period to stabilize.

  • Transfer slices to flasks containing fresh buffer with varying concentrations of the test toxicant.

  • Incubate for the desired time period (typically 1-4 hours) with gentle shaking.

  • At the end of the incubation, separate the slices from the medium.

  • Analyze the medium for markers of cell leakage (e.g., lactate (B86563) dehydrogenase - LDH).

  • Homogenize the slices to measure markers of cell viability (e.g., ATP content) and specific metabolic functions (e.g., gluconeogenesis, organic ion transport).

Cell Viability (MTT) Assay in Renal Tubular Epithelial Cells

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[22][23][24]

Materials:

  • Renal tubular epithelial cell line (e.g., HK-2, LLC-PK1)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the toxicant for the desired exposure time.

  • Remove the treatment medium and add MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection in Kidney Tissue

1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][17][25][26]

Materials:

  • Paraffin-embedded or frozen kidney tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K for permeabilization

  • TdT reaction mix (containing TdT enzyme and labeled dUTPs)

  • Stop/Wash buffer

  • Fluorescent microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval if necessary.

  • Permeabilize the sections with Proteinase K.

  • Incubate the sections with the TdT reaction mix to label the 3'-OH ends of fragmented DNA.

  • Stop the reaction and wash the sections.

  • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize and quantify the TUNEL-positive cells using a fluorescent microscope.

2. Activated Caspase-3 Immunohistochemistry

This technique specifically detects the cleaved, active form of caspase-3, an executioner caspase in the apoptotic pathway.[27][28][29]

Materials:

  • Paraffin-embedded or frozen kidney tissue sections

  • Primary antibody against activated caspase-3

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate

  • Hematoxylin for counterstaining

  • Light microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding.

  • Incubate with the primary antibody against activated caspase-3.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with the ABC reagent.

  • Develop the color with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Visualize and quantify the caspase-3-positive cells using a light microscope.

Measurement of Blood Urea Nitrogen (BUN) and Serum Creatinine

These are standard biochemical assays to assess overall kidney function.[8][9][12][13][30]

Materials:

  • Rodent serum samples

  • Commercially available BUN and creatinine assay kits

  • Spectrophotometer or automated clinical chemistry analyzer

Procedure:

  • Collect blood from rodents via an appropriate method (e.g., cardiac puncture, tail vein) and allow it to clot.

  • Centrifuge the blood to separate the serum.

  • Follow the instructions provided with the commercial assay kits for the colorimetric or enzymatic determination of BUN and creatinine concentrations.

  • Measure the absorbance at the specified wavelength using a spectrophotometer or an automated analyzer.

  • Calculate the BUN and creatinine concentrations based on a standard curve.

References

Cross-Validation of In Vitro and In Vivo Findings for S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo toxicological findings for S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587). The information presented herein is supported by experimental data to facilitate a comprehensive understanding of this compound's mechanisms of toxicity and to aid in the design and interpretation of future studies.

Data Presentation: In Vitro vs. In Vivo Toxicity of this compound

The following tables summarize quantitative data from various studies to allow for a direct comparison of this compound's effects in different experimental systems.

Table 1: Comparison of In Vitro and In Vivo Nephrotoxicity of this compound

ParameterIn Vitro FindingsIn Vivo FindingsSpecies
Effective Concentration/Dose L-DCVC at 10⁻⁵ M causes initial S3 segment lesions in 12 hours.[1]25 mg/kg of L-DCVC leads to elevated blood urea (B33335) nitrogen (BUN) at 24 and 48 hours.[1]Rabbit
D-DCVC at 10⁻⁴ M causes initial S3 segment lesions in 8 hours.[1]25 mg/kg of D-DCVC also elevates BUN at 24 and 48 hours, though the effect is less severe than L-DCVC.[1]Rabbit
Concentration-dependent increase in malondialdehyde (MDA) in renal cortical slices.[2]Dose-dependent increase in BUN and MDA production in the renal cortex with doses ranging from 2.5-500 mg/kg.[2]Mouse
Time Course of Toxicity Initial S3 lesion observed between 4 and 8 hours, progressing to all proximal tubule segments by 12 hours.[1]Elevated BUN is observed at 24 and 48 hours post-administration.[1]Rabbit
A sequence of irreversible toxic events is initiated as early as 30 minutes of exposure.Histopathological lesions in the straight proximal tubule are evident by 48 hours.[1]Rabbit
Key Toxicological Endpoints Decreased intracellular K⁺ and increased lactate (B86563) dehydrogenase (LDH) release.[1]Elevated blood urea nitrogen (BUN) and serum creatinine.[1][3]Rabbit, Mouse
Inhibition of p-aminohippuric acid (PAH) and tetraethylammonium (B1195904) (TEA) accumulation.[2]Decreased accumulation of PAH and TEA in renal cortical slices from treated animals.[2]Mouse
Mitochondrial damage and loss of brush borders observed via electron microscopy.Necrosis of the pars recta region of the proximal tubules.Rabbit

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired exposure time.

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or plasma membrane damage.

  • Procedure:

    • Culture cells in a 96-well plate and expose them to different concentrations of this compound.

    • At the end of the incubation period, centrifuge the plate to pellet any detached cells.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.

    • Incubate the plate at room temperature, protected from light, for up to 30 minutes.

    • The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.

3. Annexin V-FITC Apoptosis Assay via Flow Cytometry

  • Principle: This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early event in apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

  • Procedure:

    • Induce apoptosis in cell cultures by treating with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Live cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

In Vivo Nephrotoxicity Study

1. This compound-Induced Acute Renal Toxicity Model in Rabbits

  • Principle: This model is used to assess the nephrotoxic effects of this compound in a whole-animal system.

  • Procedure:

    • Acclimate male New Zealand White rabbits to the experimental conditions.

    • Administer a single intravenous (IV) dose of this compound (e.g., 10 mg/kg).[3]

    • Collect urine and blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 8, 24, and 48 hours).

    • Monitor animals for clinical signs of toxicity.

    • At the end of the study period (e.g., 48 hours), euthanize the animals and collect kidney tissues for histopathological examination.

    • Analyze serum for markers of kidney function, such as blood urea nitrogen (BUN) and creatinine.

    • Analyze urine for proteinuria, glucosuria, and kidney-specific biomarkers like N-acetyl-beta-D-glucosaminidase (NAG).

    • Process kidney tissues for light microscopy to evaluate tubular necrosis and other pathological changes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound toxicity and a general workflow for its toxicological assessment.

DCVC_Metabolic_Activation cluster_xenobiotic_metabolism Xenobiotic Metabolism of Trichloroethylene cluster_bioactivation Bioactivation in Proximal Tubule TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG Conjugation GSH Glutathione (GSH) GSH->DCVG GST Glutathione S-transferase (GST) GST->DCVG This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) DCVG->this compound Hydrolysis GGT_DP γ-Glutamyltransferase & Cysteinylglycine Dipeptidase GGT_DP->this compound ReactiveThiol Reactive Thiol (e.g., Thioacylating intermediate) This compound->ReactiveThiol Bioactivation BetaLyase Cysteine S-conjugate β-lyase BetaLyase->ReactiveThiol Toxicity Covalent Binding to Macromolecules Cellular Injury & Necrosis ReactiveThiol->Toxicity

Caption: Metabolic activation pathway of trichloroethylene to the ultimate toxicant of this compound.

DCVC_Integrated_Stress_Response This compound This compound Exposure CellularStress Cellular Stress (e.g., Oxidative Stress, ER Stress) This compound->CellularStress eIF2a_kinases eIF2α Kinases (e.g., PERK, GCN2, HRI) CellularStress->eIF2a_kinases p_eIF2a p-eIF2α eIF2a_kinases->p_eIF2a Phosphorylation eIF2a eIF2α eIF2a->p_eIF2a GlobalTranslation Global Protein Synthesis Inhibition p_eIF2a->GlobalTranslation ATF4_protein ATF4 Protein p_eIF2a->ATF4_protein Selective Translation ATF4_mRNA ATF4 mRNA ATF4_mRNA->ATF4_protein Nucleus Nucleus ATF4_protein->Nucleus Translocation TargetGenes Target Gene Expression (e.g., CHOP, ASNS) Nucleus->TargetGenes Transcription Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: The Integrated Stress Response (ISR) pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Cell Culture (e.g., Renal Proximal Tubule Cells) DCVC_exposure_vitro This compound Exposure (Dose-response & Time-course) CellCulture->DCVC_exposure_vitro CytotoxicityAssays Cytotoxicity Assays (MTT, LDH) DCVC_exposure_vitro->CytotoxicityAssays ApoptosisAssay Apoptosis Assay (Annexin V) DCVC_exposure_vitro->ApoptosisAssay MechanismStudies_vitro Mechanistic Studies (e.g., Western Blot for ISR proteins) DCVC_exposure_vitro->MechanismStudies_vitro CrossValidation Cross-Validation of Findings CytotoxicityAssays->CrossValidation ApoptosisAssay->CrossValidation MechanismStudies_vitro->CrossValidation AnimalModel Animal Model (e.g., Rabbit, Rat) DCVC_admin This compound Administration (e.g., Intravenous) AnimalModel->DCVC_admin Monitoring Monitoring & Sample Collection (Blood, Urine, Tissues) DCVC_admin->Monitoring BiochemicalAnalysis Biochemical Analysis (BUN, Creatinine) Monitoring->BiochemicalAnalysis Histopathology Histopathology (Kidney Sections) Monitoring->Histopathology BiochemicalAnalysis->CrossValidation Histopathology->CrossValidation

Caption: General experimental workflow for cross-validating this compound toxicity.

References

Reproducibility of DCVC Toxicity Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research on the toxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587). By presenting quantitative data from various studies in a standardized format, this guide aims to shed light on the reproducibility of this compound toxicity findings and highlight key experimental factors that may influence outcomes. Detailed experimental protocols and visual representations of the implicated signaling pathways are included to facilitate a comprehensive understanding of the current state of research.

Comparative Analysis of In Vitro this compound Cytotoxicity

The following tables summarize quantitative data from multiple studies investigating the cytotoxic effects of this compound in renal proximal tubule cells. These cells are a primary target of this compound-induced toxicity.

Table 1: this compound-Induced Necrosis (Lactate Dehydrogenase Release)

Cell TypeThis compound Concentration (µM)Exposure Time (h)LDH Release (% of Control/Maximum)Study (Citation)
Primary Human Proximal Tubular (hPT) Cells (Male)10024~30%[1]
50024~78% (maximal)[1]
Primary Human Proximal Tubular (hPT) Cells (Female)10024~25%[1]
50024~65% (maximal)[1]
Primary Cultures of Rat Proximal Tubular (PT) Cells10024Significant increase[2]
100024Significant increase[2]
Primary Cultures of Rat Distal Tubular (DT) Cells10024Significant increase[2]
100024Significant increase[2]

Table 2: this compound-Induced Apoptosis

Cell TypeThis compound Concentration (µM)Exposure Time (h)Apoptotic EndpointResultStudy (Citation)
Primary Human Proximal Tubular (hPT) Cells102Flow Cytometry (Propidium Iodide)Increased percentage of apoptotic cells[1]
104DNA SynthesisIncreased[1]
LLC-PK1 (Porcine Kidney Epithelial) CellsNot specifiedNot specifiedCaspase-3 ActivationDetected only during apoptosis[3]
Not specifiedNot specifiedPARP CleavageDetected only during apoptosis[3]

Table 3: this compound-Induced Mitochondrial Dysfunction

Cell TypeThis compound Concentration (µM)Exposure Time (h)Mitochondrial EndpointResultStudy (Citation)
Primary Human Proximal Tubular (hPT) Cells10 - 20024Cellular ATP ContentProgressive decrease (up to 40% depletion)[4]
>20024Cellular ATP Content>50% depletion[4]
Isolated Rat Kidney Proximal Tubular CellsNot specifiedNot specifiedSuccinate-Dependent Oxygen ConsumptionInhibited[5]
Not specifiedNot specifiedMitochondrial Ca2+ SequestrationInhibited[5]

Key Experimental Protocols

A critical aspect of assessing reproducibility is understanding the methodologies employed. Below are summaries of the key experimental protocols from the cited studies.

Cell Culture and Exposure:

  • Primary Human Proximal Tubular (hPT) Cells: Cells were isolated from human kidney cortical tissue and maintained in culture. For experiments, cells were incubated with a range of this compound concentrations (10 to 1000 µM) for up to 48 hours.[1]

  • LLC-PK1 Cells: This porcine kidney epithelial cell line was used to study the role of caspases in apoptosis. The study notes that S-cysteine conjugates can induce either necrosis or apoptosis depending on the chemical structure and antioxidant status.[3]

  • Primary Cultures of Rat Proximal and Distal Tubular Cells: PT and DT cells were isolated from rat kidneys and maintained in primary culture. Cells were treated with this compound (0.1-1 mM) for 24 hours to assess cytotoxicity.[2]

  • Isolated Rat Kidney Proximal Tubular Cells: Freshly isolated proximal tubular cells from rats were used to investigate the effects of this compound on mitochondrial function.[5]

Toxicity Assays:

  • Lactate Dehydrogenase (LDH) Release Assay: Necrosis was quantified by measuring the activity of LDH released from damaged cells into the culture medium.[1][2]

  • Apoptosis Assays: Apoptosis was assessed using multiple methods, including flow cytometry with propidium (B1200493) iodide staining to identify cells with sub-G1 DNA content, analysis of DNA synthesis, and detection of caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage.[1][3]

  • Mitochondrial Function Assays: Mitochondrial dysfunction was evaluated by measuring cellular ATP content, succinate-dependent state 3 oxygen consumption, and mitochondrial calcium sequestration.[4][5]

Signaling Pathways in this compound Toxicity

This compound induces cytotoxicity through a complex interplay of molecular events, primarily involving mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways.

Experimental Workflow for In Vitro this compound Toxicity Assessment

The following diagram illustrates a general workflow for assessing this compound toxicity in vitro, based on the methodologies described in the referenced literature.

G Experimental Workflow for In Vitro this compound Toxicity Assessment cluster_setup Experimental Setup cluster_assays Toxicity Assessment cluster_analysis Data Analysis A Cell Culture (e.g., hPT, LLC-PK1) B This compound Exposure (Varying Concentrations & Times) A->B C Necrosis Assay (LDH Release) B->C D Apoptosis Assay (Flow Cytometry, Caspase Activity) B->D E Mitochondrial Dysfunction Assay (ATP Levels, O2 Consumption) B->E F Quantitative Data Collection C->F D->F E->F G Comparison & Reproducibility Analysis F->G

Caption: A generalized workflow for studying this compound toxicity in vitro.

This compound-Induced Apoptotic Signaling Pathway

The diagram below outlines the key molecular events leading to apoptosis following this compound exposure, as suggested by the literature. The pathway highlights the central role of mitochondrial dysfunction and caspase activation.

G This compound-Induced Apoptotic Signaling Pathway cluster_cell Renal Proximal Tubule Cell This compound This compound Exposure Mitochondria Mitochondrial Dysfunction This compound->Mitochondria OxidativeStress Oxidative Stress Mitochondria->OxidativeStress Inhibition of Redox Cycling ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Inhibition of O2 Consumption Bcl2_Modulation Bcl-2 Family Modulation OxidativeStress->Bcl2_Modulation Caspase_Activation Caspase-3 Activation ATP_Depletion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_Modulation->Caspase_Activation Pro-apoptotic signals

Caption: Key events in this compound-induced apoptosis in renal cells.

Discussion on Reproducibility

Based on the available data, there is a general consensus on the nephrotoxic effects of this compound, particularly its ability to induce both necrosis and apoptosis in renal proximal tubule cells. However, direct comparisons of quantitative data reveal some variability that could be attributed to differences in experimental systems and protocols.

  • Cellular Models: Studies utilizing primary human cells provide high physiological relevance but may be subject to donor-to-donor variability, as suggested by the different maximal LDH release between male and female donor cells.[1] In contrast, immortalized cell lines like LLC-PK1 offer higher reproducibility but may not fully recapitulate the complexities of primary cells.[3]

  • Concentration and Time Dependence: The toxic effects of this compound are clearly dose- and time-dependent. Apoptosis is observed at lower concentrations and earlier time points compared to necrosis, which becomes the dominant cell death mechanism at higher concentrations and longer exposures.[1] This highlights the importance of comprehensive dose-response and time-course studies for consistent results.

  • Endpoint Measurement: The choice of toxicity endpoint can influence the interpretation of results. For instance, assays for mitochondrial dysfunction appear to be sensitive indicators of early this compound-induced injury.[4][5] A multi-parametric approach, assessing various endpoints such as necrosis, apoptosis, and mitochondrial function, is likely to provide a more robust and reproducible characterization of this compound toxicity.

References

Comparative Analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene, exhibits significant variability in its toxic effects across different animal species. This guide provides a comparative overview of this compound toxicity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Quantitative Toxicity Data

The acute toxicity of this compound, as measured by the median lethal dose (LD50), varies among species. The primary target organ for this compound toxicity is the kidney, specifically the proximal tubules, in most species studied, with the potential exception of young calves.

SpeciesRoute of AdministrationLD50 (mg/kg)Target Organ(s)Reference(s)
Rat Intraperitoneal (i.p.)66 - 83Kidney (Proximal Tubules)[No source found]
Mouse (NMRI) Intraperitoneal (i.p.)Doses up to 500 mg/kg studied; specific LD50 not determined. Nephrotoxicity observed.Kidney, Liver[1]
Rabbit DermalNot DeterminedKidney[2]
Guinea Pig Not DeterminedNot DeterminedKidney[No source found]

Mechanisms of Toxicity and Species-Specific Differences

The toxicity of this compound is not due to the compound itself but rather to its bioactivation into a reactive metabolite. This process is primarily mediated by the enzyme cysteine S-conjugate β-lyase (C-S lyase), which is found in high concentrations in the proximal tubules of the kidney.

Species-specific differences in the activity of C-S lyase play a crucial role in the observed variations in this compound toxicity. For instance, rats exhibit higher renal C-S lyase activity compared to mice and rabbits, which may contribute to their higher susceptibility to cisplatin-induced nephrotoxicity, a compound that shares a similar bioactivation pathway.[2]

The bioactivation of this compound leads to the formation of a reactive thiol that can covalently bind to cellular macromolecules, including mitochondrial proteins. This initiates a cascade of events leading to cellular injury.

Signaling Pathway of this compound-Induced Nephrotoxicity

The following diagram illustrates the key events in the bioactivation and subsequent toxicity of this compound in renal proximal tubule cells.

DCVC_Toxicity_Pathway cluster_cell Renal Proximal Tubule Cell cluster_mito Mitochondrion This compound This compound (S-1,2-dichlorovinyl-L-cysteine) CS_lyase Cysteine S-conjugate β-lyase (C-S lyase) This compound->CS_lyase Bioactivation DCVC_in This compound DCVC_in->this compound Reactive_Metabolite Reactive Thiol Metabolite Mito_Dysfunction Mitochondrial Dysfunction - Inhibition of Respiration - ATP Depletion - Loss of Membrane Potential Reactive_Metabolite->Mito_Dysfunction Covalent Binding ROS Increased ROS (Oxidative Stress) Mito_Dysfunction->ROS Caspase37 Caspase-3/7 Activation Mito_Dysfunction->Caspase37 Necrosis Necrosis Mito_Dysfunction->Necrosis High this compound concentrations Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis Caspase37->Apoptosis CS_lyase->Reactive_Metabolite Lipid_Peroxidation->Necrosis

Caption: Bioactivation and cellular toxicity pathway of this compound.

Experimental Protocols

The following are generalized methodologies for assessing this compound-induced nephrotoxicity in animal models.

Acute Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of this compound in a specific species.

Protocol:

  • Animal Model: Select a species (e.g., rats, mice) of a specific strain, age, and sex.

  • Acclimation: Acclimate animals to laboratory conditions for at least one week.

  • Dose Preparation: Prepare graded doses of this compound in a suitable vehicle (e.g., saline).

  • Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection, oral gavage). A control group receives the vehicle only.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).[3][4]

Assessment of Nephrotoxicity

Objective: To evaluate the extent of kidney damage induced by this compound.

Protocol:

  • Animal Treatment: Administer this compound to animals at sublethal doses.

  • Sample Collection: Collect blood and urine samples at specified time points. At the end of the study, euthanize the animals and collect kidney tissue.

  • Biochemical Analysis:

    • Serum: Measure blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels as indicators of kidney function.[5][6]

    • Urine: Analyze for proteinuria, glucosuria, and the presence of kidney-specific biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).[5][7][8]

  • Histopathological Examination:

    • Fix kidney tissues in formalin, embed in paraffin, and section.

    • Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes, such as tubular necrosis, apoptosis, and inflammation.

  • Oxidative Stress Markers:

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation in kidney homogenates.[1]

    • Determine the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[6]

Experimental Workflow for Nephrotoxicity Assessment

Nephrotoxicity_Workflow start Animal Dosing with this compound sample_collection Blood, Urine & Kidney Tissue Collection start->sample_collection biochem Biochemical Analysis (BUN, Creatinine, Urine Markers) sample_collection->biochem histopath Histopathological Examination sample_collection->histopath oxidative_stress Oxidative Stress Marker Analysis sample_collection->oxidative_stress data_analysis Data Analysis & Interpretation biochem->data_analysis histopath->data_analysis oxidative_stress->data_analysis

Caption: Workflow for assessing this compound-induced nephrotoxicity.

References

Validating the Role of Specific Enzymes in DCVC Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key enzymes involved in the metabolism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the industrial solvent trichloroethylene. Understanding the enzymatic pathways that bioactivate this compound is crucial for assessing its toxicity and developing potential therapeutic interventions. This document summarizes quantitative data, details experimental protocols, and visualizes the metabolic and signaling pathways to facilitate a comprehensive understanding of this compound metabolism.

Executive Summary

The bioactivation of this compound to reactive electrophiles is a critical step in its mechanism of toxicity, primarily targeting the kidneys. Several key enzymes have been implicated in this process, with cysteine S-conjugate β-lyases playing a central role. Other enzymes, including flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs), also contribute to this compound metabolism, leading to various metabolic fates. This guide compares the roles of these enzymes, presenting their kinetic parameters, cellular locations, and the experimental methods used to validate their activity.

Enzyme Performance Comparison

The metabolism of this compound is catalyzed by a range of enzymes, each with distinct kinetic properties and substrate specificities. The following tables summarize the available quantitative data for the key enzymes involved.

Table 1: Kinetic Parameters of Enzymes in this compound Metabolism

EnzymeIsoform(s)SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Specific Activity (µmol/min/mg protein)Reference(s)
Cysteine S-conjugate β-lyase Glutamine transaminase K (GTK)Rat Kidney CytosolThis compound---[1]
Mitochondrial Aspartate Aminotransferase (mAST)Rat Liver MitochondriaThis compound--Lower than with other substrates[2]
Flavin-containing monooxygenase FMO3Recombinant HumanBenzydamine45 ± 8--[3]
FMO3Recombinant HumanSulindac Sulfide25 ± 4--[3]
Cytochrome P450 CYP3A4Human Liver MicrosomesMidazolamVaries (non-Michaelis-Menten)--[4]
CYP3A4Recombinant HumanTiclopidineVaries (non-Michaelis-Menten)--[4]

Note: Specific kinetic data for this compound with FMO3 and CYP isoforms are limited in the available literature. The data presented for these enzymes are with other known substrates to provide a general indication of their activity.

Table 2: this compound-Induced Cytotoxicity

Cell LineAssayEndpointIC50 (µM)Exposure TimeReference(s)
DT40 (Wild-type)Viability AssayCell Viability3-[5]
DT40 (TLS mutants)Viability AssayCell Viability0.3 - 1.6-[5]
Human Proximal Tubular (hPT) cells-Necrosis>50≥24h[6]
Human Proximal Tubular (hPT) cells-Apoptosis<50≤24h[6]
BeWo cellsViability/CytotoxicityCell Viability/Cytotoxicity5048h[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the role of specific enzymes in this compound metabolism and to assess its toxicity.

Cysteine S-conjugate β-lyase Activity Assay (Pyruvate Formation)

This assay measures the activity of β-lyase by quantifying the formation of pyruvate (B1213749), a product of the cleavage of this compound.

Materials:

  • Tissue homogenate, cytosolic fraction, mitochondrial fraction, or purified enzyme

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) solution (50 mM)

  • Potassium phosphate (B84403) buffer (1 M, pH 7.2) or Tris-HCl buffer (100 mM, pH 8.5)

  • α-keto-γ-methiolbutyrate (1 mM) (for GTK activity)

  • α-ketoglutarate (1 mM) (for mAST activity)

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (0.1% w/v in water)

  • Sodium acetate (B1210297) (3 M)

  • HPLC system with a suitable column and UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:

    • 5 µL of 1 M potassium phosphate buffer (pH 7.2) or an appropriate volume of Tris-HCl buffer (pH 8.5). The rate of the β-lyase reaction catalyzed by GTK is approximately doubled in Tris-HCl buffer at pH 8.5.[8]

    • 10 µL of 50 mM this compound solution.

    • 2.5 µL of 1 mM α-keto-γ-methiolbutyrate (if measuring GTK activity).

    • 2.5 µL of 1 mM α-ketoglutarate (if measuring mAST activity).

    • Add water to a final volume of 45 µL.

  • Enzyme Addition: Add 5 µL of the enzyme preparation (tissue homogenate, subcellular fraction, or purified enzyme) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding a suitable quenching agent.

    • To derivatize pyruvate for HPLC analysis, add 0.005 mL of 3 M sodium acetate and 0.01 mL of 0.1% MBTH solution.[9]

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Separate the pyruvate-MBTH azine derivative using a suitable column and mobile phase.

    • Detect the derivative by UV absorbance and quantify the amount of pyruvate formed by comparing the peak area to a standard curve of known pyruvate concentrations.[9][10]

In Vitro this compound Metabolism using Liver Microsomes

This protocol is used to assess the metabolism of this compound by microsomal enzymes, such as cytochrome P450s and FMOs.

Materials:

  • Human or animal liver microsomes

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system or 20 mM NADPH solution

  • Organic solvent (e.g., acetonitrile (B52724) or methanol) for reaction termination

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Thawing Microsomes: Thaw the liver microsomes on ice.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume of 190 µL) by adding:

    • 183 µL of 100 mM phosphate buffer.[11]

    • 2 µL of 100X this compound stock solution.[11]

    • 5 µL of 20 mg/mL microsomes.[11]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of 20 mM NADPH.[11]

  • Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.

Cytotoxicity Assessment of this compound using MTT Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Renal cell line (e.g., HK-2, LLC-PK1) or primary renal proximal tubular epithelial cells

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[12][13]

  • MTT Addition: After the treatment period, remove the medium and add 50 µL of MTT solution (1 mg/mL) to each well.[12] Incubate for 2-4 hours at 37°C.[13][14]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways involved in this compound-induced toxicity, as well as a typical experimental workflow.

This compound Metabolic Bioactivation Pathway

This diagram illustrates the primary enzymatic steps in the bioactivation of this compound to a reactive electrophile that can bind to cellular macromolecules.

DCVC_Metabolism cluster_enzyme Enzymatic Bioactivation This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase ReactiveThiol Reactive Thiol Intermediate (e.g., chlorothioketene) CovalentAdducts Covalent Adducts (Protein, DNA) ReactiveThiol->CovalentAdducts Covalent Binding Toxicity Cellular Toxicity (Necrosis, Apoptosis) CovalentAdducts->Toxicity BetaLyase->ReactiveThiol β-elimination

Caption: Bioactivation of this compound by cysteine S-conjugate β-lyase.

This compound-Induced Mitochondrial Dysfunction Pathway

This diagram outlines a simplified signaling cascade illustrating how this compound metabolites can lead to mitochondrial dysfunction and apoptosis.

DCVC_Toxicity_Pathway DCVC_Metabolite Reactive this compound Metabolite Mitochondria Mitochondria DCVC_Metabolite->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ROS->MMP_Loss Caspase_Activation Caspase Activation (e.g., Caspase-3/7) MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced mitochondrial dysfunction and apoptosis.

Experimental Workflow for Validating Enzyme Role

This diagram provides a logical workflow for experiments designed to validate the role of a specific enzyme in this compound metabolism.

Experimental_Workflow Hypothesis Hypothesis: Enzyme X metabolizes this compound InVitro In Vitro Metabolism Assay (e.g., Microsomes, Recombinant Enzyme) Hypothesis->InVitro CellBased Cell-Based Assay (e.g., Kidney cell line) Hypothesis->CellBased InVivo In Vivo Animal Model (e.g., Mouse) Hypothesis->InVivo MetaboliteID Metabolite Identification (LC-MS/MS) InVitro->MetaboliteID EnzymeKinetics Enzyme Kinetics (Km, Vmax) InVitro->EnzymeKinetics ToxicityAssay Toxicity Assessment (e.g., MTT, LDH) CellBased->ToxicityAssay InhibitorStudy Inhibitor/Inducer Study CellBased->InhibitorStudy Histopathology Histopathology of Kidney InVivo->Histopathology Biomarkers Biomarker Analysis (e.g., BUN, Creatinine) InVivo->Biomarkers Validation Validation of Enzyme X's Role MetaboliteID->Validation EnzymeKinetics->Validation ToxicityAssay->Validation InhibitorStudy->Validation Histopathology->Validation Biomarkers->Validation

Caption: Workflow for validating an enzyme's role in this compound metabolism.

Conclusion

The bioactivation of this compound is a multi-faceted process involving several key enzymes, with cysteine S-conjugate β-lyases playing a predominant role in its nephrotoxicity. This guide provides a comparative overview of these enzymes, along with detailed experimental protocols and visual representations of the underlying pathways. By utilizing this information, researchers and drug development professionals can better design and interpret studies aimed at understanding and mitigating the risks associated with this compound and other structurally related compounds. Further research is warranted to fully elucidate the kinetic parameters of all contributing enzymes and to further refine our understanding of the complex signaling cascades leading to this compound-induced cellular injury.

References

Antioxidants Offer Varying Degrees of Protection Against DCVC-Induced Toxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are keenly interested in mitigating the toxic effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin. A growing body of evidence highlights the protective role of antioxidants against this compound-induced cellular damage, which is primarily driven by oxidative stress, mitochondrial dysfunction, and subsequent apoptosis. This guide provides a comparative analysis of the efficacy of various antioxidants, presenting available experimental data, detailed methodologies, and a visualization of the underlying signaling pathways.

The toxicity of this compound is initiated by its metabolism via the enzyme cysteine conjugate β-lyase, leading to the formation of a reactive thiol. This metabolite triggers a cascade of detrimental events, including the generation of reactive oxygen species (ROS), lipid peroxidation, and disruption of mitochondrial function. Ultimately, these events converge on the activation of apoptotic signaling pathways, leading to cell death. Antioxidants, through various mechanisms, can intervene in this process to offer protection.

Comparative Efficacy of Antioxidants

The protective effects of several antioxidants against this compound-induced toxicity have been investigated. While direct comparative studies under identical experimental conditions are limited, the available data provides valuable insights into their relative efficacy.

N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (B108866) (GSH), has demonstrated significant protective effects. In a study on placental cells, NAC pre-treatment was shown to counteract this compound-induced increases in hydrogen peroxide (H₂O₂) production and subsequent cell death.[1] For instance, while 50 μM this compound increased H₂O₂ levels by over 80%, co-treatment with NAC showed a trend towards mitigating this increase.[1] Furthermore, NAC has been shown to protect against apoptosis by reducing oxidative stress.[2]

(±)-α-Tocopherol, the most active form of Vitamin E, is a potent lipid-soluble antioxidant that can inhibit lipid peroxidation. While specific quantitative data on its direct comparison with other antioxidants in this compound models is scarce, its well-established role in protecting cell membranes from oxidative damage suggests a significant protective potential.

Other antioxidants, though less extensively studied in the context of this compound, have also shown promise. These include diphenyl-p-phenylenediamine (DPPD) and the iron chelator deferoxamine, which have been noted to inhibit this compound-induced lipid peroxidation. The flavonoid (+) cyanidanol-3 (CY) has also been reported to reduce this compound-induced lipid peroxidation and nephrotoxicity.

The following table summarizes the available quantitative data on the protective effects of various antioxidants against this compound-induced toxicity.

AntioxidantModel SystemThis compound ConcentrationAntioxidant ConcentrationEndpoint MeasuredProtective Effect
N-acetylcysteine (NAC) BeWo Cells (unsyncytialized)50 µMNot specifiedH₂O₂ productionThis compound increased H₂O₂ by 83.9%; NAC augmented this response, suggesting complex interactions.[1]
N-acetylcysteine (NAC) BeWo Cells (syncytialized)50 µMNot specifiedH₂O₂ productionThis compound increased H₂O₂ by 55.6%; NAC alone decreased H₂O₂ by 31.4%.[1]
N-acetylcysteine (NAC) BeWo Cells (undergoing syncytialization)50 µMNot specifiedCell Viability (Cytotoxicity)KTZ and NAC in combination increased this compound-induced cytotoxicity.[1]
N-acetylcysteine (NAC) BeWo Cells (syncytialized)50 µMNot specifiedCell Viability (Cytotoxicity)KTZ and/or NAC co-treatments prevented this compound-induced increase in cytotoxicity.[1]

Note: The available data is heterogeneous, and direct comparisons should be made with caution. Further studies using standardized models and a wider range of antioxidants are needed for a more definitive comparative assessment.

Experimental Protocols

To facilitate the replication and further investigation of the protective effects of antioxidants against this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound with or without the antioxidant for the desired time period.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA).

  • Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice.

  • Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins and centrifuge to collect the supernatant.

  • Reaction: Add thiobarbituric acid (TBA) solution to the supernatant and incubate at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Cell Treatment: Treat cells with this compound and/or antioxidants as required.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution in the dark.

  • Washing: Wash the cells with a suitable buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity of both the green (monomeric form, ~529 nm) and red (aggregate form, ~590 nm) signals using a fluorescence microscope or plate reader.

  • Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Signaling Pathways in this compound-Induced Toxicity and Antioxidant Intervention

This compound exposure triggers a complex signaling cascade that culminates in apoptosis. A key player in this pathway is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. The generation of ROS by this compound metabolites leads to the sustained activation of JNK. Activated JNK can then phosphorylate various downstream targets, including pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing antioxidant protection and the signaling pathway of this compound-induced apoptosis, highlighting the points of intervention for antioxidants.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assessment Cell_Culture Cell Culture (e.g., Renal Proximal Tubule Cells) DCVC_Exposure This compound Exposure Cell_Culture->DCVC_Exposure Antioxidant_Prep Antioxidant Preparation (e.g., NAC, Vitamin E) Antioxidant_Treatment Antioxidant Co-treatment/ Pre-treatment Antioxidant_Prep->Antioxidant_Treatment Viability Cell Viability (MTT Assay) DCVC_Exposure->Viability Oxidative_Stress Oxidative Stress (TBARS, ROS Probes) DCVC_Exposure->Oxidative_Stress Mitochondria Mitochondrial Function (JC-1 Assay) DCVC_Exposure->Mitochondria Apoptosis Apoptosis (Caspase Assays) DCVC_Exposure->Apoptosis Antioxidant_Treatment->DCVC_Exposure

Figure 1: Experimental workflow for evaluating antioxidant protection against this compound toxicity.

DCVC_Apoptosis_Pathway This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Metabolite Reactive Thiol Metabolite This compound->Metabolite β-lyase ROS ↑ Reactive Oxygen Species (ROS) Metabolite->ROS Mitochondria Mitochondrial Dysfunction (↓ΔΨm) ROS->Mitochondria JNK JNK Activation ROS->JNK Mitochondria->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase Activation Antioxidants Antioxidants (e.g., NAC, Vitamin E) Antioxidants->ROS Scavenging Antioxidants->JNK Inhibition

Figure 2: this compound-induced apoptotic signaling pathway and points of antioxidant intervention.

References

Comparative Analysis of Gene Expression Profiles Following Exposure to DCVC and Other Nephrotoxins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct molecular responses to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), cisplatin (B142131), and gentamicin (B1671437). This document provides a comparative overview of the gene expression changes induced by these three potent nephrotoxins, supported by experimental data and detailed methodologies. The aim is to offer a valuable resource for understanding the specific molecular pathways implicated in drug-induced kidney injury and for the development of safer therapeutic agents.

Introduction

Drug-induced nephrotoxicity is a significant concern in clinical practice and a major hurdle in drug development. Understanding the molecular mechanisms underlying kidney damage is crucial for predicting, preventing, and treating this adverse effect. S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a potent nephrotoxin known to cause severe kidney injury. Cisplatin, a widely used chemotherapeutic agent, and gentamicin, an aminoglycoside antibiotic, are also well-documented nephrotoxins. While all three substances lead to renal damage, the underlying gene expression changes and affected signaling pathways can differ significantly. This guide provides a comparative analysis of the transcriptomic and proteomic alterations induced by this compound, cisplatin, and gentamicin, offering insights into their distinct mechanisms of toxicity.

Comparative Gene and Protein Expression Profiles

The following tables summarize the key differentially expressed genes and proteins identified in various studies following exposure to this compound, cisplatin, and gentamicin. It is important to note that direct comparative transcriptomic studies for all three compounds are limited. The data presented here is a synthesis from multiple independent studies, and therefore, experimental conditions may vary.

S-(1,2-dichlorovinyl)-L-cysteine (this compound) Exposure

Comprehensive transcriptomic data for this compound is not as readily available as for cisplatin and gentamicin. However, proteomic studies have identified several key proteins with altered expression in response to this compound-induced nephrotoxicity.

Table 1: Differentially Expressed Proteins in Mouse Kidney after this compound Exposure

Protein NameGene SymbolFold ChangeFunction
Glucose-regulated protein 75Grp75DownregulatedChaperone, involved in protein folding and mitochondrial function
Proteasome subunit alpha type-1Psma1DownregulatedComponent of the proteasome, involved in protein degradation
Peroxiredoxin-1Prdx1DownregulatedAntioxidant enzyme, protects against oxidative stress
Glutathione S-transferase P1Gstp1DownregulatedDetoxification of electrophilic compounds
VimentinVimUpregulatedIntermediate filament, marker of epithelial-to-mesenchymal transition and injury
Heat shock protein 27Hspb1UpregulatedChaperone, cellular stress response
Annexin A2Anxa2UpregulatedCalcium-dependent phospholipid-binding protein, involved in membrane repair

Data synthesized from a proteomics study in mice. Fold change is descriptive as quantitative values were not consistently reported in the source.

Cisplatin Exposure

Cisplatin-induced nephrotoxicity has been extensively studied, and numerous transcriptomic analyses have identified a wide range of differentially expressed genes.

Table 2: Differentially Expressed Genes in Rodent Kidney after Cisplatin Exposure

Gene NameGene SymbolFold Change (approx.)Function
Kidney injury molecule-1Havcr1 (Kim-1)> 10-fold UpMarker of proximal tubule injury
Lipocalin-2Lcn2> 5-fold UpMarker of kidney injury, inflammatory response
Tumor necrosis factorTnf~2 to 4-fold UpPro-inflammatory cytokine
B-cell lymphoma 2Bcl2DownregulatedAnti-apoptotic protein
Bcl2-associated X proteinBaxUpregulatedPro-apoptotic protein
Cyclin-dependent kinase inhibitor 1ACdkn1a (p21)UpregulatedCell cycle arrest
Transforming growth factor beta 1Tgfb1UpregulatedFibrosis and inflammation

Fold changes are approximate and synthesized from multiple microarray and RNA-seq studies in rats and mice.

Gentamicin Exposure

Gentamicin exposure also leads to a distinct pattern of gene expression changes, primarily affecting pathways related to inflammation, cell death, and transport.

Table 3: Differentially Expressed Genes in Rodent Kidney after Gentamicin Exposure

Gene NameGene SymbolFold Change (approx.)Function
Kidney injury molecule-1Havcr1 (Kim-1)> 5-fold UpMarker of proximal tubule injury
ClusterinCluUpregulatedChaperone, cell survival
Interleukin 6Il6UpregulatedPro-inflammatory cytokine
Caspase 3Casp3UpregulatedExecutioner caspase in apoptosis
Aquaporin 2Aqp2DownregulatedWater channel in collecting ducts
Solute carrier family 22 member 2Slc22a2 (Oct2)DownregulatedOrganic cation transporter involved in drug uptake
Tumor necrosis factorTnfUpregulatedPro-inflammatory cytokine

Fold changes are approximate and synthesized from multiple microarray studies in rats.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for in vivo and in vitro studies investigating nephrotoxin-induced gene expression changes.

In Vivo Animal Studies

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Nephrotoxin Administration:

  • This compound: A single intraperitoneal (i.p.) injection of this compound (e.g., 30 mg/kg) in saline.

  • Cisplatin: A single i.p. injection of cisplatin (e.g., 5-7 mg/kg) in saline.

  • Gentamicin: Daily subcutaneous (s.c.) injections of gentamicin (e.g., 100 mg/kg) for a specified period (e.g., 7 days).

Sample Collection: At designated time points after the final dose (e.g., 24, 48, 72 hours), animals are euthanized. Kidneys are harvested, and the cortex is dissected for RNA or protein extraction.

Gene Expression Analysis (RNA-Seq):

  • RNA Extraction: Total RNA is isolated from kidney cortical tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are processed for quality control, aligned to the reference genome, and gene expression is quantified. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treated and control groups.

In Vitro Cell Culture Studies

Cell Line: Human proximal tubule epithelial cells (e.g., HK-2) or porcine kidney epithelial cells (e.g., LLC-PK1) are commonly used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

Nephrotoxin Exposure:

  • Cells are seeded in multi-well plates and allowed to reach a specific confluency (e.g., 80%).

  • The culture medium is replaced with a medium containing the nephrotoxin at various concentrations (e.g., this compound: 10-100 µM; Cisplatin: 1-50 µM; Gentamicin: 0.5-5 mM).

  • Cells are incubated for a defined period (e.g., 24 hours).

Gene Expression Analysis (qRT-PCR):

  • RNA Extraction: Total RNA is extracted from the cells as described for the in vivo protocol.

  • Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a qPCR instrument.

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways implicated in nephrotoxicity and a general experimental workflow for studying gene expression changes.

Nephrotoxicity_Signaling_Pathways cluster_this compound This compound cluster_Cisplatin Cisplatin cluster_Gentamicin Gentamicin This compound This compound Mitochondrial_Damage_D Mitochondrial Damage This compound->Mitochondrial_Damage_D Bioactivation Oxidative_Stress_D Oxidative Stress Mitochondrial_Damage_D->Oxidative_Stress_D Apoptosis_D Apoptosis Oxidative_Stress_D->Apoptosis_D Cisplatin Cisplatin DNA_Damage_C DNA Damage Cisplatin->DNA_Damage_C Inflammation_C Inflammation (TNF-α) Cisplatin->Inflammation_C p53_Activation_C p53 Activation DNA_Damage_C->p53_Activation_C Apoptosis_C Apoptosis p53_Activation_C->Apoptosis_C Inflammation_C->Apoptosis_C Gentamicin Gentamicin Lysosomal_Dysfunction_G Lysosomal Dysfunction Gentamicin->Lysosomal_Dysfunction_G Inflammation_G Inflammation (IL-6) Gentamicin->Inflammation_G ER_Stress_G ER Stress Lysosomal_Dysfunction_G->ER_Stress_G Apoptosis_G Apoptosis ER_Stress_G->Apoptosis_G Inflammation_G->Apoptosis_G

Caption: Key signaling pathways in nephrotoxicity induced by this compound, Cisplatin, and Gentamicin.

Experimental_Workflow start Experimental Design (In Vivo / In Vitro) exposure Nephrotoxin Exposure (this compound, Cisplatin, Gentamicin) start->exposure sampling Sample Collection (Kidney Tissue / Cells) exposure->sampling extraction RNA/Protein Extraction sampling->extraction analysis Gene/Protein Expression Analysis (RNA-Seq / Microarray / qRT-PCR / Proteomics) extraction->analysis bioinformatics Bioinformatics Analysis (DEG, Pathway Analysis) analysis->bioinformatics comparison Comparative Analysis of Expression Profiles bioinformatics->comparison end Conclusion comparison->end

Caption: General experimental workflow for comparing gene expression profiles after nephrotoxin exposure.

Conclusion

This guide provides a comparative overview of the gene expression profiles induced by this compound, cisplatin, and gentamicin. While all three compounds are potent nephrotoxins, they elicit distinct molecular responses. This compound's toxicity appears to be strongly linked to mitochondrial damage and oxidative stress. Cisplatin induces a profound DNA damage response, p53 activation, and inflammation. Gentamicin's effects are characterized by lysosomal dysfunction, ER stress, and a robust inflammatory response.

The provided data tables and pathway diagrams offer a framework for understanding these differences. The detailed experimental protocols serve as a practical guide for researchers designing studies to further investigate the mechanisms of drug-induced nephrotoxicity. A deeper understanding of these distinct molecular signatures will be instrumental in the development of novel biomarkers for early detection of kidney injury and in the design of safer therapeutic interventions. Further research, particularly comprehensive transcriptomic analyses for this compound, will be crucial to refine our understanding of its specific mechanisms of toxicity.

Assessing the Specificity of DCVC's Effects on Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DCVC is known to induce mitochondrial dysfunction, leading to a cascade of cellular events including ATP depletion, inhibition of respiration, and ultimately cell death through necrosis or apoptosis.[1][3] This guide compares the general effects of this compound on mitochondrial respiration with the highly specific actions of known inhibitors targeting each complex of the electron transport chain: Rotenone (Complex I), 3-Nitropropionic Acid (Complex II), Antimycin A (Complex III), and Potassium Cyanide (Complex IV). Detailed experimental protocols are provided to enable researchers to perform direct comparative studies and elucidate the specific inhibitory profile of this compound.

Comparison of Mitochondrial Respiratory Chain Inhibitors

The following tables summarize the known targets and inhibitory concentrations of selected specific inhibitors for each complex of the electron transport chain. This provides a benchmark against which the effects of this compound can be compared.

Complex I: NADH:Ubiquinone Oxidoreductase Inhibitor
Inhibitor Rotenone
Mechanism of Action Binds to the quinone-binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone.
Reported IC50 Varies widely depending on the biological system and assay conditions, ranging from the low nanomolar to micromolar concentrations.
Complex II: Succinate (B1194679) Dehydrogenase Inhibitor
Inhibitor 3-Nitropropionic Acid (3-NPA)
Mechanism of Action Irreversibly inactivates succinate dehydrogenase by covalently modifying the enzyme's active site.
Reported IC50 As an irreversible inhibitor, a standard IC50 is not typically reported. Its potency is concentration and time-dependent.
Complex III: Cytochrome b-c1 Complex Inhibitor
Inhibitor Antimycin A
Mechanism of Action Binds to the Qi site of cytochrome b in Complex III, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c.
Reported IC50 ~38 nM in isolated rat liver mitochondria.
Complex IV: Cytochrome c Oxidase Inhibitor
Inhibitor Potassium Cyanide (KCN)
Mechanism of Action Binds to the ferric iron in the heme a3 of cytochrome c oxidase, preventing the final transfer of electrons to oxygen.
Reported IC50 Inhibition is typically observed in the millimolar range.

This compound's Position: While quantitative data is lacking, studies indicate that this compound's impact on mitochondrial respiration is significant, particularly affecting succinate-dependent respiration, which suggests a potential interaction with Complex II or downstream components.[1] However, without specific IC50 values for each complex, its precise target and specificity remain to be fully elucidated.

Experimental Protocols

To facilitate the direct assessment of this compound's effects on each mitochondrial respiratory chain complex, detailed protocols for measuring the activity of each complex are provided below. Additionally, a protocol for the widely used Seahorse XF Cell Mito Stress Test is included for a comprehensive analysis of mitochondrial function in intact cells.

Protocol 1: Measurement of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity

Principle: The activity of Complex I is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)

  • NADH

  • Ubiquinone (e.g., Coenzyme Q1)

  • Rotenone (for inhibitor control)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and ubiquinone.

  • Add the isolated mitochondria to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding NADH.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • To determine the specific activity of Complex I, perform a parallel assay in the presence of Rotenone. The Rotenone-sensitive rate represents the activity of Complex I.

Protocol 2: Measurement of Mitochondrial Complex II (Succinate Dehydrogenase) Activity

Principle: Complex II activity is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)

  • Succinate

  • DCPIP

  • Rotenone (to inhibit Complex I)

  • Antimycin A (to inhibit Complex III)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Rotenone, and Antimycin A to isolate the activity of Complex II.

  • Add the isolated mitochondria to the reaction mixture.

  • Add DCPIP to the mixture.

  • Initiate the reaction by adding succinate.

  • Monitor the decrease in absorbance at 600 nm as DCPIP is reduced.

Protocol 3: Measurement of Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity

Principle: The activity of Complex III is determined by measuring the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.4)

  • Reduced Coenzyme Q (e.g., Decylubiquinol)

  • Cytochrome c (oxidized)

  • Antimycin A (for inhibitor control)

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.

  • Add the isolated mitochondria to the mixture.

  • Initiate the reaction by adding the reduced coenzyme Q substrate.

  • Immediately monitor the increase in absorbance at 550 nm.

  • The specific activity of Complex III is determined by subtracting the rate observed in the presence of Antimycin A.

Protocol 4: Measurement of Mitochondrial Complex IV (Cytochrome c Oxidase) Activity

Principle: Complex IV activity is measured by monitoring the oxidation of reduced cytochrome c, which results in a decrease in absorbance at 550 nm.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 10 mM potassium phosphate, pH 7.0)

  • Reduced Cytochrome c

  • Potassium Cyanide (KCN) (for inhibitor control)

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Prepare reduced cytochrome c by adding a reducing agent (e.g., sodium dithionite) and then removing the excess reducing agent.

  • Prepare a reaction mixture containing the assay buffer.

  • Add the isolated mitochondria to the buffer.

  • Initiate the reaction by adding the reduced cytochrome c.

  • Monitor the decrease in absorbance at 550 nm.

  • The KCN-sensitive rate represents the specific activity of Complex IV.

Protocol 5: Seahorse XF Cell Mito Stress Test

Principle: This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess key parameters of mitochondrial function. By sequentially injecting mitochondrial inhibitors, a profile of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration is generated.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator.

  • Hydrate the sensor cartridge with the Seahorse XF Calibrant.

  • Load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Calibrate the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell culture plate and start the assay.

  • The instrument will measure the basal OCR and then sequentially inject the inhibitors, measuring the OCR after each injection.

  • Analyze the data to determine the various parameters of mitochondrial respiration.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

cluster_etc Electron Transport Chain cluster_c1 Complex I cluster_c2 Complex II cluster_c3 Complex III cluster_c4 Complex IV cluster_this compound This compound Action NADH NADH C1 NADH Dehydrogenase NADH->C1 e- Succinate Succinate C2 Succinate Dehydrogenase Succinate->C2 e- CoQ CoQ C3 Cytochrome b-c1 CoQ->C3 e- CytC Cyt c C4 Cytochrome c Oxidase CytC->C4 e- O2 O₂ H2O H₂O C1->CoQ e- C2->CoQ e- C3->CytC e- C4->O2 e- Rotenone Rotenone Rotenone->C1 NPA 3-NPA NPA->C2 AntimycinA Antimycin A AntimycinA->C3 KCN KCN KCN->C4 This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibits Respiration (Precise Target Unclear)

Figure 1: Overview of the mitochondrial electron transport chain and the sites of action for specific inhibitors.

cluster_workflow Seahorse XF Cell Mito Stress Test Workflow Start Seed Cells Incubate Incubate in Assay Medium Start->Incubate Calibrate Calibrate Seahorse Incubate->Calibrate Load Load Cell Plate Calibrate->Load Basal Measure Basal OCR Load->Basal InjectOligo Inject Oligomycin Basal->InjectOligo 1st Injection MeasureATP Measure ATP-linked Respiration InjectOligo->MeasureATP InjectFCCP Inject FCCP MeasureATP->InjectFCCP 2nd Injection MeasureMax Measure Maximal Respiration InjectFCCP->MeasureMax InjectRotAA Inject Rotenone/ Antimycin A MeasureMax->InjectRotAA 3rd Injection MeasureNonMito Measure Non-Mitochondrial Respiration InjectRotAA->MeasureNonMito

Figure 2: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

This compound This compound Exposure MitoDysfunction Mitochondrial Dysfunction (Inhibition of Respiration) This compound->MitoDysfunction ATP_Depletion ATP Depletion MitoDysfunction->ATP_Depletion ROS_Increase Increased ROS MitoDysfunction->ROS_Increase Apoptosis Apoptosis ATP_Depletion->Apoptosis Necrosis Necrosis ATP_Depletion->Necrosis ROS_Increase->Apoptosis

Figure 3: Simplified signaling pathway of this compound-induced mitochondrial toxicity.

Conclusion

The nephrotoxic metabolite this compound is a potent inducer of mitochondrial dysfunction, a critical event in its mechanism of toxicity. While its broad effect on cellular respiration is established, the specific molecular targets within the electron transport chain remain to be precisely defined with quantitative inhibitory constants. This guide provides a comparative framework by presenting data on well-characterized inhibitors of each respiratory complex. The detailed experimental protocols included herein empower researchers to directly investigate the specificity of this compound's effects, contributing to a more complete understanding of its mitochondrial toxicity and aiding in the development of potential therapeutic interventions and risk assessment strategies.

References

Safety Operating Guide

Proper Disposal Procedures for S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of DCVC in a laboratory setting.

This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (this compound). The following procedures are based on general best practices for handling hazardous chemicals and the available safety data for this compound and its parent compound, trichloroethylene (B50587) (TCE).

I. Immediate Safety and Handling Precautions

This compound is a known nephrotoxin, meaning it can cause damage to the kidneys.[1] Therefore, stringent safety measures must be followed during handling to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If working with powders or creating aerosols, a properly fitted respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Engineering Controls:

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

Hygiene Practices:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

II. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

III. Disposal Plan and Procedures

Due to the toxic nature of this compound and the lack of a universally mandated disposal protocol, a conservative and compliant approach is essential. The recommended method for disposal is to treat this compound as a hazardous chemical waste.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer system.

  • Do Not Dispose in Regular Trash: Even small quantities should not be disposed of as regular solid waste. While one Safety Data Sheet (SDS) suggests that smaller quantities of the hydrochloride salt may be disposed of with household waste, this is not a recommended practice for a research laboratory setting and is contradicted by general guidelines for chemical waste.

  • Professional Disposal: All this compound waste should be collected and disposed of through a licensed professional hazardous waste disposal service.[2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, pipette tips), in a clearly labeled, sealed, and compatible hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "S-(1,2-dichlorovinyl)-L-cysteine," and any other required information as per your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste handover.

Quantitative Data Summary

ParameterValueSource
LD50 (Rats) 66-83 mg/kg[1]
Toxicity Nephrotoxin[1]

IV. Experimental Protocols and Workflows

Experimental Protocol for Safe Handling of this compound:

  • Preparation:

    • Don all required Personal Protective Equipment (PPE) as outlined in Section I.

    • Prepare the workspace within a certified chemical fume hood.

    • Have a designated hazardous waste container ready for any contaminated materials.

  • Handling Solid this compound:

    • Carefully weigh the required amount of solid this compound on a tared weigh boat.

    • To minimize dust, avoid creating air currents over the solid material.

    • Transfer the solid to the desired reaction vessel or for solution preparation.

    • Dispose of the contaminated weigh boat and any other consumables in the designated solid hazardous waste container.

  • Preparing this compound Solutions:

    • Slowly add the weighed solid this compound to the solvent in the vessel.

    • If necessary, gently swirl or stir the mixture to dissolve the solid. Avoid splashing.

    • Cap the vessel containing the this compound solution.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood.

    • Properly dispose of all contaminated materials.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly.

Logical Workflow for this compound Disposal:

cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Interim Storage cluster_3 Final Disposal Generate this compound Waste Generate this compound Waste Solid Waste Solid Waste Generate this compound Waste->Solid Waste Solid (e.g., powder, contaminated items) Liquid Waste Liquid Waste Generate this compound Waste->Liquid Waste Liquid (e.g., solutions) Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Solid Waste->Collect in Labeled Hazardous Waste Container Liquid Waste->Collect in Labeled Hazardous Waste Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Collect in Labeled Hazardous Waste Container->Store in Satellite Accumulation Area Contact EHS for Pickup Contact EHS for Pickup Store in Satellite Accumulation Area->Contact EHS for Pickup Professional Waste Disposal Professional Waste Disposal Contact EHS for Pickup->Professional Waste Disposal

Caption: Workflow for the proper disposal of this compound waste.

V. Signaling Pathway Context

This compound is a metabolite of trichloroethylene (TCE), formed through the glutathione (B108866) (GSH) conjugation pathway. Understanding this pathway provides context for the origin of this compound in biological systems exposed to TCE.

TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG GSH Conjugation This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) DCVG->this compound Metabolism Toxic_Metabolites Reactive Toxic Metabolites This compound->Toxic_Metabolites Bioactivation

Caption: Metabolic pathway of Trichloroethylene (TCE) to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.